molecular formula C21H34NO3+ B078411 Oxyphenonium CAS No. 14214-84-7

Oxyphenonium

Cat. No.: B078411
CAS No.: 14214-84-7
M. Wt: 348.5 g/mol
InChI Key: GFRUPHOKLBPHTQ-UHFFFAOYSA-N
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Description

Oxyphenonium bromide is a potent, quaternary ammonium-based muscarinic acetylcholine receptor antagonist. Its primary research value lies in its ability to selectively block cholinergic signaling, making it an essential pharmacological tool for investigating the role of muscarinic receptors in various physiological systems. Historically significant and still relevant, this compound is extensively used in in vitro and ex vivo studies to explore autonomic nervous system function, particularly the parasympathetic control of gastrointestinal motility, gastric acid secretion, and smooth muscle contraction. Its charged quaternary nitrogen limits its passage across the blood-brain barrier, confining its effects to the periphery and making it ideal for studies focused on peripheral cholinergic mechanisms without central nervous system interference. Researchers utilize this compound to model cholinergic dysfunction, to validate the mechanisms of action of new compounds, and to study receptor pharmacology in tissues such as the ileum, bladder, and trachea. This compound provides critical insights for research in areas like irritable bowel syndrome, asthma, and overactive bladder.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium
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InChI

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1
Source PubChem
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InChI Key

GFRUPHOKLBPHTQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
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Molecular Formula

C21H34NO3+
Source PubChem
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Related CAS

50-10-2 (bromide)
Record name Oxyphenonium
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DSSTOX Substance ID

DTXSID8048571
Record name Oxyphenonium
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Molecular Weight

348.5 g/mol
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Physical Description

Solid
Record name Oxyphenonium
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Solubility

1.36e-04 g/L
Record name Oxyphenonium
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CAS No.

14214-84-7, 1407-05-2, 50-10-2
Record name Oxyphenonium
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Melting Point

191.5 °C
Record name Oxyphenonium
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Foundational & Exploratory

Oxyphenonium bromide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of Oxyphenonium Bromide

Abstract

This compound bromide is a synthetic quaternary ammonium compound recognized for its utility as an antispasmodic and antisecretory agent.[1] This technical guide provides a comprehensive examination of its core mechanism of action, moving beyond a surface-level description to explore the underlying molecular pharmacology and the experimental methodologies used for its characterization. The primary mode of action is competitive antagonism at muscarinic acetylcholine receptors, supplemented by a direct musculotropic effect.[2][3] This document will detail the receptor interactions, downstream signaling consequences, and the self-validating experimental protocols that form the basis of our understanding of this compound.

Introduction: Pharmacological Classification and Therapeutic Context

This compound bromide is classified as a synthetic anticholinergic agent, specifically a muscarinic antagonist.[4][5][6] Its quaternary ammonium structure confers poor penetration across the blood-brain barrier and limits gastrointestinal absorption, thereby concentrating its effects peripherally and minimizing central nervous system side effects.[4] This property makes it particularly suitable for targeting disorders of the gastrointestinal (GI) tract.

Clinically, it is employed to treat conditions characterized by smooth muscle spasms and hypermotility, such as irritable bowel syndrome (IBS), peptic ulcers, and other spastic conditions of the gastrointestinal and urinary tracts.[5][6][7][8] Its therapeutic efficacy stems from its ability to counteract the effects of acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, which governs "rest-and-digest" functions.[4][7][9]

Molecular Mechanism of Action

The therapeutic effects of this compound bromide are achieved through a dual mechanism, though its antimuscarinic activity is the most pharmacologically significant.[2][3]

Primary Mechanism: Competitive Antagonism at Muscarinic Receptors

This compound bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][7] It binds reversibly to these receptors, primarily on effector cells innervated by postganglionic parasympathetic nerves, without activating them. By occupying the receptor's orthosteric binding site, it physically prevents the endogenous agonist, acetylcholine, from binding and initiating a cellular response.[4][10]

This antagonism is not uniform across all tissues but is most pronounced in systems with high parasympathetic tone. The key physiological consequences include:

  • Reduction in Gastrointestinal Motility: By blocking mAChRs (predominantly M3 subtype) on the smooth muscle of the GI tract, this compound bromide inhibits peristalsis and alleviates spasms.[4][11]

  • Decrease in Gastric Secretion: It antagonizes ACh at muscarinic receptors on gastric parietal cells, leading to a reduction in the secretion of gastric acid.[4][5] This is a key component of its utility in peptic ulcer management.

  • Inhibition of Exocrine Gland Secretion: The drug blocks cholinergic stimulation of salivary, bronchial, and sweat glands, resulting in characteristic side effects like dry mouth (xerostomia) and reduced bronchial secretions.[2][4][12]

  • Relaxation of Other Smooth Muscles: Its effects extend to the smooth muscle of the urinary and biliary tracts, making it useful for relieving spasms in these systems.[4]

The signaling cascade initiated by M3 receptor activation, and its subsequent inhibition by this compound bromide, is depicted below.

cluster_0 cluster_1 Smooth Muscle Cell Membrane cluster_2 ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (GPCR) ACh->M3R Binds & Activates Oxy This compound Bromide Oxy->M3R Competitively Blocks Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contract Smooth Muscle Contraction Ca->Contract

Caption: Antagonism of the M3 Receptor Signaling Pathway.

Secondary Mechanism: Direct Musculotropic Action

In addition to its receptor-mediated effects, this compound bromide is reported to exert a direct relaxing effect on smooth muscle, independent of cholinergic innervation.[2][3][5] This "musculotropic" action contributes to its overall spasmolytic efficacy. The precise molecular basis for this direct effect is less well-characterized than its antimuscarinic properties but may involve modulation of ion channels or other intracellular signaling pathways related to muscle contractility.

Experimental Protocols for Mechanistic Validation

The characterization of a muscarinic antagonist like this compound bromide relies on a complementary set of in vitro assays. The binding assay provides quantitative data on receptor affinity, while the functional organ bath assay validates this interaction in an intact physiological system.

Protocol: Competitive Radioligand Binding Assay

This protocol serves to determine the binding affinity (Kᵢ) of this compound bromide for a specific muscarinic receptor subtype (e.g., M3).

Objective: To quantify the affinity of this compound bromide for the M3 muscarinic receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., CHO or HEK293) stably transfected with the human M3 muscarinic receptor gene.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).[13]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

    • Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration via a Bradford or BCA assay.[13][14]

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg protein) to each well.[15]

    • Add a single concentration of a high-affinity radiolabeled muscarinic antagonist (the "radioligand"), such as [³H]N-methylscopolamine ([³H]NMS), typically near its Kₔ value.[15]

    • Add increasing concentrations of unlabeled this compound bromide (the "competitor").

    • For determination of non-specific binding, add a saturating concentration of a known antagonist (e.g., 1 µM atropine) to a separate set of wells.[14]

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-180 minutes) at a controlled temperature (e.g., 30°C).[13][15]

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[13][16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[13]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound bromide.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound bromide that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

P1 Prepare Cell Membranes Expressing M3 Receptor P2 Incubate Membranes with [³H]NMS + this compound P1->P2 P3 Vacuum Filtration (Separate Bound/Free) P2->P3 P4 Scintillation Counting (Measure Radioactivity) P3->P4 P5 Data Analysis (Calculate IC₅₀ and Kᵢ) P4->P5

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol: In Vitro Organ Bath Functional Assay

This protocol validates the findings of the binding assay by measuring the functional consequence—inhibition of muscle contraction—in an ex vivo tissue preparation.

Objective: To characterize the functional antagonism of this compound bromide on agonist-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., guinea pig) and dissect a segment of smooth muscle tissue, such as the distal ileum.[17]

    • Place the tissue immediately into cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Organ Bath Setup:

    • Mount the ileum segment in a heated (37°C) organ bath chamber filled with continuously aerated (95% O₂, 5% CO₂) PSS.[17]

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a small amount of resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 45-60 minutes, with periodic washing.

  • Functional Assay:

    • Control Curve: Generate a cumulative concentration-response curve by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the bath and recording the peak contractile response at each concentration.[18]

    • Wash the tissue thoroughly with PSS until the baseline tension is re-established.

    • Antagonist Incubation: Add a fixed concentration of this compound bromide to the bath and incubate for a set period (e.g., 20-30 minutes).[17]

    • Test Curve: In the continued presence of this compound bromide, repeat the cumulative concentration-response curve to the same agonist.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximum control response) against the log concentration of the agonist for both the control and antagonist-treated curves.

    • A competitive antagonist like this compound bromide will produce a rightward, parallel shift in the concentration-response curve with no change in the maximum response.[19]

    • The magnitude of this shift can be used to calculate the pA₂ value (the negative log of the molar concentration of an antagonist that produces a 2-fold shift in the agonist EC₅₀), which provides a functional measure of antagonist potency.

Summary of Pharmacological Properties

The key mechanistic features of this compound bromide are summarized below.

PropertyDescriptionPrimary Consequence
Mechanism of Action Competitive antagonist at muscarinic acetylcholine receptors; direct musculotropic relaxant.[2][3][7]Inhibition of parasympathetic stimulation of smooth muscle and glands.
Receptor Target Muscarinic Acetylcholine Receptors (mAChRs), particularly M3 on smooth muscle and glands.[4][7][11]Reduced GI motility, decreased gastric secretion, relaxation of spasms.[4][5]
Chemical Class Quaternary Ammonium Anticholinergic.[4]Peripherally restricted action with low CNS penetration.[4]
Key Therapeutic Use Gastrointestinal spasm and hypermotility (e.g., IBS, peptic ulcer).[5][7][8]Alleviation of abdominal pain and cramping.[8]
Common Side Effects Dry mouth, blurred vision, constipation, urinary retention.[7]Result from blockade of muscarinic receptors in non-target organs.

Conclusion

The mechanism of action of this compound bromide is centered on its function as a potent, peripherally acting competitive antagonist of muscarinic acetylcholine receptors. This action is complemented by a direct musculotropic effect, leading to effective relaxation of gastrointestinal smooth muscle and a reduction in gastric acid secretion. Its quaternary ammonium structure is a key determinant of its pharmacological profile, ensuring targeted peripheral action. The mechanistic understanding of this compound is firmly grounded in established experimental protocols, such as radioligand binding and functional organ bath assays, which together provide a self-validating system for characterizing its affinity and functional potency.

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  • This compound Bromide: Uses, Side Effects and Medicines. (n.d.). Apollo Pharmacy.
  • Kruse, A. C., et al. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • This compound Bromide | C21H34BrNO3. (n.d.).
  • Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. (2015).
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  • The Enduring Value of Organ Baths in Modern Drug Discovery. (2025, November 6). REPROCELL.
  • Moro, S., et al. (2007). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site.
  • Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. (2024). Basic & Clinical Pharmacology & Toxicology.
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  • Lazareno, S., & Birdsall, N. J. (2004). Muscarinic Receptor Agonists and Antagonists. Molecules, 9(3), 174-196.
  • This compound | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
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A Technical Guide to the In Vitro and In Vivo Evaluation of Oxyphenonium: A Muscarinic Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium is a quaternary ammonium anticholinergic agent with a well-established role in the management of smooth muscle spasms, particularly in the gastrointestinal tract.[1] Its therapeutic efficacy is primarily attributed to its action as a muscarinic acetylcholine receptor antagonist.[1] This guide provides a comprehensive technical overview of the essential in vitro and in vivo methodologies employed to characterize the pharmacological profile of this compound and similar antimuscarinic compounds. By delving into the causality behind experimental choices and presenting detailed protocols, this document serves as a valuable resource for researchers and drug development professionals in the field of pharmacology and gastroenterology.

Introduction: The Dual Mechanism of this compound

This compound exerts its effects through a dual mechanism of action.[1] Firstly, it acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1] Secondly, it is suggested to have a direct relaxing effect on smooth muscle, contributing to its spasmolytic properties.[1] This dual action makes it an effective agent for conditions characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS).[1]

The following diagram illustrates the primary mechanism of action of this compound at the muscarinic receptor on a smooth muscle cell.

cluster_0 Smooth Muscle Cell Membrane ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 Binds Gq Gq protein M3->Gq Activates This compound This compound This compound->M3 Blocks PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca Contraction Smooth Muscle Contraction Ca->Contraction cluster_0 Organ Bath Setup OrganBath Organ Bath (with Physiological Salt Solution) Tissue Isolated Tissue (e.g., Guinea Pig Ileum) OrganBath->Tissue Contains Transducer Force Transducer Tissue->Transducer Attached Recorder Data Acquisition System Transducer->Recorder Sends Signal Carbogen Carbogen Gas (95% O₂ / 5% CO₂) Carbogen->OrganBath Aerates

Caption: A simplified schematic of an organ bath experiment.

A key parameter derived from these experiments is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. [2]A higher pA2 value indicates a more potent antagonist.

While a specific pA2 value for this compound is not readily found in the literature, the following table presents hypothetical data from an organ bath experiment using guinea pig ileum, a standard tissue for studying antimuscarinic effects.

AgonistAntagonistTissueHypothetical pA2 for this compound
CarbacholThis compoundGuinea Pig Ileum8.5

Experimental Protocol: Organ Bath Assay for Anticholinergic Activity

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the ileum.

    • Clean the tissue of adhering mesenteric tissue and cut it into segments of appropriate length.

    • Mount a segment of the ileum in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).

    • Attach one end of the tissue to a fixed point and the other end to an isometric force transducer.

    • Apply a resting tension to the tissue and allow it to equilibrate for a period of time, with periodic washing.

  • Agonist Concentration-Response Curve:

    • Once a stable baseline is achieved, add a muscarinic agonist (e.g., carbachol) to the organ bath in a cumulative manner, increasing the concentration stepwise.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue repeatedly to return to the baseline tension.

  • Antagonist Incubation and Second Agonist Curve:

    • Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time to reach equilibrium.

    • In the presence of this compound, repeat the cumulative addition of the muscarinic agonist and record the contractile responses.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration for both curves (with and without this compound).

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for both curves.

    • Calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Physiological Context

In vivo studies are crucial for understanding how a drug behaves in a whole, living organism. These studies provide insights into the drug's efficacy in a disease model, as well as its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Animal Models of Irritable Bowel Syndrome (IBS)

Given that this compound is used to treat IBS, animal models that mimic the symptoms of this condition are essential for evaluating its in vivo efficacy. [3]Commonly used models include:

  • Water Avoidance Stress (WAS) Model: This model induces psychological stress in rodents, which leads to visceral hypersensitivity and altered gut motility, key features of IBS. [3][4]* Wrap Restraint Stress (WRS) Model: This model involves physically restraining the animal, which also induces a stress response and IBS-like symptoms. [3] In a study comparing the efficacy of Ispaghula husk and this compound bromide in patients with IBS, this compound was found to be more effective in decreasing stool frequency. [5]While this is a clinical study, it underscores the relevance of evaluating this compound's effects on gut motility in preclinical models.

The following table outlines key parameters that would be measured in an in vivo study of this compound in a rat model of IBS.

ParameterMeasurement TechniqueExpected Effect of this compound
Visceral HypersensitivityAbdominal withdrawal reflex to colorectal distensionIncrease in pain threshold
Intestinal Transit TimeMeasurement of the transit of a non-absorbable markerDecrease in transit time
Fecal Pellet OutputCounting the number of fecal pellets over a set timeDecrease in the number of pellets
Animal Models of Chronic Obstructive Pulmonary Disease (COPD)

Anticholinergic agents are also a mainstay in the treatment of COPD, as they induce bronchodilation. [6]A comparative study of the bronchodilating effects of the enantiomers of this compound bromide in patients with chronic airflow obstruction found that the (+)-enantiomer was the active form, providing better bronchodilation than the racemic mixture. [7][8]This highlights the potential therapeutic application of this compound in respiratory diseases.

Animal models used to study COPD include:

  • Cigarette Smoke Exposure Model: This is the most common model, where animals are exposed to cigarette smoke over a prolonged period to induce chronic inflammation and airway obstruction.

  • Elastase-Induced Emphysema Model: Intratracheal administration of elastase leads to the breakdown of lung elastin and the development of emphysema.

The following diagram illustrates a simplified workflow for an in vivo study of this compound in a COPD model.

cluster_0 In Vivo COPD Study Workflow Induction Induce COPD in Rodents (e.g., Cigarette Smoke Exposure) Treatment Administer this compound or Vehicle Control Induction->Treatment Measurement Measure Lung Function (e.g., Airway Resistance) Treatment->Measurement Analysis Analyze Bronchodilatory Effect Measurement->Analysis

Caption: Workflow for an in vivo COPD study.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. For a quaternary ammonium compound like this compound, oral absorption is generally poor due to its positive charge. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens.

Pharmacokinetic parameters that would be determined for this compound in an animal model (e.g., rat or dog) are presented in the table below.

Pharmacokinetic ParameterDescription
Bioavailability (F%)The fraction of the administered dose that reaches systemic circulation.
Maximum Concentration (Cmax)The peak plasma concentration of the drug.
Time to Maximum Concentration (Tmax)The time at which Cmax is reached.
Half-life (t½)The time it takes for the plasma concentration of the drug to decrease by half.
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL)The volume of plasma cleared of the drug per unit time.

Bridging the Gap: The In Vitro to In Vivo Translation

A critical aspect of drug development is the translation of findings from in vitro assays to in vivo efficacy. [9][10][11]While in vitro studies provide precise data on a drug's interaction with its target, they do not fully recapitulate the complexity of a living organism. [10] Several factors can influence the correlation between in vitro potency and in vivo efficacy:

  • Pharmacokinetics: A drug may be highly potent in vitro but have poor absorption or rapid metabolism in vivo, leading to low concentrations at the target site.

  • Receptor Reserve: The density of target receptors in a particular tissue can influence the apparent potency of a drug.

  • Off-Target Effects: A drug may interact with other receptors or biological targets in vivo, leading to unexpected effects or side effects.

For this compound, its quaternary ammonium structure results in limited systemic absorption after oral administration. This property is advantageous for its action in the gastrointestinal tract, as it minimizes systemic side effects. However, this also means that high oral doses may be required to achieve a therapeutic effect.

Conclusion

The comprehensive evaluation of a muscarinic antagonist like this compound relies on a synergistic approach that combines the precision of in vitro assays with the physiological relevance of in vivo models. Radioligand binding assays provide fundamental data on receptor affinity and selectivity, while organ bath experiments offer crucial insights into functional antagonism. In vivo studies in appropriate animal models are indispensable for confirming efficacy and understanding the pharmacokinetic profile of the compound. A thorough understanding of these methodologies and the principles of in vitro to in vivo translation is paramount for the successful development of new and improved anticholinergic therapies.

References

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An In-Depth Technical Guide to the Muscarinic Receptor Antagonism of Oxyphenonium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium is a synthetic quaternary ammonium compound recognized for its potent antimuscarinic properties. Historically utilized in the management of gastrointestinal disorders, its mechanism of action extends beyond simple receptor blockade, offering a compelling case study in dual-action pharmacology. This technical guide provides a comprehensive exploration of this compound's interaction with the muscarinic acetylcholine receptors (mAChRs), detailing its chemical properties, mechanism of action, pharmacokinetic profile, and the experimental methodologies crucial for its characterization. We delve into its dual neurotropic and musculotropic effects, offering insights for researchers in pharmacology and drug development.

Introduction: The Chemical and Therapeutic Landscape of this compound

This compound, available as this compound bromide, is a quaternary ammonium anticholinergic agent.[1] Its primary therapeutic application has been in the treatment of gastrointestinal and urinary tract disorders characterized by smooth muscle spasms and hypermotility, such as peptic ulcers and irritable bowel syndrome (IBS).[2][3] The core of its therapeutic efficacy lies in its ability to competitively antagonize the effects of acetylcholine at muscarinic receptors.[3]

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C21H34NO3+
Molecular Weight 348.5 g/mol
Structure Quaternary ammonium derivative[4]
Melting Point 191.5 °C

The Dual Mechanism of Action: Neurotropic and Musculotropic Effects

This compound exhibits a distinctive dual mechanism of action, a feature that sets it apart from many other antispasmodic agents.[1] This dual action involves both a neurotropic and a musculotropic effect.

Neurotropic Action: Competitive Antagonism at Muscarinic Receptors

The primary and most well-understood mechanism of this compound is its action as a competitive antagonist at muscarinic acetylcholine receptors.[3] These G-protein coupled receptors are integral to the parasympathetic nervous system, which regulates a multitude of involuntary bodily functions. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.[5][6]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and glandular secretion.[5]

  • M2 and M4 Receptors: These subtypes couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] In the heart, M2 receptor activation leads to a decrease in heart rate and contractility.

By competitively binding to these receptors, this compound prevents acetylcholine from exerting its effects, leading to:

  • Reduced Gastrointestinal Motility: Inhibition of acetylcholine's action on muscarinic receptors in the smooth muscle of the gastrointestinal tract decreases peristalsis and alleviates spasms.[3]

  • Decreased Gastric Secretion: this compound blocks muscarinic receptors on gastric parietal cells, thereby reducing the secretion of gastric acid.[3]

  • Relaxation of Smooth Muscle: The drug induces relaxation in the smooth muscles of the urinary bladder and biliary tract.[3]

  • Reduced Exocrine Gland Secretion: By inhibiting muscarinic receptors in exocrine glands, it curtails the production of saliva and sweat.[3]

Signaling Pathway of M1/M3/M5 Muscarinic Receptor Activation

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M_Receptor M1/M3/M5 Receptor ACh->M_Receptor Binds & Activates This compound This compound This compound->M_Receptor Binds & Blocks Gq Gq Protein M_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: Antagonism of M1/M3/M5 receptors by this compound.

Musculotropic Action: Direct Smooth Muscle Relaxation

In addition to its receptor-mediated effects, this compound also exerts a direct relaxing effect on smooth muscle, a property known as musculotropism.[1] This mechanism is independent of nerve stimulation and contributes to its overall spasmolytic activity. While the precise molecular mechanism for this compound's musculotropic effect is not definitively elucidated in the available literature, other quaternary ammonium antispasmodics with similar dual actions, such as otilonium and pinaverium bromide, are known to inhibit L-type calcium channels in the smooth muscle cell membrane.[4][7] This blockade of calcium influx prevents the intracellular calcium rise necessary for muscle contraction. It is plausible that this compound shares a similar mechanism of direct calcium channel modulation.

Proposed Musculotropic Mechanism of this compound

cluster_membrane Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Relaxation Muscle Relaxation Ca_Channel->Relaxation Promotes This compound This compound This compound->Ca_Channel Blocks This compound->Relaxation Contraction Muscle Contraction Ca_Influx->Contraction Leads to

Caption: Proposed direct muscle relaxation by this compound.

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME). As a quaternary ammonium compound, this compound's pharmacokinetics are characterized by its limited ability to cross biological membranes.

  • Absorption: Due to its charged nature, this compound bromide is poorly absorbed from the gastrointestinal tract when administered orally.[3] This property confines its effects primarily to the periphery, with minimal central nervous system penetration. One source, however, suggests it is generally well-absorbed with effects beginning within 30 to 60 minutes.[2] This discrepancy highlights the need for further definitive studies.

  • Distribution: Information regarding the specific distribution of this compound is limited. However, its therapeutic efficacy in the gastrointestinal and urinary tracts suggests a localized distribution to these tissues following administration.

  • Metabolism: The metabolic fate of this compound is not extensively detailed in the available literature. Drug metabolism primarily occurs in the liver via Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, often involving the cytochrome P450 (CYP) enzyme system.[8][9][10][11][12] The specific CYP isozymes and conjugation pathways involved in this compound metabolism require further investigation.

  • Excretion: The route and rate of this compound excretion are not well-documented. Generally, water-soluble compounds are excreted by the kidneys.[13]

Experimental Characterization of this compound's Muscarinic Antagonism

A thorough understanding of this compound's pharmacological profile necessitates a suite of in vitro and in vivo experimental assays.

In Vitro Methodologies

a) Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a ligand for its receptor. The principle involves a radiolabeled ligand that binds to the receptor, and a test compound (e.g., this compound) is used to compete for this binding.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

  • General Protocol:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single subtype of human muscarinic receptor.

    • Incubation: Incubate the membranes with a fixed concentration of a subtype-selective radioligand (e.g., [3H]-pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3) and varying concentrations of unlabeled this compound.

    • Separation: Separate the bound from the free radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

b) Functional Assays

Functional assays measure the biological response resulting from receptor activation or inhibition.

  • GTPγS Binding Assay: This assay measures the activation of G-proteins, an early step in the signal transduction cascade.

    • Objective: To assess the ability of this compound to inhibit agonist-induced G-protein activation at M2 and M4 receptors.

    • General Protocol:

      • Membrane Preparation: Use membranes from cells expressing M2 or M4 receptors.

      • Incubation: Incubate the membranes with a muscarinic agonist (e.g., carbachol), varying concentrations of this compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.

      • Separation and Quantification: Separate bound and free [35S]GTPγS and quantify the radioactivity.

      • Data Analysis: Determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

  • Calcium Flux Assay: This assay measures changes in intracellular calcium concentration, a downstream effect of M1, M3, and M5 receptor activation.

    • Objective: To determine the potency of this compound in blocking agonist-induced calcium mobilization.

    • General Protocol:

      • Cell Culture: Use whole cells expressing M1, M3, or M5 receptors.

      • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Compound Addition: Add varying concentrations of this compound, followed by a fixed concentration of a muscarinic agonist.

      • Measurement: Measure the fluorescence intensity over time using a plate reader.

      • Data Analysis: Calculate the IC50 of this compound for the inhibition of the agonist-induced calcium response.

Workflow for In Vitro Characterization of this compound

Start Start: Characterization of this compound Binding Radioligand Binding Assays Start->Binding Functional Functional Assays Start->Functional Ki Determine Ki for M1-M5 Binding->Ki GTP GTPγS Binding Assay (M2, M4) Functional->GTP Calcium Calcium Flux Assay (M1, M3, M5) Functional->Calcium Selectivity Assess Receptor Selectivity Profile Ki->Selectivity End End: Comprehensive In Vitro Profile Selectivity->End IC50_GTP Determine IC50 (G-protein activation) GTP->IC50_GTP IC50_Ca Determine IC50 (Calcium mobilization) Calcium->IC50_Ca IC50_GTP->End IC50_Ca->End

Caption: Experimental workflow for in vitro profiling.

In Vivo Models

Animal models are essential for evaluating the physiological effects of anticholinergic drugs.

  • Gastrointestinal Motility Models: The charcoal meal transit test in rodents can be used to assess the inhibitory effect of this compound on intestinal transit time.

  • Gastric Acid Secretion Models: In vivo models, such as the pylorus-ligated rat, can be employed to measure the effect of this compound on gastric acid secretion.

  • Bladder Function Models: Cystometry in anesthetized or conscious animals can be used to evaluate the effects of this compound on bladder capacity, micturition pressure, and bladder contractions.

Concluding Remarks and Future Directions

This compound serves as a classic example of a peripherally acting muscarinic antagonist with a dual mechanism of action. Its clinical utility in gastrointestinal disorders underscores the therapeutic potential of targeting the parasympathetic nervous system. However, for a molecule with such a long history of use, there remain significant gaps in our understanding of its detailed pharmacology.

Future research should focus on:

  • Definitive Receptor Subtype Selectivity: Comprehensive radioligand binding and functional assays across all five human muscarinic receptor subtypes are needed to establish a clear selectivity profile for this compound.

  • Elucidation of the Musculotropic Mechanism: Further investigation is required to confirm whether the direct smooth muscle relaxant effect of this compound is mediated by calcium channel blockade, phosphodiesterase inhibition, or another mechanism.

  • Comprehensive Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism (including the specific CYP enzymes involved), and excretion of this compound in humans are necessary to optimize its therapeutic use and understand potential drug-drug interactions.

A more complete understanding of the molecular pharmacology and pharmacokinetics of this compound will not only provide valuable insights into the function of the muscarinic receptor system but also aid in the development of more selective and effective therapies for a range of disorders.

References

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An In-Depth Technical Guide to Oxyphenonium Bromide for Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of oxyphenonium bromide, a quaternary ammonium anticholinergic agent, and its application in the study of gastrointestinal (GI) motility. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: Understanding the Role of this compound Bromide in GI Research

This compound bromide is a synthetic antimuscarinic agent that has been historically used in the treatment of peptic ulcers and visceral spasms.[1] Its utility in a research setting stems from its specific mechanism of action: the competitive antagonism of muscarinic acetylcholine receptors.[2][3] These receptors are pivotal in the parasympathetic regulation of GI smooth muscle contraction and secretion.[4] By selectively blocking these receptors, this compound bromide serves as a valuable tool to probe the cholinergic pathways that govern gastrointestinal motility.

From a chemical standpoint, this compound bromide is 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethyl-N-methylethanaminium bromide.[5] Its quaternary ammonium structure confers a positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects and making it a useful peripherally acting agent in experimental models.

Mechanism of Action: A Closer Look at Muscarinic Receptor Antagonism

The primary pharmacological action of this compound bromide is the competitive blockade of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes that are prevalent in the smooth muscle of the gastrointestinal tract.[4][6]

  • M3 Receptor Antagonism: M3 receptors are coupled to Gq/11 G-proteins.[7] Upon activation by acetylcholine, this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a primary driver of smooth muscle contraction.[8][9] By competitively binding to M3 receptors, this compound bromide prevents acetylcholine from initiating this signaling cascade, thus promoting muscle relaxation.

  • M2 Receptor Antagonism: While M3 receptors are the primary mediators of direct contraction, M2 receptors, which are more numerous in GI smooth muscle, play a modulatory role.[4] M2 receptors are coupled to Gi/o G-proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7] Reduced cAMP levels counteract the relaxing effects of sympathetic stimulation, thereby sensitizing the muscle to contractile stimuli. By antagonizing M2 receptors, this compound bromide can indirectly contribute to smooth muscle relaxation.

The following diagram illustrates the signaling pathway inhibited by this compound bromide:

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds & Activates This compound This compound Bromide This compound->M3_Receptor Competitively Blocks Gq11 Gq/11 M3_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Muscarinic M3 Receptor Signaling Pathway Inhibition

Pharmacological Properties

A thorough understanding of the pharmacokinetic and pharmacodynamic properties of this compound bromide is crucial for designing and interpreting GI motility studies.

Pharmacokinetic Profile

The quaternary ammonium structure of this compound bromide results in poor oral absorption.[2] The following table summarizes key pharmacokinetic parameters from studies in various animal models.

ParameterSpeciesRouteValueReference(s)
Half-life (t½) RatIV~4 hours[10]
HumanOral~2.4 hours (elimination)[11]
Bioavailability RatOral14%[10]
DogOral28%[10]
HumanIM79%[11]
Clearance (CL) HumanIV340 mL/min[11]
Volume of Distribution (Vd) HumanIV60 L[11]

Note: Data for this compound bromide is limited; some values are for the related compound oxitropium bromide and are provided for context.

Pharmacodynamic Profile

The potency of this compound bromide as a muscarinic antagonist is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.[12]

ParameterPreparationAgonistValueReference(s)
pA2 Guinea Pig IleumCarbachol~8.7-9.0[13][14]
pA2 Guinea Pig IleumAcetylcholine~9.4[15]
Ki (M1) Rat Cerebral Cortex--[16]
Ki (M2) Rat Heart--[16]
Ki (M3) Human Submandibular Gland--[17]

In Vitro Methodologies: The Isolated Guinea Pig Ileum Organ Bath

The isolated guinea pig ileum is a classic and highly valuable preparation for studying the effects of drugs on intestinal smooth muscle.[4][6][18] Its advantages include high sensitivity to cholinergic agonists and a low level of spontaneous activity, providing a stable baseline for measuring drug-induced contractions and relaxations.[19]

Detailed Protocol: Schild Analysis of this compound Bromide on Guinea Pig Ileum

This protocol outlines the determination of the pA2 value of this compound bromide against carbachol-induced contractions.

1. Tissue Preparation: a. Humanely euthanize a guinea pig (250-350 g) following institutionally approved protocols.[15] b. Open the abdominal cavity and identify the ileocecal junction. c. Carefully excise a 10-15 cm segment of the ileum proximal to the cecum.[15] d. Place the tissue in a petri dish containing cold, oxygenated Tyrode's or Krebs-Henseleit solution. e. Gently flush the lumen with the physiological salt solution to remove contents. f. Cut the ileum into 2-3 cm segments.[15]

2. Mounting the Tissue: a. Tie one end of an ileum segment to a fixed hook in the organ bath chamber and the other end to an isotonic force transducer using silk suture.[15] b. Submerge the tissue in the organ bath containing physiological salt solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[15] c. Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh solution every 15 minutes.[15]

3. Experimental Procedure: a. Control Agonist Concentration-Response Curve (CRC): i. Add increasing concentrations of carbachol (e.g., 10⁻⁹ M to 10⁻³ M) to the bath in a cumulative manner.[15] ii. Allow the tissue to reach a maximal contraction at each concentration before adding the next. iii. Record the contractile response for each concentration. iv. After obtaining the maximal response, wash the tissue repeatedly until it returns to the baseline tension.

b. Incubation with this compound Bromide: i. Introduce a known concentration of this compound bromide (e.g., 10⁻⁹ M) into the organ bath. ii. Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.[15]

c. Second Cumulative Carbachol CRC: i. In the continued presence of this compound bromide, repeat the cumulative addition of carbachol to generate a second CRC.

d. Repeat with Different Antagonist Concentrations: i. Wash the tissue extensively to remove all drugs. ii. Repeat steps 3b and 3c with at least two other concentrations of this compound bromide (e.g., 3 x 10⁻⁹ M and 10⁻⁸ M).

4. Data Analysis (Schild Plot): a. For each concentration of this compound bromide, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of carbachol in the presence of the antagonist to the EC₅₀ of carbachol in the absence of the antagonist. b. Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide (-log[Antagonist]) on the x-axis.[2][3] c. Perform a linear regression on the data points. d. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[2][3][7]

The following diagram illustrates the experimental workflow for a Schild analysis:

Schild_Analysis_Workflow start Start prep_tissue Prepare & Mount Guinea Pig Ileum start->prep_tissue equilibrate Equilibrate Tissue (30-60 min) prep_tissue->equilibrate control_crc Generate Control CRC (Carbachol) equilibrate->control_crc washout1 Washout control_crc->washout1 incubate_antagonist Incubate with This compound [Conc. 1] washout1->incubate_antagonist crc1 Generate CRC 1 (Carbachol + Antagonist) incubate_antagonist->crc1 washout2 Washout crc1->washout2 incubate_antagonist2 Incubate with This compound [Conc. 2] washout2->incubate_antagonist2 crc2 Generate CRC 2 (Carbachol + Antagonist) incubate_antagonist2->crc2 washout3 Washout crc2->washout3 incubate_antagonist3 Incubate with This compound [Conc. 3] washout3->incubate_antagonist3 crc3 Generate CRC 3 (Carbachol + Antagonist) incubate_antagonist3->crc3 analyze Analyze Data: Calculate Dose Ratios Construct Schild Plot crc3->analyze end Determine pA2 Value analyze->end

Schild Analysis Experimental Workflow

In Vivo Methodologies: The Charcoal Meal Gastrointestinal Transit Assay

To assess the effects of this compound bromide on GI motility in a whole-animal system, the charcoal meal transit assay is a widely used and robust method.[19][20] This assay measures the extent of intestinal transit of a non-absorbable marker.

Detailed Protocol: Charcoal Meal Assay in Mice

1. Animal Preparation: a. Use adult mice (e.g., C57BL/6 or CD-1) of a consistent age and sex. b. Fast the mice for a standardized period (e.g., 6 hours) prior to the experiment, with free access to water. A shorter fasting period is often sufficient and improves animal welfare.[21][22]

2. Drug Administration: a. Administer this compound bromide or the vehicle control via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined time before the charcoal meal (e.g., 30 minutes).

3. Charcoal Meal Administration: a. Prepare a 10% charcoal suspension in a 5% gum acacia solution.[19] b. Administer a fixed volume of the charcoal suspension (e.g., 0.3 mL) to each mouse via oral gavage.[19]

4. Tissue Collection: a. At a specific time point after charcoal administration (e.g., 20 minutes), humanely euthanize the mice by cervical dislocation or another approved method.[21] b. Immediately open the abdominal cavity and carefully excise the entire small intestine, from the pyloric sphincter to the ileocecal junction.

5. Measurement and Data Analysis: a. Lay the intestine flat on a moist surface without stretching. b. Measure the total length of the small intestine. c. Measure the distance traveled by the charcoal front from the pyloric sphincter. d. Calculate the intestinal transit as a percentage: Percentage Transit = (Distance traveled by charcoal / Total length of small intestine) x 100[19] e. Compare the percentage transit between the this compound bromide-treated group and the vehicle control group.

Critical Parameters and Troubleshooting:

  • Fasting Time: Inconsistent fasting can significantly alter baseline motility. Standardize the fasting period across all experimental groups.[21]

  • Gavage Technique: Improper gavage can cause stress or injury, affecting GI motility. Ensure proper training and technique.

  • Timing: The time between charcoal administration and euthanasia is critical. Maintain this interval precisely for all animals.

  • Measurement Consistency: Avoid stretching the intestine during measurement, as this will introduce variability.

The following diagram outlines the workflow for the charcoal meal assay:

Charcoal_Meal_Workflow start Start fast_mice Fast Mice (e.g., 6 hours) start->fast_mice administer_drug Administer this compound or Vehicle fast_mice->administer_drug wait1 Wait (e.g., 30 min) administer_drug->wait1 administer_charcoal Administer Charcoal Meal (Oral Gavage) wait1->administer_charcoal wait2 Wait (e.g., 20 min) administer_charcoal->wait2 euthanize Euthanize Mice wait2->euthanize dissect Dissect Small Intestine euthanize->dissect measure Measure Total Length & Distance Traveled by Charcoal dissect->measure calculate Calculate % Transit measure->calculate end Compare Treatment vs. Control Groups calculate->end

Charcoal Meal Assay Experimental Workflow

Chemical Synthesis of this compound Bromide

The synthesis of this compound bromide involves the esterification of diethyl(2-hydroxyethyl)methylammonium bromide with α-phenylcyclohexaneglycolic acid, followed by quaternization with methyl bromide. A representative synthesis procedure is described below.

Step 1: Synthesis of Cyclohexylhydroxyphenylacetic acid diethylaminoethyl ester a. This intermediate is formed by the esterification of α-phenylcyclohexaneglycolic acid with N,N-diethylaminoethanol. The specific reaction conditions, including catalyst and temperature, would be optimized for yield and purity.

Step 2: Quaternization with Methyl Bromide a. Dissolve 5 parts by weight of the cyclohexylhydroxyphenylacetic acid diethylaminoethyl ester in 50 volumes of glacial acetic acid.[23] b. Introduce gaseous methyl bromide into the solution. c. Heat the mixture to approximately 50°C. Crystallization of the product, this compound bromide, will begin.[23] d. Cool the reaction mixture in an ice-water bath to complete crystallization. e. Filter the crystals under suction. f. Recrystallize the crude product from a mixture of ethyl acetate and a small amount of ethanol to yield pure this compound bromide.[23]

Conclusion

This compound bromide is a potent and peripherally acting muscarinic antagonist that serves as an invaluable tool for researchers investigating cholinergic control of gastrointestinal motility. Its well-defined mechanism of action, coupled with established in vitro and in vivo experimental protocols, allows for the robust and reproducible study of GI smooth muscle physiology and pharmacology. By understanding the nuances of its pharmacological properties and applying the detailed methodologies outlined in this guide, scientists can effectively leverage this compound bromide to advance our understanding of gastrointestinal function and dysfunction.

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Early-Phase Research on Oxyphenonium Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the critical stages of early-phase research and development for novel derivatives of Oxyphenonium. As a quaternary ammonium anticholinergic agent, this compound presents a unique scaffold for the development of new therapeutics targeting a range of disorders characterized by smooth muscle spasms and hypersecretion. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to navigate the complexities of bringing a new chemical entity from the bench to preclinical candidacy.

Foundational Pharmacology of this compound

This compound bromide is a synthetic quaternary ammonium anticholinergic agent.[1] Its therapeutic effects stem from its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are key components of the parasympathetic nervous system, which governs "rest-and-digest" functions.[2][3] By blocking the action of the neurotransmitter acetylcholine, this compound effectively reduces smooth muscle spasms and decreases gastric acid and other bodily secretions.[1][2]

Historically, this compound has been utilized in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome (IBS).[1] Its mechanism of action involves a dual effect: a specific antimuscarinic action at acetylcholine receptor sites and a direct relaxant effect on smooth muscle.[4]

Strategic Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is a cornerstone of early-phase research, aiming to optimize the parent compound's therapeutic index. A general synthetic scheme for this compound bromide provides a template for creating a diverse library of analogues.

A representative synthetic pathway for this compound bromide is outlined in the process flow diagram below.[5] This multi-step chemical synthesis typically involves the reaction of organic and inorganic chemicals in batch operations to produce the final active pharmaceutical ingredient (API).[5]

cluster_synthesis Synthesis of this compound Bromide o-octanoxy_benzoic_acid o-Octanoxy Benzoic Acid mixed_anhydride Mixed Anhydride o-octanoxy_benzoic_acid->mixed_anhydride Reaction chloroformate Chloroformate chloroformate->mixed_anhydride condensation_product 4-(2-octanoxybenzoylamino) benzoic acid mixed_anhydride->condensation_product Condensation p-aminobenzoic_acid p-Aminobenzoic Acid p-aminobenzoic_acid->condensation_product intermediate_ester N,N-diethyl-2-[4-(2-octanoxybenzoylamino) benzoyloxy]ethylamine condensation_product->intermediate_ester Reaction diethylaminoethyl_chloride Diethylaminoethyl Chloride diethylaminoethyl_chloride->intermediate_ester oxyphenonium_bromide This compound Bromide intermediate_ester->oxyphenonium_bromide Quaternization bromomethane Bromomethane bromomethane->oxyphenonium_bromide

Caption: Generalized Synthetic Pathway for this compound Bromide.

For the synthesis of derivatives, modifications can be introduced at various points in this pathway. For instance, substituting different alkyl bromides during the final quaternization step can yield a range of analogues with varying steric bulk and lipophilicity around the cationic head.[6]

Structure-Activity Relationship (SAR) of Muscarinic Antagonists

The design of potent and selective this compound derivatives is guided by a well-established understanding of the structure-activity relationships of muscarinic antagonists.

Key pharmacophoric features for high-affinity binding to muscarinic receptors include:

  • The Cationic Head: The permanently charged quaternary ammonium group is crucial for a strong ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of the receptor.[7] For optimal activity, the substituents on the nitrogen are typically methyl groups.[1]

  • Hydrophobic Moieties: The presence of two large, hydrophobic groups, such as the cyclohexyl and phenyl rings in this compound, is critical for antagonistic activity.[7] These groups likely engage with hydrophobic pockets within the receptor, contributing to binding affinity.

  • The Ester Group: The ester linkage in this compound contributes to the overall conformation and binding of the molecule to the muscarinic receptor.[1] Modifications to this group can influence both potency and metabolic stability.

  • The Ethylene Bridge: The length and substitution of the ethylene bridge connecting the ester and the quaternary ammonium group can impact selectivity for different muscarinic receptor subtypes.[1]

A decrease in muscarinic potency is often observed with an increase in the size of the quaternary ammonium group.[8] Furthermore, esters of aromatic or higher molecular weight acids tend to exhibit cholinergic antagonist activity.[1]

In Vitro Screening Cascade for Derivative Prioritization

A systematic in vitro screening cascade is essential for identifying promising derivatives for further development. This process typically involves a series of assays to characterize the affinity, potency, and selectivity of each new compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor subtype.[9] These assays measure the ability of a non-labeled compound to displace a radiolabeled ligand from the receptor.

Protocol: Muscarinic Receptor Radioligand Binding Assay [9][10]

  • Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Assay Buffer: Utilize a suitable buffer, such as phosphate-buffered saline (PBS), at a physiological pH.

  • Radioligand: A commonly used non-selective muscarinic radioligand is [³H]-N-methylscopolamine ([³H]-NMS).

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.

For Gq-coupled muscarinic receptors (M1, M3, and M5), activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.[4]

Protocol: Calcium Flux Assay [4]

  • Cell Culture: Plate cells expressing the target muscarinic receptor subtype in a microplate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound (for antagonist mode, pre-incubate with the antagonist before adding a known agonist).

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: For agonists, calculate the EC₅₀ value from the concentration-response curve. For antagonists, determine the IC₅₀ value.

For Gi-coupled muscarinic receptors (M2 and M4), activation leads to a decrease in intracellular cyclic AMP (cAMP). This can be measured using various commercially available kits.

In Vitro Selectivity Profiling

To minimize the potential for off-target effects, promising derivatives should be screened against a panel of other receptors, ion channels, and enzymes. This is particularly important for identifying potential liabilities early in the drug discovery process.

Assay Type Purpose Key Parameters
Radioligand Binding Determine binding affinityKi
Calcium Flux Determine functional potency (Gq-coupled receptors)EC₅₀ (agonist), IC₅₀ (antagonist)
cAMP Determine functional potency (Gi-coupled receptors)EC₅₀ (agonist), IC₅₀ (antagonist)
Selectivity Panel Assess off-target binding% Inhibition at a given concentration

Preclinical Development: ADME and In Vivo Studies

Once a lead candidate has been identified through in vitro screening, it progresses to preclinical development, which involves a comprehensive assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as in vivo efficacy and safety studies.

In Vitro ADME Assays

A suite of in vitro ADME assays provides an early indication of a compound's pharmacokinetic profile.[11]

  • Metabolic Stability: Assays using liver microsomes or hepatocytes are used to assess the rate of metabolism.

  • Permeability: Caco-2 or MDCK cell-based models are employed to predict intestinal permeability and oral absorption.[11]

  • CYP450 Inhibition/Induction: These studies evaluate the potential for drug-drug interactions.[11]

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models (e.g., rodents) are conducted to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.[12] For quaternary ammonium compounds like this compound derivatives, oral bioavailability can be a challenge due to their permanent positive charge.[13]

In Vivo Efficacy Models

The choice of in vivo efficacy model depends on the intended therapeutic indication. For gastrointestinal disorders, models of intestinal hypermotility or gastric acid secretion can be used. For respiratory indications, models of bronchoconstriction are relevant.[14]

Safety and Toxicology Studies

Early safety assessment is critical to de-risk a development program. This includes:

  • In Vitro Toxicology: Assays to assess cytotoxicity, genotoxicity, and hERG channel inhibition.

  • In Vivo Toxicology: Acute toxicity studies in rodents to determine the maximum tolerated dose (MTD).

cluster_preclinical Preclinical Development Workflow in_vitro_screening In Vitro Screening (Affinity, Potency, Selectivity) in_vitro_adme In Vitro ADME (Metabolic Stability, Permeability) in_vitro_screening->in_vitro_adme in_vivo_pk In Vivo PK (Rodent) in_vitro_adme->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Disease Models) in_vivo_pk->in_vivo_efficacy safety_toxicology Safety & Toxicology (In Vitro & In Vivo) in_vivo_efficacy->safety_toxicology candidate_selection Candidate Selection safety_toxicology->candidate_selection

Caption: A streamlined workflow for the preclinical development of this compound derivatives.

Potential Off-Target Effects and Mitigation Strategies

A significant consideration in the development of muscarinic antagonists is the potential for off-target effects, which are often extensions of their pharmacological action.[13] Common side effects include dry mouth, blurred vision, constipation, and urinary retention.[13]

For quaternary ammonium compounds, systemic side effects may be less pronounced due to their limited ability to cross the blood-brain barrier.[13] This property can be advantageous in minimizing central nervous system (CNS) side effects such as cognitive impairment, which can be a concern with tertiary amine anticholinergics.[15]

Strategies to mitigate off-target effects include:

  • Receptor Subtype Selectivity: Designing derivatives with high selectivity for the target muscarinic receptor subtype can reduce side effects mediated by other subtypes.

  • Targeted Delivery: For indications such as asthma or COPD, inhaled delivery can maximize local drug concentrations in the lungs while minimizing systemic exposure.[16]

  • "Soft Drug" Approaches: Designing compounds that are rapidly metabolized to inactive forms in the systemic circulation can also limit side effects.

Conclusion

The early-phase research and development of this compound derivatives is a multifaceted process that requires a strategic integration of synthetic chemistry, in vitro pharmacology, and preclinical development. By leveraging a deep understanding of structure-activity relationships and employing a robust screening cascade, researchers can identify and advance novel candidates with the potential for improved efficacy and safety profiles. This guide provides a framework for navigating the key technical considerations in this exciting area of drug discovery.

References

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  • Danilov, A. F., & Kvitko, I. I. (1985). [Structure-activity relationship in the series of muscarinic acetylcholine receptor antagonists: four types of antagonist-receptor binding]. Bioorganicheskaia Khimiia, 11(10), 1402–1416.
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An In-depth Technical Guide to the Stability and Degradation Pathways of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxyphenonium bromide, a quaternary ammonium antimuscarinic agent, has long been utilized for its therapeutic effects in managing visceral spasms and peptic ulcers.[1][2] Its efficacy is intrinsically linked to its chemical structure, which also dictates its stability and susceptibility to degradation. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile and degradation pathways of this compound bromide is paramount for ensuring drug product quality, safety, and efficacy. This guide provides a detailed exploration of the core stability characteristics of this compound bromide, delving into its degradation mechanisms under various stress conditions, and offering field-proven methodologies for its analysis.

I. Chemical Profile of this compound Bromide

This compound bromide, chemically known as 2-[(cyclohexylhydroxyphenylacetyl)oxy]-N,N-diethyl-N-methylethanaminium bromide, is a synthetic quaternary ammonium compound.[3] Its structure features a bulky ester group, which is a primary site for chemical instability. The quaternary ammonium group imparts a permanent positive charge, influencing its solubility and interaction with biological targets.

PropertyValueSource
Chemical Formula C₂₁H₃₄BrNO₃[1]
Molecular Weight 428.41 g/mol [1]
CAS Number 50-10-2[1]
Appearance White or almost white crystalline powderKavya Pharma

II. Core Degradation Pathway: Hydrolysis

The ester linkage in this compound bromide is the most significant contributor to its chemical instability, making hydrolysis the principal degradation pathway.[4] This process involves the cleavage of the ester bond, leading to the formation of two primary degradation products.

The primary degradation products formed through hydrolysis are:

  • α-cyclohexyl-α-hydroxybenzeneacetic acid

  • N,N-diethyl-N-methylaminethanol [3]

The rate of hydrolysis is significantly influenced by pH and temperature.[3]

Mechanism of Hydrolysis

The hydrolysis of the ester in this compound bromide can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the ester bond.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group and forming the carboxylate salt of the acid.

cluster_hydrolysis Hydrolytic Degradation Pathway This compound This compound Bromide H2O H₂O (Acid/Base) This compound->H2O Deg1 α-cyclohexyl-α-hydroxybenzeneacetic acid H2O->Deg1 Ester Cleavage Deg2 N,N-diethyl-N-methylaminethanol H2O->Deg2 Ester Cleavage

Caption: Hydrolytic degradation of this compound bromide.

III. Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6][7] These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[5][6]

Experimental Protocol for Forced Degradation of this compound Bromide

This protocol outlines a systematic approach to investigating the stability of this compound bromide under various stress conditions as mandated by ICH guidelines.[7]

1. Preparation of Stock Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Dry Heat):

    • Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution (1 mg/mL) to UV light (254 nm) and fluorescent light for a period sufficient to evaluate stability, as per ICH Q1B guidelines.

    • Prepare a sample solution from the stressed solid and dilute the stressed solution to a final concentration of 100 µg/mL with the mobile phase.

3. Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.

cluster_workflow Forced Degradation Workflow start This compound Bromide Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute stress->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze end Identify & Quantify Degradation Products analyze->end

Caption: Experimental workflow for forced degradation studies.

IV. Other Degradation Pathways

While hydrolysis is the most prominent degradation pathway, other mechanisms can also contribute to the degradation of this compound bromide under specific conditions.

A. Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of pharmaceutical compounds. For anticholinergic esters, photodegradation can involve complex reactions, including photo-hydrolysis and photodecarboxylation. The aromatic ring in this compound bromide can absorb UV light, leading to the formation of excited states that can undergo various chemical transformations. The exact photoproducts of this compound bromide are not extensively documented in publicly available literature, necessitating specific studies for their identification.

B. Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxidizing agents such as peroxides, or by atmospheric oxygen, often accelerated by light and metal ions. For quaternary ammonium compounds, the tertiary amine functionality can be susceptible to oxidation, potentially leading to the formation of N-oxides. The ester group can also be a target for oxidative attack. Detailed studies are required to fully elucidate the oxidative degradation profile of this compound bromide.

C. Thermal Degradation

At elevated temperatures, this compound bromide can undergo thermal decomposition. In the solid state, this may involve complex degradation pathways beyond simple hydrolysis, potentially including elimination reactions or fragmentation of the molecule. The specific products of thermal degradation would need to be identified through techniques like GC-MS or LC-MS of the stressed samples.

V. Stability-Indicating Analytical Methodologies

A robust stability-indicating analytical method is crucial for accurately quantifying the parent drug in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[3]

Example HPLC Method

A reported stability-indicating HPLC method for this compound bromide utilizes a cyanopropyl column with a mobile phase consisting of a mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH 3.4).[3] Detection is typically performed using a UV detector at 222 nm.[3] This method has been shown to effectively separate this compound bromide from its primary hydrolytic degradation products.

ParameterConditionSource
Column Cyanopropyl[3]
Mobile Phase Acetonitrile: 25 mM KH₂PO₄ (pH 3.4) (50:50, v/v)[3]
Flow Rate 1.0 mL/minN/A
Detection UV at 222 nm[3]
Temperature Ambient[3]

VI. Summary of Stability Profile

The following table summarizes the known stability characteristics of this compound bromide under various stress conditions.

Stress ConditionStability ProfileMajor Degradation Products
Acidic Hydrolysis Labileα-cyclohexyl-α-hydroxybenzeneacetic acid, N,N-diethyl-N-methylaminethanol
Alkaline Hydrolysis Highly Labileα-cyclohexyl-α-hydroxybenzeneacetic acid, N,N-diethyl-N-methylaminethanol
Oxidation Potentially LabileN-oxides and other oxidative products (requires further investigation)
Thermal (Dry Heat) Potentially LabileProducts of thermal decomposition (requires further investigation)
Photolysis Potentially LabilePhotoproducts (requires further investigation)

VII. Conclusion and Future Perspectives

The stability of this compound bromide is primarily governed by the hydrolysis of its ester linkage, a process accelerated by both acidic and alkaline conditions. While this is the most well-documented degradation pathway, a comprehensive understanding of its behavior under photolytic, oxidative, and thermal stress is crucial for the development of robust and stable pharmaceutical formulations. The experimental protocols and analytical methodologies outlined in this guide provide a solid framework for researchers and drug development professionals to thoroughly investigate and control the stability of this compound bromide, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients. Further research focusing on the identification and characterization of minor degradation products formed under various stress conditions will provide a more complete picture of its degradation profile and contribute to the development of even more refined control strategies.

References

  • El-Gindy, A., Emara, S., & Shaaban, H. (2007). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL, 90(5), 1250-1257. [Link]

  • Gindy, A. E., Emara, S., & Shaaban, H. (2007). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). This compound Bromide-impurities. [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • International Journal of Scientific & Development Research. (2021). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Wikipedia. (n.d.). This compound bromide. [Link]

  • ResolveMass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry with Dr. G. (2021, December 28). Hydrolysis of esters - Mechanisms [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound bromide. National Center for Biotechnology Information. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • MedEx. (n.d.). This compound Bromide. [Link]

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An In-depth Technical Guide to the Solubility of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxyphenonium bromide is a quaternary ammonium anticholinergic agent.[1] As a muscarinic receptor antagonist, it exerts antispasmodic effects by reducing smooth muscle contractions.[2][3] This property has made it a subject of interest and a therapeutic agent for managing gastrointestinal disorders such as peptic ulcers and visceral spasms.[1][2] The efficacy and bioavailability of a pharmaceutical agent are intrinsically linked to its physicochemical properties, paramount among which is solubility.

This technical guide provides a comprehensive analysis of the solubility profile of this compound bromide across various solvents. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the causal reasoning behind experimental choices and a robust, validated protocol for solubility determination.

Physicochemical Characteristics

A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility behavior. This compound bromide is a white crystalline solid.[1][4] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name 2-((Cyclohexylhydroxyphenylacetyl)oxy)-N,N-diethyl-N-methylethanaminium bromide[4]
CAS Number 50-10-2[5]
Molecular Formula C₂₁H₃₄BrNO₃
Molecular Weight 428.4 g/mol [6][7]
Melting Point 189-194 °C[4][8]

Solubility Profile of this compound Bromide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The quaternary ammonium structure of this compound bromide suggests a degree of hydrophilicity, which is reflected in its solubility in polar solvents. However, the presence of cyclohexyl and phenyl groups introduces lipophilic character, resulting in a nuanced solubility profile.

Interpreting Solubility Data

The United States Pharmacopeia (USP) provides standardized descriptive terms for solubility, which are crucial for contextualizing both qualitative and quantitative data.[9] These definitions are based on the volume of solvent required to dissolve one gram of the solute at a specified temperature.

G cluster_0 USP Solubility Definitions cluster_1 Solvent Parts per 1 Part Solute Freely Soluble Freely Soluble Sparingly Soluble Sparingly Soluble 1-10 parts 1-10 parts Freely Soluble->1-10 parts corresponds to Slightly Soluble Slightly Soluble 30-100 parts 30-100 parts Sparingly Soluble->30-100 parts corresponds to 100-1000 parts 100-1000 parts Slightly Soluble->100-1000 parts corresponds to

Caption: Relationship between USP descriptive terms and solvent requirements.

Summary of Solubility in Various Solvents

The following table synthesizes the available data on the solubility of this compound bromide. It is critical to note the discrepancies in reported values, which may stem from variations in experimental conditions (e.g., temperature, pH, crystal form of the solute).

SolventUSP DescriptorQuantitative Value (mg/mL)Discussion & Source(s)
Water Freely Soluble50 - 125The qualitative descriptor "Freely soluble" is consistently reported.[4] This aligns with the USP definition of requiring 1-10 parts of solvent, which translates to a solubility of 100-1000 mg/mL.[9][10] Quantitative sources provide values of 50 mg/mL and 125 mg/mL.[11][12] The higher value is more consistent with the "freely soluble" classification. A single source reporting it as "not in water" is considered an outlier.[1]
Ethanol Sparingly SolubleNot AvailableDescribed as "sparingly soluble in alcohol".[4] According to USP definitions, this suggests a solubility in the range of 10 to 33.3 mg/mL.[9][10]
Methanol Slightly SolubleNot AvailableDescribed as "slightly soluble".[5][8] This corresponds to a USP solubility range of 1 to 10 mg/mL.[9][10]
DMSO Slightly Soluble27.5While qualitatively described as "slightly soluble",[5][8] a quantitative value of 27.5 mg/mL has also been reported.[13] This value is technically in the "sparingly soluble" range, highlighting the importance of quantitative determination over reliance on descriptors alone.
Chloroform Not AvailableNot AvailableInformation on the solubility of this compound bromide in chloroform is not readily available in the reviewed scientific literature.
Ether Not AvailableNot AvailableInformation on the solubility of this compound bromide in ether is not readily available in the reviewed scientific literature.

Authoritative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To ensure trustworthy and reproducible results, a standardized protocol is paramount. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recognized by regulatory bodies like the USP.[14][15] This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of a drug's solubility in a given medium.

Rationale for the Shake-Flask Method

The core principle is to create a saturated solution by adding an excess of the solid drug to the solvent. The suspension is then agitated over a prolonged period at a constant temperature to allow the dissolution and precipitation processes to reach equilibrium. By measuring the concentration of the dissolved drug in the supernatant, the equilibrium solubility is determined. This self-validating system ensures that the measured concentration represents the true thermodynamic solubility limit, as the presence of undissolved solid confirms saturation.

Experimental Workflow Diagram

G A 1. Preparation Add excess this compound Bromide to solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (24-72h). A->B C 3. Phase Separation Allow undissolved solid to settle. Centrifuge or filter the supernatant. B->C D 4. Sampling & Dilution Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary. C->D E 5. Quantification Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Calculate the original solubility value, accounting for the dilution factor. E->F

Caption: Standard workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

Materials:

  • This compound Bromide (as a solid powder)

  • Selected solvents (e.g., purified water, ethanol, buffered solutions)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical system (e.g., HPLC-UV) for quantification

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound bromide to a glass vial. The excess should be visually apparent to ensure saturation is achievable. For example, add approximately 10-20 mg of the compound to 2-5 mL of the chosen solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biorelevance). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The duration should be sufficient so that samples taken at different time points (e.g., 24h and 48h) yield consistent concentration values.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. For highly soluble compounds, this step must be performed quickly to avoid temperature changes that could cause precipitation. It is often advisable to filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) as a secondary measure to remove fine particles. Causality Note: The choice of filter material is critical to prevent drug adsorption, which would lead to an underestimation of solubility.

  • Dilution: Accurately dilute the clear supernatant with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

  • Verification: After sampling, measure the pH of the remaining saturated solution to check for any shifts that may have occurred during the experiment, especially when using unbuffered media.

Conclusion

The solubility of this compound bromide is characterized by its high solubility in water and more limited solubility in less polar organic solvents like ethanol and methanol. This profile is consistent with its structure as a quaternary ammonium salt containing significant lipophilic moieties. The provided data, interpreted through the lens of USP standards, offers a clear picture for formulation development. For researchers requiring definitive solubility values for their specific preparations or conditions, adherence to a robust, validated protocol, such as the detailed shake-flask method, is non-negotiable for ensuring scientific integrity and generating trustworthy, reproducible data.

References

  • U.S. Pharmacopeia. Reference Tables: Description and Solubility. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • USP-NF. <1236> Solubility Measurements. [Link]

  • LookChem. This compound bromide. [Link]

  • DrugBank. This compound BROMIDE. [Link]

  • Wikipedia. This compound bromide. [Link]

  • ResearchGate. Solubility definitions. [Link]

  • PubChem. This compound Bromide. [Link]

  • DrugFuture. This compound Bromide. [Link]

  • PubChem. This compound. [Link]

  • Drug Central. This compound. [Link]

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Methodological & Application

Application Notes and Protocols for Oxyphenonium Bromide in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Spasmolytic Action of Oxyphenonium Bromide

This compound bromide is a synthetic quaternary ammonium compound recognized for its potent antimuscarinic properties.[1][2] It is clinically utilized for its spasmolytic effects, providing relief in conditions characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS) and peptic ulcers.[1][3] The primary mechanism of action involves the competitive antagonism of acetylcholine (ACh) at muscarinic receptors, predominantly the M3 subtype, located on the surface of smooth muscle cells.[3][4][5] By blocking these receptors, this compound bromide effectively inhibits the downstream signaling cascade that leads to calcium mobilization and muscle contraction, resulting in smooth muscle relaxation.[3][6]

This guide provides a comprehensive overview of the theoretical basis and practical experimental protocols for characterizing the smooth muscle relaxant effects of this compound bromide. The methodologies detailed herein are designed for researchers in pharmacology, drug discovery, and physiology, offering a robust framework for in vitro assessment of antispasmodic compounds.

Part 1: The Molecular Mechanism of Action

The Acetylcholine-Induced Contraction Pathway

In the parasympathetic nervous system, acetylcholine is the key neurotransmitter that triggers smooth muscle contraction. The process is initiated when ACh binds to M3 muscarinic acetylcholine receptors (M3-mAChR), which are G-protein coupled receptors (GPCRs) of the Gq class, on the plasma membrane of smooth muscle cells.[4][7] This binding event activates a well-defined signaling cascade:

  • Gq Protein Activation: The ACh-bound M3 receptor activates the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq subunit stimulates the enzyme phospholipase C.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) ions into the cytosol.[6]

  • Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[6]

Inhibition by this compound Bromide

This compound bromide functions as a competitive antagonist at the M3-mAChR.[1][3] It binds to the same site as acetylcholine but does not activate the receptor.[5] By occupying the receptor, it prevents acetylcholine from binding and initiating the contractile signaling cascade. This competitive inhibition reduces the frequency and amplitude of smooth muscle contractions, leading to a state of relaxation.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of acetylcholine-induced smooth muscle contraction and its inhibition by this compound bromide.

Muscarinic Signaling Pathway cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (M3-mAChR) ACh->M3R Binds & Activates Oxy This compound Bromide Oxy->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: ACh-induced smooth muscle contraction pathway and its inhibition by this compound Bromide.

Part 2: Experimental Protocol - Isolated Organ Bath Assay

The isolated organ bath is the gold-standard in vitro technique to quantify the effects of pharmacological agents on smooth muscle contractility.[8] This protocol details the procedure for assessing the inhibitory effect of this compound bromide on acetylcholine-induced contractions in an isolated guinea pig ileum preparation, a classic model for studying antimuscarinic agents.

Materials and Reagents
  • Tissue: Freshly isolated guinea pig ileum

  • Physiological Salt Solution (PSS): Krebs-Henseleit Solution (see Table 1 for composition)

  • Agonist: Acetylcholine (ACh) chloride

  • Antagonist: this compound bromide

  • Gases: Carbogen (95% O₂ / 5% CO₂)[9]

  • Apparatus:

    • Isolated organ bath system with thermoregulation (37°C)[10]

    • Isometric force transducer

    • Data acquisition system (e.g., PowerLab with LabChart software)

    • Micropipettes

    • Surgical instruments for tissue dissection

Table 1: Composition of Krebs-Henseleit Physiological Salt Solution

ComponentMolar Concentration (mM)Grams per Liter (g/L)
NaCl118.46.92
KCl4.70.35
CaCl₂·2H₂O2.50.37
MgSO₄·7H₂O1.20.29
KH₂PO₄1.20.16
NaHCO₃25.02.10
Glucose11.72.11
To be dissolved in deionized water and continuously gassed with carbogen to maintain a pH of ~7.4.
Stock Solution Preparation
  • Acetylcholine (10 mM Stock): Dissolve the appropriate amount of acetylcholine chloride in deionized water. Prepare fresh daily.

  • This compound Bromide (10 mM Stock): The solubility of this compound bromide in aqueous solutions can be limited. It is recommended to first dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) and then bring it to the final volume with deionized water. The final concentration of DMSO in the organ bath should not exceed 0.1% to avoid solvent-induced effects. Prepare serial dilutions from this stock solution as required.

Experimental Workflow

The following diagram outlines the key steps in the isolated organ bath experiment.

Experimental Workflow A 1. Tissue Preparation Isolate a 2-3 cm segment of guinea pig ileum. B 2. Mounting Suspend tissue in organ bath filled with Krebs solution (37°C) under 1g tension. A->B C 3. Equilibration Allow tissue to stabilize for 60 min. Wash every 15 min. B->C D 4. Viability Test Induce contraction with a submaximal concentration of ACh (e.g., 1 µM) or high KCl (e.g., 80 mM). Wash. C->D E 5. Antagonist Incubation Add desired concentration of This compound Bromide. Incubate for 20-30 min. D->E F 6. Cumulative ACh Curve Generate a cumulative concentration-response curve for Acetylcholine. E->F G 7. Data Analysis Compare ACh dose-response curves in the absence and presence of This compound Bromide. F->G

Caption: Step-by-step workflow for the isolated organ bath assay.

Detailed Step-by-Step Protocol
  • System Preparation: Set up the organ bath system, ensuring the Krebs-Henseleit solution is maintained at 37°C and continuously bubbled with carbogen.[9][10] Calibrate the force transducer according to the manufacturer's instructions.

  • Tissue Dissection and Mounting: Humanely euthanize a guinea pig according to approved institutional guidelines. Isolate a segment of the ileum and place it in a petri dish containing cold Krebs solution. Gently remove the intestinal contents. Cut a 2-3 cm segment and tie surgical sutures to both ends. Mount the tissue segment in the organ bath by attaching one suture to a fixed hook and the other to the isometric force transducer.

  • Equilibration: Apply a resting tension of approximately 1 gram to the tissue. Allow the tissue to equilibrate for at least 60 minutes in the organ bath. During this period, replace the Krebs solution every 15 minutes to wash out metabolic byproducts.

  • Assessing Tissue Viability: After equilibration, challenge the tissue with a submaximal concentration of acetylcholine (e.g., 1 µM) to ensure it is viable and responsive. Once the contraction reaches a stable plateau, wash the tissue with fresh Krebs solution until it returns to the baseline tension.

  • Antagonist Incubation: For the test tissues, add the desired concentration of this compound bromide to the bath. Allow the tissue to incubate with the antagonist for a predetermined period, typically 20-30 minutes, to ensure equilibrium is reached. For control tissues, add an equivalent volume of the vehicle (e.g., Krebs solution with 0.1% DMSO).

  • Generating the Cumulative Concentration-Response Curve:

    • Begin by adding the lowest concentration of acetylcholine to the bath.

    • Once the contractile response reaches a stable plateau, add the next higher concentration of acetylcholine without washing out the previous concentration.

    • Continue this process in a cumulative, stepwise manner until the maximum contraction is achieved and subsequent additions of ACh produce no further increase in tension.

  • Data Acquisition: Record the tension (in grams or millinewtons) continuously throughout the experiment using the data acquisition system.

Part 3: Data Analysis and Presentation

Dose-Response Curve Analysis

The primary data output is a set of dose-response curves for acetylcholine, both in the absence (control) and presence of different concentrations of this compound bromide.

  • Normalization: Convert the raw tension data to a percentage of the maximum response observed in the control curve.

  • Curve Fitting: Plot the percentage response against the logarithm of the agonist (ACh) concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine key parameters such as the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

  • Schild Analysis: For a competitive antagonist like this compound bromide, the dose-response curve for ACh will be shifted to the right in a parallel manner. The magnitude of this shift can be quantified using a Schild plot to determine the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. It is a measure of the antagonist's affinity for the receptor.

Representative Data

The following table presents hypothetical data illustrating the expected outcome of an experiment investigating the effect of this compound bromide on acetylcholine-induced contractions. The pA₂ value for atropine, a well-characterized muscarinic antagonist, is often reported to be around 9.0 in guinea pig ileum, and similar high-affinity antagonism would be expected for this compound bromide.

Table 2: Pharmacological Parameters of this compound Bromide

ParameterDescriptionExpected ValueInterpretation
ACh EC₅₀ (Control) Potency of Acetylcholine alone~1 µMBaseline sensitivity of the tissue to the agonist.
ACh EC₅₀ (+ 10 nM Oxy) Potency of ACh with this compound~10 µMA rightward shift indicates antagonism.
ACh EC₅₀ (+ 30 nM Oxy) Potency of ACh with this compound~30 µMA further rightward shift with increasing antagonist concentration.
Schild Plot Slope Slope of the Schild regression line~1.0A slope not significantly different from unity is indicative of competitive antagonism.
pA₂ Value Antagonist affinity constant8.5 - 9.5A high pA₂ value signifies a high affinity of this compound bromide for the muscarinic receptor.

Conclusion and Trustworthiness

The protocols described in this guide provide a self-validating system for the characterization of this compound bromide. The inclusion of a control (agonist alone) and the generation of full dose-response curves allow for the robust determination of key pharmacological parameters. The parallel rightward shift of the agonist curve and a Schild plot slope of unity serve as internal validation for a competitive antagonistic mechanism. By adhering to these detailed methodologies, researchers can generate reliable and reproducible data on the smooth muscle relaxant properties of this compound bromide and other antimuscarinic compounds, contributing to a deeper understanding of their therapeutic potential.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Bromide? Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylcholine (ACh) stimulates M3-receptors to cause direct smooth muscle contraction via the second messengers inositol trisphostphate (IP3) and diacylglycerol (DAG). Retrieved from [Link]

  • Deepraj, S., & Nandakumar, K. (2008). Investigation of isolated goat ileum preparation for the study of antispasmodics. PharmacologyOnLine, 2, 22-33. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Muscarinic M1, M3 and M5 acetylcholine receptor intracellular signalling pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Retrieved from [Link]

  • YouTube. (2021, February 20). Muscarinic cholinergic receptors. Retrieved from [Link]

  • Yeoh, P. N., Koh, K. Y., Lee, J. A., Chen, Y. S., & Nafiah, M. A. (2013). Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal, 4, 94.
  • Burdyga, G., et al. (2018). Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. Advances in Physiology Education, 42(2), 297-305. Retrieved from [Link]

  • Michel, M. C., et al. (2020). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(11), 2031-2046. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is this compound Bromide used for? Retrieved from [Link]

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  • Monash University. (2020, November 24). Pharmacology – Working with isolated tissue preparations. Retrieved from [Link]

  • ResearchGate. (2012, August 10). What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior? Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Spectroscopic and conductometric assay of this compound bromide in pure form and in pharmaceuticals. Retrieved from [Link]

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  • Wikipedia. (n.d.). This compound bromide. Retrieved from [Link]

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Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Oxyphenonium Bromide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Oxyphenonium bromide, a quaternary antimuscarinic agent.[1][2][3] The method is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol grounded in established chromatographic principles and regulatory standards. The causality behind each methodological choice is explained to ensure scientific integrity and facilitate method transfer. This guide includes a step-by-step protocol, system suitability criteria, validation parameters as per ICH guidelines, and a detailed workflow diagram for clarity.

Introduction and Scientific Rationale

This compound bromide, chemically known as 2-[(cyclohexylhydroxy-phenylacetyl)oxy]-N,N-diethyl-N-methylethanaminium bromide, is an anticholinergic drug used to relieve visceral spasms and in the treatment of peptic ulcers.[1][2][4] Its molecular structure contains a quaternary ammonium group, making it permanently charged, and an ester linkage, which renders it susceptible to hydrolysis.[1][5] Therefore, a robust analytical method is crucial for quality control to ensure the identity, purity, and potency of the drug substance and its formulations. Furthermore, the method must be stability-indicating, meaning it can resolve the intact active pharmaceutical ingredient (API) from its potential degradation products.[1][6]

This application note describes a reversed-phase HPLC method that leverages a cyanopropyl stationary phase. This choice of stationary phase provides a unique selectivity compared to traditional C18 columns, offering excellent resolution between the relatively polar this compound bromide and its non-polar degradation product, α-cyclohexyl-α-hydroxybenzeneacetic acid.[1] The mobile phase consists of an acetonitrile/phosphate buffer system at an acidic pH of 3.4. This acidic condition is critical for several reasons: it suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase, minimizing peak tailing, and ensures the stability of the analyte during chromatography. Detection is performed using a UV detector at 222 nm, a wavelength that provides high sensitivity for the phenyl chromophore in the this compound molecule.[1]

Experimental Workflow

The overall process, from sample preparation to data analysis, is designed for efficiency and accuracy. The workflow ensures that the final calculated concentration is a reliable measure of the this compound bromide content in the sample.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification sample_weigh Weigh Tablet Powder (Equivalent to 20 mg API) sample_extract Extract with Methanol (100 mL) sample_weigh->sample_extract standard_weigh Weigh this compound RS (20 mg) standard_stock Dissolve in Methanol (100 mL Stock) standard_weigh->standard_stock filter Filter Sample Extract (0.45 µm) sample_extract->filter dilute Dilute Filtrate & Stock with Mobile Phase standard_stock->dilute filter->dilute hplc_setup System Equilibration (CN Column) sst_inject Inject Standard (System Suitability Test) dilute->sst_inject sample_inject Inject Sample & Standard Solutions sst_inject->sample_inject integrate Integrate Peak Area (@ 222 nm) sample_inject->integrate calculate Calculate Concentration (vs. Standard) integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for this compound bromide quantification.

Materials and Instrumentation

Reagents and Chemicals
  • This compound Bromide Reference Standard (RS)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%) (Analytical Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • This compound Bromide Tablets

Instrumentation
  • HPLC system with UV/Vis or Photodiode Array (PDA) detector

  • Chromatographic Data System (CDS)

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, Nylon or PVDF)

Detailed Protocols

Mobile Phase and Solution Preparation
  • 25 mM Phosphate Buffer (pH 3.4): Accurately weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of deionized water. Adjust the pH to 3.4 using 85% orthophosphoric acid.

  • Mobile Phase: Mix the 25 mM phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[1] Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Standard Stock Solution (200 µg/mL): Accurately weigh approximately 20.0 mg of this compound Bromide RS into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solution (e.g., 20 µg/mL): Dilute 10.0 mL of the Standard Stock Solution to 100 mL with the mobile phase.

Sample Preparation (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to approximately 20.0 mg of this compound bromide and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol, sonicate for 15 minutes to extract the API, then dilute to volume with methanol and mix well.[1]

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute 10.0 mL of the filtered solution to 100 mL with the mobile phase to obtain a theoretical concentration within the calibration range.[1]

Chromatographic Conditions

All quantitative parameters should be clearly defined and justified. The following table summarizes the optimized conditions for this method.

ParameterCondition
HPLC Column Cyanopropyl (CN), 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.4) (50:50, v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature Ambient (approx. 25 °C)
Detection UV at 222 nm[1]
Injection Volume 20 µL
Run Time Approximately 10 minutes
Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution to check for system suitability.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the Working Standard Solution.

  • Inject the prepared sample solutions in duplicate.

  • Inject the Working Standard Solution periodically (e.g., after every 6-10 sample injections) to monitor system drift.

System Suitability and Method Validation

To ensure the method is trustworthy and performs as intended, system suitability must be confirmed before any analysis, and the method must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9]

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and demonstrates that the chromatographic system is adequate for the intended analysis.[8]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good peak sharpness.
Repeatability (%RSD) RSD ≤ 2.0% for peak area (n=5 injections)[7]Demonstrates the precision of the instrument under the operating conditions.
Retention Time (t_R_) Approximately 3.6 min[1]A stable retention time confirms the consistency of the mobile phase flow and composition.
Method Validation Parameters

The method's performance characteristics must be verified through a validation process. The following parameters are critical for an assay of a finished pharmaceutical product.[7][8][10][11]

ParameterAcceptance Criteria
Specificity / Stability-Indicating The peak for this compound is pure and resolved from degradation products (Resolution > 2).
Linearity (R²) R² ≥ 0.999 over the specified range.
Range 80% to 120% of the target concentration.[7][11]
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).[7]
Precision (%RSD) Repeatability: RSD ≤ 2.0% (n=6). Intermediate Precision: RSD ≤ 2.0% (different day/analyst).[7]
Robustness No significant change in results with minor variations in pH (±0.2), mobile phase composition (±2%), flow rate (±10%).

Conclusion

The HPLC method detailed in this application note is simple, accurate, precise, and stability-indicating for the quantification of this compound bromide in pharmaceutical dosage forms. The use of a cyanopropyl column provides unique selectivity, ensuring excellent separation from potential degradation products.[1] The comprehensive protocol and defined validation criteria, grounded in ICH guidelines, establish this method as a trustworthy and reliable tool for routine quality control and stability studies.[7][8]

References

  • El-Gindy, A., Emara, S., & Shaaban, H. (n.d.). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. (n.d.). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography | Request PDF. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Jain, D. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound Bromide. PubChem. Available at: [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Wikipedia. (n.d.). This compound bromide. Available at: [Link]

  • Phenomenex. (n.d.). European Pharmacopoeia (Ph. Eur.) Methods. Available at: [Link]

  • Drug Central. (n.d.). This compound. Available at: [Link]

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Application Notes and Protocols for Radioligand Binding Assay of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a radioligand binding assay to characterize the interaction of Oxyphenonium bromide with muscarinic acetylcholine receptors (mAChRs). This compound bromide is a synthetic quaternary ammonium anticholinergic agent that functions as a muscarinic antagonist.[1][2][3] Its therapeutic effects in treating gastrointestinal and urinary tract disorders stem from its ability to competitively block the action of acetylcholine at these receptors, leading to smooth muscle relaxation and reduced glandular secretions.[2][3][4] This guide details the scientific principles, step-by-step protocols for saturation and competitive binding assays, and data analysis procedures necessary to determine the binding affinity (Ki) and selectivity of this compound bromide for the five human muscarinic receptor subtypes (M1-M5).

Introduction: Unraveling the Muscarinic Receptor Affinity of this compound Bromide

This compound bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[3][5] These G-protein coupled receptors are integral to the parasympathetic nervous system and are found in various tissues, including the gastrointestinal tract, urinary bladder, and respiratory system.[2][3] The five distinct subtypes of muscarinic receptors (M1-M5) present attractive targets for therapeutic intervention in a range of diseases.[6]

Radioligand binding assays are a powerful in vitro tool to quantify the affinity of a test compound for a specific receptor.[6][7] By employing a radiolabeled ligand that binds to the receptor of interest, we can measure the displacement of this radioligand by an unlabeled compound, such as this compound bromide. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

This application note provides a robust framework for determining the binding profile of this compound bromide across all five human muscarinic receptor subtypes, enabling a thorough characterization of its potency and selectivity.

Principle of the Competitive Radioligand Binding Assay

The competitive binding assay operates on the principle of competition between a fixed concentration of a high-affinity radioligand and a range of concentrations of an unlabeled test compound (this compound bromide) for a finite number of receptors. As the concentration of this compound bromide increases, it displaces more of the radioligand from the receptors, leading to a decrease in the measured radioactivity. The concentration of this compound bromide that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is then used to calculate the Ki value, which represents the equilibrium dissociation constant of the unlabeled ligand.

Figure 1: Principle of Competitive Radioligand Binding.

Materials and Reagents

Equipment
  • Liquid Scintillation Counter

  • Glass Fiber Filters (e.g., Whatman GF/C)

  • Filtration Manifold (e.g., Brandel or PerkinElmer)

  • Homogenizer (e.g., Polytron)

  • Refrigerated Centrifuge

  • Incubator or Water Bath

  • pH Meter

  • Standard laboratory glassware and consumables

Reagents
ReagentSupplierCatalog No. (Example)Storage
[3H]-N-methylscopolamine ([3H]-NMS)PerkinElmerNET636-20°C
This compound bromideMedChemExpressHY-B1280Room Temperature
AtropineSigma-AldrichA0132Room Temperature
CHO-K1 or HEK293 cells expressing human M1-M5 receptorsATCC/VariousN/ALiquid Nitrogen
Tris-HClSigma-AldrichT5941Room Temperature
MgCl2Sigma-AldrichM8266Room Temperature
EDTASigma-AldrichE9884Room Temperature
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
Scintillation CocktailPerkinElmer6013329Room Temperature

Experimental Protocols

Membrane Preparation from Recombinant Cell Lines

This protocol describes the preparation of crude membrane fractions from cells overexpressing a specific muscarinic receptor subtype.

  • Cell Culture: Culture the recombinant cells (e.g., CHO-K1-hM1) to confluency in appropriate cell culture flasks.

  • Harvesting: Aspirate the culture medium and wash the cell monolayer with ice-cold Phosphate Buffered Saline (PBS). Harvest the cells by scraping into fresh, ice-cold PBS.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 10 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer on ice.

  • Membrane Pelleting: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Centrifuge again at 40,000 x g for 20 minutes at 4°C.

  • Final Resuspension: Resuspend the final membrane pellet in a smaller volume of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay with [3H]-NMS

This assay is crucial for determining the equilibrium dissociation constant (Kd) of the radioligand and the receptor density (Bmax) in your membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add increasing concentrations of [3H]-NMS (e.g., 0.01 - 5 nM) to wells containing binding buffer and the membrane preparation (20-50 µg protein/well).

    • Non-specific Binding (NSB): In a separate set of wells, add the same increasing concentrations of [3H]-NMS, the membrane preparation, and a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine) to block all specific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding (fmol/mg protein) against the concentration of [3H]-NMS (nM).

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

Competitive Binding Assay with this compound Bromide

This is the primary assay to determine the affinity (Ki) of this compound bromide for each muscarinic receptor subtype.

  • Assay Setup: In a 96-well plate, set up the following in triplicate for each muscarinic receptor subtype:

    • Total Binding: Wells containing binding buffer, a fixed concentration of [3H]-NMS (typically at or near its Kd value), and the membrane preparation.

    • Non-specific Binding (NSB): Wells containing binding buffer, [3H]-NMS, the membrane preparation, and 1 µM Atropine.

    • Competition: Wells containing binding buffer, [3H]-NMS, the membrane preparation, and increasing concentrations of this compound bromide (e.g., 10^-11 M to 10^-5 M).

  • Incubation, Filtration, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound bromide.

    • Plot the percentage of specific binding against the log concentration of this compound bromide.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] = concentration of the radioligand ([3H]-NMS)

      • Kd = equilibrium dissociation constant of the radioligand

Figure 2: Radioligand Binding Assay Workflow.

Data Presentation and Interpretation

The results of the competitive binding assays should be summarized in a table to facilitate comparison of the affinity of this compound bromide for the different muscarinic receptor subtypes.

Receptor Subtype[3H]-NMS Kd (nM)This compound Bromide Ki (nM)Selectivity vs. M3
M1[Insert experimental value][Insert experimental value][Calculate]
M2[Insert experimental value][Insert experimental value][Calculate]
M3[Insert experimental value][Insert experimental value]1
M4[Insert experimental value][Insert experimental value][Calculate]
M5[Insert experimental value][Insert experimental value][Calculate]

Interpretation: A lower Ki value indicates a higher binding affinity. By comparing the Ki values across the five subtypes, the selectivity profile of this compound bromide can be determined. For example, if the Ki for M3 is significantly lower than for the other subtypes, the compound is considered M3 selective.

Troubleshooting

IssuePossible CauseSolution
High Non-specific Binding Radioligand concentration too high; Insufficient washing; Filter bindingOptimize radioligand concentration; Increase wash steps; Pre-soak filters in 0.5% PEI
Low Specific Binding Low receptor expression; Inactive membranes; Incorrect buffer conditionsUse a cell line with higher receptor expression; Prepare fresh membranes; Check buffer pH and composition
Poor Curve Fit Inappropriate concentration range; Pipetting errorsWiden or narrow the concentration range of the competing ligand; Ensure accurate pipetting

Conclusion

This application note provides a detailed and scientifically grounded protocol for the characterization of this compound bromide's binding to human muscarinic acetylcholine receptors. By following these procedures, researchers can obtain reliable and reproducible data on the affinity and selectivity of this compound, contributing to a deeper understanding of its pharmacological profile and potential therapeutic applications.

References

  • Grokipedia. This compound bromide.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Bromide?
  • Patsnap Synapse. (2024, June 15).
  • MedEx. This compound Bromide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh.
  • PubChem - NIH. This compound | C21H34NO3+ | CID 5749.
  • PubMed Central. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor.
  • PubMed. In vitro muscarinic receptor radioligand-binding assays.
  • MedChemExpress. This compound bromide | Antiacetylcholine Compound.
  • PubMed. Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes.
  • Drug Central. This compound.
  • PubChem - NIH. This compound Bromide | C21H34BrNO3 | CID 5748.
  • ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • PubMed. Radioligand binding characteristics of the chicken cardiac muscarinic receptor.
  • Creative Bioarray. Radioligand Binding Assay.

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Application Note: Characterizing Muscarinic Receptor Antagonism with Oxyphenonium Bromide in Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Oxyphenonium bromide is a synthetic quaternary ammonium compound that functions as a potent anticholinergic agent.[1] Its primary therapeutic applications have been in treating gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome and peptic ulcers.[1] The clinical efficacy of this compound bromide stems directly from its pharmacological mechanism: it acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2]

In the field of pharmacology, in vitro organ bath studies remain a cornerstone for characterizing the activity of receptor ligands. These experiments allow for the precise quantification of a drug's effect on isolated, functional tissues in a controlled physiological environment. This compound bromide serves as a classic tool compound in such assays to investigate the principles of competitive antagonism at mAChRs, which are ubiquitously expressed in smooth muscle tissues like the gastrointestinal tract and bladder.[1]

This guide provides a comprehensive overview of the principles and a detailed protocol for using this compound bromide to determine its antagonist potency (pA₂) through Schild analysis on an isolated smooth muscle preparation.

Mechanism of Action: Competitive Muscarinic Antagonism

The parasympathetic nervous system modulates smooth muscle contraction primarily through the release of acetylcholine (ACh), which binds to and activates muscarinic receptors on muscle cells. This compound bromide exerts its effect by competing with acetylcholine for the same binding site on these receptors.[2] Because it is a competitive antagonist, its binding is reversible, and its inhibitory effect can be overcome by increasing the concentration of the agonist (ACh).[3] This interaction leads to a reduction in parasympathetic stimulation, resulting in smooth muscle relaxation and decreased motility and secretions.[2]

The relationship can be visualized as follows:

Mechanism_of_Action cluster_0 Smooth Muscle Cell Membrane receptor Muscarinic Receptor (mAChR) Binding Site Response Muscle Contraction receptor->Response Signal Transduction NoResponse Inhibition of Contraction receptor:port->NoResponse Prevents Agonist Binding ACh Acetylcholine (Agonist) ACh->receptor:port Binds & Activates Oxy This compound (Antagonist) Oxy->receptor:port Binds & Blocks

Figure 1: Competitive antagonism at the muscarinic receptor.

Reagent Preparation and Physicochemical Data

Accurate preparation of drug solutions is critical for reproducible results.

Table 1: Physicochemical Properties of this compound Bromide

PropertyValueSource
CAS Number 50-10-2[3][4]
Molecular Formula C₂₁H₃₄BrNO₃[3]
Molecular Weight 428.40 g/mol [3][4]
Appearance White solid / crystals[3][4]
Solubility Freely soluble in water; sparingly in alcohol; slightly in DMSO.[3][5]
Protocol: Stock Solution Preparation

The high water solubility of this compound bromide simplifies stock solution preparation for aqueous organ bath buffers.[3]

  • Calculate Required Mass: To prepare a 10 mM (10⁻² M) stock solution, use the following formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) For 10 mL (0.01 L): Mass = 0.01 mol/L × 0.01 L × 428.40 g/mol = 0.04284 g (42.84 mg)

  • Weighing: Accurately weigh 42.84 mg of this compound bromide powder using an analytical balance.

  • Dissolution: Add the powder to a 10 mL volumetric flask. Add approximately 8 mL of deionized water (or the same physiological salt solution to be used in the experiment) and vortex until fully dissolved.

  • Final Volume: Bring the solution to the 10 mL mark with the solvent. Mix thoroughly. This is your 10⁻² M stock solution .

  • Serial Dilutions: Prepare a series of dilutions (e.g., 10⁻³ M, 10⁻⁴ M, etc.) from the stock solution using deionized water or physiological salt solution as the diluent. Aliquot and store solutions appropriately. For short-term use, refrigeration (2-8°C) is suitable. For long-term storage, consult the manufacturer's data sheet; freezing at -20°C is common.[4]

The Organ Bath Experiment: A Step-by-Step Workflow

The organ bath apparatus maintains isolated tissue in a viable state, allowing for the measurement of isometric contractions via a force transducer.[6]

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Tissue Dissection (e.g., Guinea Pig Ileum) B Tissue Mounting in Organ Bath A->B C Equilibration (~60 min under tension) B->C D Viability Check (e.g., KCl addition) C->D E Agonist CRC (Control) (Cumulative additions of ACh) D->E F Washout & Re-equilibration E->F I Data Acquisition (Force vs. Time) E->I Record Contractions G Antagonist Incubation (Add this compound, wait ~30 min) F->G H Agonist CRC (Treated) (Repeat cumulative ACh additions) G->H H->I Record Contractions J Schild Plot Construction I->J K Determine pA₂ Value J->K

Figure 2: General workflow for an organ bath antagonism study.

Protocol: Schild Analysis of this compound Bromide on Guinea Pig Ileum

This protocol details the classic method for quantifying the potency of a competitive antagonist. A key outcome is the generation of a Schild plot, which validates the competitive nature of the antagonism and provides the pA₂ value.[7]

Materials and Reagents
  • Tissue: Freshly isolated guinea pig ileum.

  • Physiological Salt Solution (PSS): Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂).

  • Agonist: Acetylcholine (ACh) or Carbachol stock solution.

  • Antagonist: this compound bromide stock solutions (e.g., 10⁻⁸ M to 10⁻⁶ M final bath concentrations).

  • Depolarizing Agent: Potassium Chloride (KCl) solution (e.g., 60-80 mM) for tissue viability checks.

Experimental Procedure
  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care protocols.

    • Isolate a segment of the ileum and place it in cold, aerated PSS.

    • Carefully remove the mesenteric fat and flush the lumen to remove contents.

    • Cut segments of 2-3 cm in length.

  • Mounting and Equilibration:

    • Mount a segment in a 20 mL organ bath containing aerated PSS at 37°C. One end is attached to a fixed hook, and the other to an isometric force transducer.

    • Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for 45-60 minutes. Wash the tissue with fresh PSS every 15 minutes.

  • Viability and Standardization:

    • After equilibration, assess tissue health by adding a submaximal concentration of KCl (e.g., 80 mM). A robust contraction confirms viability.

    • Wash out the KCl and allow the tissue to return to baseline.

  • Control Agonist Concentration-Response Curve (CRC):

    • Add the agonist (ACh) to the bath in a cumulative fashion. Start with a low concentration (e.g., 1 nM) and increase in half-log increments until a maximal response is achieved.

    • Record the peak tension at each concentration.

    • Wash the tissue thoroughly until it returns to the baseline tension.

  • Antagonist Incubation:

    • Add the first (lowest) concentration of this compound bromide to the bath (e.g., to achieve a final concentration of 1 nM).

    • Allow the antagonist to incubate with the tissue for a fixed period (e.g., 30 minutes) to ensure equilibrium is reached.

  • Second CRC in Presence of Antagonist:

    • While the this compound bromide is still present, repeat the cumulative addition of ACh to generate a second CRC. A rightward shift in the curve is expected.

  • Repeat for Multiple Antagonist Concentrations:

    • Wash the tissue extensively to remove both agonist and antagonist. Allow it to re-equilibrate.

    • Repeat steps 5 and 6 with at least two higher concentrations of this compound bromide (e.g., 3 nM and 10 nM).

Data Analysis: The Schild Plot
  • Calculate EC₅₀ Values: For each CRC (control and in the presence of each antagonist concentration), calculate the agonist concentration that produces 50% of the maximal response (EC₅₀).

  • Calculate the Dose Ratio (DR): The DR is a measure of the shift of the CRC. Calculate it for each antagonist concentration using the formula: DR = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist)

  • Construct the Schild Plot:

    • Plot log (DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • Perform a linear regression on the data points.

  • Interpret the Plot:

    • Slope: For a true competitive antagonist, the slope of the regression line should be close to 1.0.

    • pA₂ Value: The pA₂ is the x-intercept of the regression line. It represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response (i.e., a DR of 2). The pA₂ is a measure of the antagonist's affinity for the receptor.

Schild_Plot_Analysis A Generate CRCs (Control + 3 Antagonist Conc.) B Calculate EC₅₀ for each curve A->B C Calculate Dose Ratio (DR) for each [Antagonist] B->C D Transform Data y = log(DR-1) x = -log[Antagonist] C->D E Perform Linear Regression (Schild Plot) D->E F Output 1: Slope (Should be ≈ 1.0) Output 2: X-intercept (pA₂ Value) E->F

Figure 3: Workflow for Schild plot data analysis.

Expected Results and Data Presentation

The experiment should yield a parallel, rightward shift in the ACh concentration-response curve with increasing concentrations of this compound bromide, without a reduction in the maximal response.

Table 2: Example Data for Schild Analysis of this compound Bromide

[this compound] (M)-log[this compound]Agonist EC₅₀ (M)Dose Ratio (DR)log(DR-1)
0 (Control)-1.0 x 10⁻⁸1-
1 x 10⁻⁹9.03.1 x 10⁻⁸3.10.32
3 x 10⁻⁹8.58.8 x 10⁻⁸8.80.89
1 x 10⁻⁸8.03.0 x 10⁻⁷30.01.46

Note: Data are hypothetical for illustrative purposes.

When plotted, these data would yield a straight line with a slope near 1.0 and a pA₂ value (x-intercept) indicating high antagonist potency. For other anticholinergics like atropine on guinea pig ileum, pA₂ values are typically high, around 9.9.[7]

Scientific Integrity and Best Practices

To ensure the trustworthiness and validity of the data, the following points are critical:

  • Tissue Health: Always begin with a viability check. If the tissue does not respond robustly to KCl, it should be discarded.

  • Equilibrium Times: Insufficient incubation with the antagonist is a common source of error, often leading to Schild plot slopes significantly less than 1.0. Ensure adequate time is allowed for the drug to reach the tissue core and bind to the receptors.

  • Washing: Thorough washing between CRCs is essential to prevent drug carryover.

  • Blinding: Whenever possible, experiments should be conducted by an operator blinded to the drug concentrations being used to prevent bias.

  • Replicates: Experiments should be repeated on tissues from multiple animals (n ≥ 3) to ensure the results are reproducible and to allow for statistical analysis.

Conclusion

This compound bromide is an effective and well-characterized muscarinic antagonist. Its use in organ bath experiments, particularly in the context of a Schild analysis, provides a powerful and educational model for demonstrating the principles of competitive antagonism. The pA₂ value derived from these experiments offers a robust, system-independent measure of the drug's affinity for the muscarinic receptor, making this a foundational assay in both pharmacological research and drug development.

References

  • LookChem. (n.d.). This compound bromide. Retrieved from [Link]

  • Merck Index. (n.d.). This compound Bromide. In The Merck Index Online.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Deepraj, S., & Nandakumar, K. (2008). Investigation of isolated goat ileum preparation for the screening of antispasmodics. PharmacologyOnLine, 2, 22-33.
  • Featherstone, R. L., Fosbraey, P., & Morton, I. K. (1986). A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum. British Journal of Pharmacology, 87(Suppl), 143P.
  • Featherstone, R. L., Fosbraey, P., & Morton, I. K. (1987). A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(1), 33-37.
  • Schunack, W., & Gerhard, G. (1984). Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle. Pharmacology, 29(6), 329-335.
  • Monash University. (2020). Pharmacology – Working with isolated tissue preparations. Retrieved from [Link]

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Application Note: Development of a Stability-Indicating HPLC Method for the Determination of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxyphenonium bromide is a quaternary antimuscarinic agent with peripheral effects similar to atropine.[1][2][3] It is utilized as an adjunct in the management of gastric and duodenal ulcers and to alleviate visceral spasms.[2][3][4] The chemical stability of pharmaceutical compounds is a critical factor that directly impacts the safety and efficacy of a drug product.[5] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the use of validated stability-indicating analytical methods to ensure the quality of drug substances and products over their shelf life.[6][7][8] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5]

This application note details a systematic approach to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for this compound bromide. The method is designed to separate the parent drug from its degradation products formed under various stress conditions as stipulated by ICH guidelines.

Physicochemical Properties and Known Degradation Pathways

This compound bromide, with the chemical formula C₂₁H₃₄BrNO₃, is an ester-type drug, making it susceptible to hydrolysis.[1][9][10] Understanding the physicochemical properties is crucial for method development.

PropertyValueSource
Molecular Weight 428.41 g/mol [9][10]
Melting Point 189-194 °C[9]
Solubility Slightly soluble in DMSO and Methanol[9]

The primary degradation pathway for ester-containing drugs like this compound is hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][11] Oxidation is another common degradation pathway for many pharmaceutical compounds.[11][12] Therefore, the forced degradation studies will focus on these key pathways, in addition to thermal and photolytic stress.

Materials and Methods

Reagents and Standards
  • This compound Bromide Reference Standard (USP Grade)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

An HPLC system with a UV detector is employed. Based on existing literature, a cyanopropyl column with UV detection at 222 nm has been shown to be effective.[1][13]

ParameterCondition
Column Cyanopropyl, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.4) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 222 nm

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Bromide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the method.[5][14][15] The extent of degradation should ideally be between 5-20%.[16]

Caption: Experimental workflow for forced degradation of this compound Bromide.

Protocols:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for a specified time, then dilute to 10 mL with mobile phase.

  • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.[16] Prepare a 100 µg/mL solution in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/square meter).[16][17] Prepare a 100 µg/mL solution in the mobile phase for analysis.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][18]

Caption: Key parameters for the validation of the analytical method.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The development of a stability-indicating method is a crucial step in the pharmaceutical development process. This application note provides a comprehensive framework for developing and validating a robust HPLC method for this compound bromide. By systematically performing forced degradation studies and validating the method according to ICH guidelines, a reliable analytical procedure can be established for routine quality control and stability testing.

References

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2004). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-11.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiffmeyer, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66.
  • Hartauer, K. J., & Needham, S. R. (2000). Determination of this compound bromide in plasma and urine by means of ion-pair extraction, derivatization and gas chromatography-electron-capture detection.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 16-22.
  • Pharma guideline. (n.d.).
  • Patel, R. M., & Patel, P. M. (2011). Pharmaceutical forced degradation studies with regulatory consideration. Journal of Pharmaceutical Sciences and Research, 3(8), 1394.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • LookChem. (n.d.). This compound bromide.
  • PubChem. (n.d.). This compound Bromide.
  • LSC Group®. (n.d.). ICH Stability Guidelines.
  • ResearchGate. (n.d.). Spectroscopic and conductometric assay of this compound bromide in pure form and in pharmaceuticals.
  • YouTube. (2020, April 22). ICH Stability Testing and Method Development.
  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Wikipedia. (n.d.). This compound bromide.
  • MedKoo Biosciences. (n.d.). This compound bromide.
  • Pharmacy 180. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Wang, Y., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 9, 169.
  • Orser, C. S., & Lange, C. C. (1994). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Journal of bacteriology, 176(20), 6173–6176.
  • Gök, M., & Ozkan, S. A. (2021).

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Application Notes and Protocols for the Study of Visceral Spasms Using Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Understanding Visceral Spasms and the Role of Cholinergic Signaling

Visceral spasms, characterized by the involuntary contraction of smooth muscle in internal organs, are a hallmark of various gastrointestinal (GI) disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] These spasms can lead to significant pain, discomfort, and altered bowel function. The underlying pathophysiology often involves dysregulation of the autonomic nervous system, particularly the parasympathetic branch, which utilizes acetylcholine (ACh) as its primary neurotransmitter.

Acetylcholine mediates its effects by binding to muscarinic acetylcholine receptors (mAChRs) located on the surface of smooth muscle cells.[1] In the gastrointestinal tract, the M3 subtype is predominantly responsible for mediating smooth muscle contraction. Stimulation of these receptors initiates a signaling cascade that results in an increase in intracellular calcium concentration, leading to muscle contraction. Therefore, agents that can modulate this cholinergic signaling pathway are of significant interest for the therapeutic management of visceral spasms.

Pharmacological Profile of Oxyphenonium Bromide

This compound bromide is a synthetic quaternary ammonium anticholinergic agent.[1][2] Its chemical structure confers specific pharmacological properties that make it a valuable tool for studying and mitigating visceral spasms.

Mechanism of Action

This compound bromide exhibits a dual mechanism of action to achieve its spasmolytic effects:

  • Competitive Muscarinic Receptor Antagonism: As a quaternary ammonium compound, this compound bromide acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][3] By competing with acetylcholine for binding to these receptors on smooth muscle cells, it effectively blocks the downstream signaling cascade that leads to muscle contraction. This results in a reduction of smooth muscle tone and motility in the gastrointestinal tract.[2]

  • Direct Musculotropic Effect: In addition to its antimuscarinic activity, this compound has been reported to exert a direct relaxant effect on smooth muscle.[3] This musculotropic action is independent of its interaction with muscarinic receptors and contributes to its overall spasmolytic efficacy.

The following diagram illustrates the primary mechanism of action of this compound bromide in visceral smooth muscle cells.

cluster_0 Cholinergic Nerve Terminal cluster_1 Smooth Muscle Cell cluster_2 Pharmacological Intervention ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M3) ACh->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to This compound This compound Bromide This compound->mAChR Competitively Blocks

Caption: Mechanism of this compound Bromide Action

Pharmacokinetic Properties

As a quaternary ammonium compound, this compound bromide is a polar molecule.[4] This property limits its ability to cross biological membranes, including the blood-brain barrier, thereby reducing the incidence of central nervous system side effects commonly associated with tertiary amine anticholinergics.[4] Its action is therefore largely confined to the peripheral nervous system and the gastrointestinal tract.

Quantitative Pharmacological Data

While specific receptor binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound bromide are not extensively reported in recent literature, comparative studies with other antimuscarinic agents provide valuable context for experimental design. The table below summarizes typical concentration ranges and expected effects for quaternary ammonium anticholinergics in relevant assays.

ParameterAssayTypical Effective Concentration RangeReference Compound (Example)
IC50 Acetylcholine-induced guinea pig ileum contraction10⁻⁹ to 10⁻⁷ MAtropine
Ki (M3) Muscarinic receptor binding assay1 to 100 nMTolterodine
In vivo Dose Rat model of visceral hypersensitivity1 to 10 mg/kg (oral or i.p.)Otilonium Bromide

Note: These values are indicative and should be empirically determined for this compound bromide in your specific experimental setup.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound bromide on visceral smooth muscle spasm and hypersensitivity.

In Vitro Protocol: Isolated Guinea Pig Ileum Assay

This classic organ bath experiment is a robust method for assessing the antispasmodic activity of compounds on intestinal smooth muscle.

Objective: To determine the inhibitory effect of this compound bromide on acetylcholine-induced contractions of the guinea pig ileum.

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

  • Acetylcholine (ACh) chloride

  • This compound bromide

  • Organ bath system with isometric force transducer

  • Carbogen gas (95% O₂, 5% CO₂)

  • Data acquisition system

Workflow Diagram:

A Euthanize Guinea Pig & Isolate Ileum B Prepare 2-3 cm Ileum Segments A->B C Mount Tissue in Organ Bath (Tyrode's Solution, 37°C, Carbogen) B->C D Equilibrate under 1g Tension (60 min) C->D E Record Baseline Contractions D->E F Generate Cumulative ACh Concentration-Response Curve E->F G Wash Tissue & Re-equilibrate F->G H Pre-incubate with this compound Bromide (20 min) G->H I Generate Second ACh Concentration-Response Curve H->I J Analyze Data (Schild Analysis) I->J

Caption: In Vitro Guinea Pig Ileum Assay Workflow

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize a guinea pig via an approved method. Immediately excise a segment of the distal ileum and place it in a petri dish containing warmed, aerated Tyrode's solution. Gently flush the lumen to remove contents and prepare 2-3 cm segments.

  • Mounting: Tie silk ligatures to both ends of an ileum segment. Mount the tissue in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen. Attach the lower ligature to a fixed hook and the upper ligature to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Tyrode's solution every 15 minutes.

  • Control Concentration-Response Curve: After equilibration, record a baseline of spontaneous activity. Then, construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath.

  • Drug Incubation: Wash the tissue thoroughly with Tyrode's solution until it returns to baseline. Introduce a known concentration of this compound bromide into the bath and allow it to incubate with the tissue for 20-30 minutes.

  • Test Concentration-Response Curve: In the continued presence of this compound bromide, repeat the cumulative acetylcholine concentration-response curve.

  • Data Analysis: Compare the acetylcholine concentration-response curves in the absence and presence of this compound bromide. A rightward shift in the curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated using Schild analysis.

In Vivo Protocol: Rat Model of Visceral Hypersensitivity (Colorectal Distension)

This model is widely used to assess visceral pain and the efficacy of analgesic compounds.

Objective: To evaluate the effect of this compound bromide on visceral pain responses in a rat model of colorectal distension-induced hypersensitivity.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Colorectal distension balloon catheter (e.g., 5-6 cm latex balloon)

  • Barostat or pressure-controlled inflation device

  • Abdominal withdrawal reflex (AWR) scoring system or electromyography (EMG) recording equipment

  • This compound bromide

  • Vehicle control (e.g., saline)

Workflow Diagram:

A Acclimatize Rats to Testing Environment B Administer this compound Bromide or Vehicle (e.g., i.p. or oral gavage) A->B C Allow for Drug Absorption (e.g., 30-60 min) B->C D Lightly Anesthetize Rat & Insert Colorectal Balloon Catheter C->D E Allow Rat to Recover in Test Chamber D->E F Perform Graded Colorectal Distension (e.g., 20, 40, 60, 80 mmHg for 20s) E->F G Record Visceromotor Response (AWR Score or EMG Activity) F->G H Analyze Data (Compare Drug vs. Vehicle) G->H

Caption: In Vivo Colorectal Distension Workflow

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the testing chambers for several days prior to the experiment to minimize stress-induced responses.

  • Drug Administration: Administer this compound bromide or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before testing (e.g., 30-60 minutes).

  • Catheter Placement: Under light isoflurane anesthesia, insert the lubricated balloon catheter into the descending colon (approximately 6-8 cm from the anus) and secure the catheter to the tail.

  • Recovery and Testing: Place the rat in a small, transparent enclosure and allow it to recover from anesthesia. Connect the catheter to the barostat.

  • Colorectal Distension: After a recovery period, perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, and 80 mmHg) for a fixed duration (e.g., 20 seconds) with a rest interval between distensions.

  • Response Measurement: Quantify the visceromotor response (VMR) to each distension. This can be done by visually scoring the abdominal withdrawal reflex (AWR) on a scale of 0-4 or by recording and integrating the electromyographic (EMG) activity of the abdominal muscles.

  • Data Analysis: Compare the VMRs between the this compound bromide-treated group and the vehicle-treated group at each distension pressure. A significant reduction in the VMR in the drug-treated group indicates an analgesic effect.

Data Interpretation and Troubleshooting

  • In Vitro: Ensure that the tissue remains viable throughout the experiment by maintaining proper temperature, oxygenation, and physiological salt solution. If a rightward shift in the concentration-response curve is not observed, consider increasing the concentration of this compound bromide or the incubation time.

  • In Vivo: Habituation of the animals to the testing procedure is crucial to obtain reliable data. If high variability is observed, increase the number of acclimatization sessions. Ensure consistent placement of the colorectal balloon.

Conclusion

This compound bromide serves as a valuable pharmacological tool for investigating the cholinergic mechanisms underlying visceral spasms and pain. Its dual mechanism of action, combining muscarinic receptor antagonism with a direct musculotropic effect, makes it an effective agent for reducing smooth muscle hypercontractility. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound bromide and similar compounds in the context of gastrointestinal motility disorders.

References

  • Patsnap Synapse. (2024, June 15). What is this compound Bromide used for?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Bromide?[Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • O'Mahony, S. M., Tramullas, M., Fitzgerald, P., & Cryan, J. F. (2012). Rodent models of colorectal distension. Current protocols in neuroscience, Chapter 9, Unit9.40. [Link]

  • Lee, K. J., Kim, J. H., & Hahm, K. B. (2014). Effect of DA-9701 on Colorectal Distension-Induced Visceral Hypersensitivity in a Rat Model. Journal of neurogastroenterology and motility, 20(3), 399–406. [Link]

  • Wilder-Smith, C. H. (2019). Anticholinergics in palliative medicine: an update. Current opinion in supportive and palliative care, 13(4), 368–373. [Link]

  • Al-Chaer, E. D., Kawasaki, M., & Pasricha, P. J. (2000). A new model of chronic visceral hypersensitivity in adult rats induced by colon irritation during postnatal development. Gastroenterology, 119(5), 1276–1285. [Link]

  • LiverTox. (2017, July 7). Anticholinergic Agents. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • GPnotebook. (2018, January 1). Anticholinergics: Types of antimuscarinic.[Link]

  • Healthline. (n.d.). Anticholinergics: List, Side Effects, Uses, Warnings, and More.[Link]

  • Paik, B., Saha, S. K., Masud, H., & Hasan, M. M. (2010). Effect of Ispaghula and this compound Bromide on the Symptoms of Irritable Bowel Syndrome - A Comparative Study. BSMMU Journal, 3(1), 3-8. [Link]

  • Clavé, P., Acalovschi, M., Triantafillidis, J. K., Uspensky, Y. P., Kalayci, C., Shee, V., & Tack, J. (2011). Randomised clinical trial: otilonium bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome. Alimentary pharmacology & therapeutics, 34(4), 432–442. [Link]

  • Wikipedia. (n.d.). Organ bath.[Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments.[Link]

  • ADInstruments. (n.d.). Organ Bath Systems.[Link]

  • University of Bath. (n.d.). Guinea Pig Ileum.[Link]

  • Zhang, X. F., Liu, L., & Li, Y. Y. (2006). Pharmacological profiles of an anticholinergic agent, phencynonate hydrochloride, and its optical isomers. Acta pharmacologica Sinica, 27(8), 1042–1048. [Link]

  • Greenwood-Van Meerveld, B., Johnson, A. C., & Grundy, D. (2017). Gastrointestinal and Renal In Vivo Models. Gastrointestinal Pharmacology, 1-21. [Link]

  • Winston, J. H., & Sarna, S. K. (2006). Visceral and Somatic Hypersensitivity in TNBS induced Colitis in Rats. Pain, 122(1-2), 168–176. [Link]

  • Zhou, Q., Fillingim, R. B., & Verne, G. N. (2010). Evidence for visceral hypersensitivity in high-anxiety rats. Physiology & behavior, 101(3), 359–364. [Link]

  • MedEx. (n.d.). This compound Bromide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh.[Link]

  • Apollo Pharmacy. (n.d.). This compound Bromide: Uses, Side Effects and Medicines.[Link]

  • Scholtmeijer, R. J., & van Mastrigt, R. (1991). The Effect of this compound Bromide and Oxybutynin Hydrochloride on Detrusor Contractility and Reflux in Children With Vesicoureteral Reflux and Detrusor Instability. The Journal of urology, 146(2 Pt 2), 660–662. [Link]

  • Wikipedia. (n.d.). This compound bromide.[Link]

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Application Notes and Protocols for the Investigation of Oxyphenonium's Mydriatic Effect

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Mydriasis, the dilation of the pupil, is a critical component of various ophthalmic diagnostic and therapeutic procedures. Pharmacological induction of mydriasis is most commonly achieved through the topical application of mydriatic agents. These agents typically fall into two main categories: antimuscarinics, which block the parasympathetic pathway, and sympathomimetics, which stimulate the sympathetic pathway of the iris muscles. Oxyphenonium is a synthetic quaternary ammonium anticholinergic agent that functions as a muscarinic antagonist.[1][2][3] Historically used for gastrointestinal disorders, its parasympatholytic properties have also been leveraged for ophthalmic applications to induce mydriasis.[1][4] This document provides a comprehensive guide to the application of this compound in mydriatic effect research, outlining its mechanism of action, protocols for formulation, and preclinical and clinical evaluation.

1. Pharmacological Profile of this compound

1.1. Mechanism of Action

This compound exerts its mydriatic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominant in the iris sphincter muscle and the ciliary muscle of the eye.[5][6] In the normal physiological state, acetylcholine released from parasympathetic nerve endings binds to these M3 receptors, causing the iris sphincter muscle to contract (miosis) and the ciliary muscle to contract, allowing for accommodation. By blocking these receptors, this compound prevents the action of acetylcholine, leading to the relaxation of the iris sphincter muscle.[2][3] This unopposed action of the sympathetically innervated iris dilator muscle results in pupil dilation (mydriasis). Its action on the ciliary muscle also leads to cycloplegia (paralysis of accommodation).

Diagram of this compound's Mechanism of Action

cluster_0 Parasympathetic Pathway cluster_1 Sympathetic Pathway Parasympathetic Nerve Parasympathetic Nerve Acetylcholine (ACh) Acetylcholine (ACh) Parasympathetic Nerve->Acetylcholine (ACh) releases M3 Receptor M3 Receptor Acetylcholine (ACh)->M3 Receptor binds to Iris Sphincter Muscle Iris Sphincter Muscle M3 Receptor->Iris Sphincter Muscle activates Miosis (Pupil Constriction) Miosis (Pupil Constriction) Iris Sphincter Muscle->Miosis (Pupil Constriction) contracts, causing Sympathetic Nerve Sympathetic Nerve Norepinephrine (NE) Norepinephrine (NE) Sympathetic Nerve->Norepinephrine (NE) releases Alpha-1 Receptor Alpha-1 Receptor Norepinephrine (NE)->Alpha-1 Receptor binds to Iris Dilator Muscle Iris Dilator Muscle Alpha-1 Receptor->Iris Dilator Muscle activates Mydriasis (Pupil Dilation) Mydriasis (Pupil Dilation) Iris Dilator Muscle->Mydriasis (Pupil Dilation) contracts, causing This compound This compound This compound->M3 Receptor blocks cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Animal Acclimatization B Baseline Pupil Measurement A->B C Drug Administration (Treated vs. Control Eye) B->C D Time-Course Pupil Diameter Measurement C->D E Data Analysis D->E F Report Generation E->F

Caption: Workflow for a preclinical mydriasis study.

3.3. Example Dose-Response Data

This compound Conc.N (eyes)Baseline Pupil Diameter (mm)Max. Pupil Diameter (mm)Time to Max. Dilation (min)Duration of Mydriasis >6mm (min)
Vehicle Control63.2 ± 0.33.3 ± 0.4-0
0.5%63.1 ± 0.26.5 ± 0.545180
1.0%63.3 ± 0.38.2 ± 0.660240
2.0%63.2 ± 0.28.5 ± 0.760>300

4. Clinical Evaluation of Mydriatic Effect

A randomized, controlled, double-masked clinical trial is the gold standard for evaluating the efficacy and safety of a new mydriatic agent in humans. [7][8] 4.1. Study Design

  • Design: A randomized, double-masked, parallel-group study.

  • Participants: Healthy adult volunteers with no history of ocular pathology.

  • Intervention:

    • Group 1: One drop of 1% this compound Bromide ophthalmic solution.

    • Group 2: One drop of a standard mydriatic agent (e.g., 1% Tropicamide). [9] * Group 3: One drop of placebo (vehicle solution).

4.2. Study Protocol

  • Informed Consent and Screening: Obtain informed consent from all participants and perform a baseline ophthalmic examination to ensure eligibility.

  • Randomization and Masking: Randomize participants to one of the three treatment groups. Both the investigator and the participant should be masked to the treatment allocation.

  • Baseline Measurements: Measure baseline pupil diameter, intraocular pressure (IOP), and accommodation amplitude.

  • Drug Instillation: A trained professional will instill one drop of the assigned study medication into one eye of each participant.

  • Efficacy Assessments:

    • Measure pupil diameter at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes for up to 6 hours) using a pupillometer.

    • Assess the time to onset of mydriasis (e.g., time to reach a pupil diameter of 6 mm).

    • Determine the duration of effective mydriasis.

  • Safety Assessments:

    • Monitor for any adverse events, such as ocular irritation, blurred vision, or systemic side effects.

    • Measure IOP at baseline and at the end of the study.

  • Data Analysis: Compare the mean change in pupil diameter from baseline between the treatment groups using appropriate statistical methods.

5. Ocular Safety and Toxicology

As a quaternary ammonium compound, the potential for ocular irritation with this compound should be carefully evaluated. [1][10]Preclinical studies should include an assessment of ocular tolerance according to established guidelines, such as the Draize eye test or in vitro alternatives. [11][12][13][14] 6. Conclusion

This compound, as a potent and long-acting muscarinic antagonist, holds promise as a mydriatic agent. The protocols outlined in this document provide a framework for the systematic investigation of its efficacy and safety. Further research is warranted to establish optimal formulations, dose-response relationships, and comparative efficacy against current standard-of-care mydriatics.

7. References

  • Ocular and dermal irritation studies of some quaternary ammonium compounds. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Reduction of quaternary ammonium-induced ocular surface toxicity by emulsions: an in vivo study in rabbits - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

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Application Notes and Protocols: Oxyphenonium Bromide for Inhibiting Gastric Acid Secretion in Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Targeting Gastric Acid Secretion with Oxyphenonium Bromide

Gastric acid secretion is a complex, multifactorial process crucial for digestion and host defense, yet its dysregulation leads to prevalent pathologies such as peptic ulcer disease and gastroesophageal reflux disease (GERD). The parietal cells of the stomach are the primary producers of hydrochloric acid, a process tightly controlled by neural, hormonal, and paracrine signals.[1][2][3] One of the key regulators is the parasympathetic nervous system, which, through the release of acetylcholine (ACh), stimulates gastric acid secretion.[3][4]

This compound bromide is a synthetic quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[5][6] By blocking these receptors on gastric parietal cells, this compound bromide effectively inhibits the action of acetylcholine, leading to a reduction in gastric acid secretion.[7] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects often associated with other anticholinergics.[8] This targeted peripheral action makes it a valuable tool for studying the cholinergic pathways of gastric acid secretion in various experimental models.

These application notes provide a comprehensive guide for utilizing this compound bromide to investigate the inhibition of gastric acid secretion in both in vitro and in vivo models. The protocols detailed herein are designed to ensure scientific rigor and reproducibility, offering insights into the causal relationships behind experimental choices.

Mechanism of Action: Cholinergic Blockade of Parietal Cells

The secretion of gastric acid is ultimately orchestrated by the H+/K+ ATPase, or "proton pump," located in the apical membrane of parietal cells.[2][4] The activity of this pump is regulated by multiple signaling pathways, including those initiated by histamine, gastrin, and acetylcholine.[3][4] Acetylcholine, released from postganglionic vagal fibers, binds to M3 muscarinic receptors on the basolateral membrane of parietal cells.[4] This binding event triggers an intracellular signaling cascade that results in an increase in cytosolic calcium concentration, which in turn stimulates the H+/K+ ATPase to pump hydrogen ions into the gastric lumen.

This compound bromide exerts its inhibitory effect by competitively binding to these M3 muscarinic receptors, thereby preventing acetylcholine from binding and initiating the downstream signaling cascade.[5][9] This blockade effectively uncouples parasympathetic stimulation from parietal cell activation, leading to a dose-dependent decrease in gastric acid output.[10]

Oxyphenonium_Bromide_Mechanism_of_Action cluster_0 Vagal Nerve Terminal cluster_1 Parietal Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Intracellular_Signaling Intracellular Ca2+ Signaling Cascade M3_Receptor->Intracellular_Signaling Activates Proton_Pump H+/K+ ATPase (Proton Pump) Intracellular_Signaling->Proton_Pump Stimulates H_Secretion H+ (Acid) Secretion Proton_Pump->H_Secretion Secretes Oxyphenonium_Bromide This compound Bromide Oxyphenonium_Bromide->M3_Receptor Blocks caption This compound bromide blocks acetylcholine binding to M3 receptors.

Caption: this compound bromide blocks acetylcholine binding to M3 receptors.

In Vitro Models for Studying Gastric Acid Secretion

In vitro models offer a controlled environment to investigate the direct effects of compounds on gastric acid-secreting cells, independent of systemic physiological influences like blood flow.[11]

Isolated Gastric Glands

Isolated gastric glands from rabbit or rat stomach are a well-established model that retains the cellular heterogeneity and polarity of the gastric mucosa. This allows for the study of interactions between different cell types, such as parietal and enterochromaffin-like (ECL) cells.

Protocol for Isolation and Treatment of Rabbit Gastric Glands:

  • Tissue Preparation: Euthanize a New Zealand White rabbit and excise the stomach. Open the stomach along the lesser curvature and rinse thoroughly with ice-cold saline.

  • Mucosal Scraping: Separate the gastric mucosa from the underlying muscle layers by blunt dissection.

  • Enzymatic Digestion: Mince the mucosal scrapings and incubate in a digestion medium containing collagenase and pronase at 37°C with gentle agitation.

  • Gland Isolation: After digestion, filter the cell suspension through a nylon mesh to remove undigested tissue. Centrifuge the filtrate at a low speed to pellet the gastric glands.

  • Gland Culture and Stimulation: Resuspend the isolated glands in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics). Aliquot the gland suspension into a multi-well plate.

  • This compound Bromide Treatment: Pre-incubate the gastric glands with varying concentrations of this compound bromide for 30 minutes.

  • Stimulation of Acid Secretion: Induce acid secretion by adding a secretagogue such as carbachol (a cholinergic agonist) or histamine.

  • Measurement of Acid Secretion: Quantify acid secretion using methods like the aminopyrine accumulation assay or by measuring changes in the pH of the culture medium.

Cultured Gastric Epithelial Cells

The use of primary human gastric epithelial cells or established cell lines provides a more homogenous system for studying specific cellular mechanisms.[12] The HGT-1 human gastric cancer cell line is a suitable model as it expresses functional histamine H2 receptors, which are also found in normal acid-secreting parietal cells.[13]

Protocol for HGT-1 Cell Culture and Acid Secretion Assay:

  • Cell Culture: Culture HGT-1 cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in a multi-well plate and allow them to reach 80-90% confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 12-24 hours to synchronize their growth phase.

  • This compound Bromide Treatment: Pre-treat the cells with a range of this compound bromide concentrations for 1 hour.

  • Stimulation: Stimulate acid secretion by adding histamine or carbachol to the culture medium.

  • Quantification of Acid Production: Measure the change in extracellular pH using a pH-sensitive fluorescent dye (e.g., BCECF-AM) or a microphysiometer.

Model System Advantages Disadvantages Endpoint Measurement
Isolated Gastric Glands Preserves cellular heterogeneity and polarity.Limited viability and technically demanding.Aminopyrine accumulation, pH change.
Cultured Gastric Cells High-throughput screening, homogenous population.May not fully represent in vivo physiology.Extracellular pH, intracellular calcium.

In Vivo Models for Assessing Anti-Secretory Activity

In vivo models are indispensable for evaluating the overall physiological effect of a drug, taking into account factors like absorption, distribution, metabolism, and excretion.[14] The pylorus ligation model in rats is a widely used and reliable method for screening anti-ulcer and anti-secretory agents.[15][16][17]

Pylorus Ligation (Shay Rat) Model

This model involves the surgical ligation of the pyloric end of the stomach, leading to the accumulation of gastric secretions.[15] The volume and acidity of the collected gastric juice can then be measured to assess the effect of a test compound.

Step-by-Step Protocol for the Pylorus Ligation Model in Rats:

  • Animal Preparation: Use adult Wistar or Sprague-Dawley rats (150-200g). Fast the animals for 24 hours prior to the experiment, with free access to water.[15][18]

  • Grouping and Dosing: Divide the rats into at least three groups: a control group (vehicle), a standard drug group (e.g., omeprazole), and a test group (this compound bromide). Administer the test compounds intraperitoneally or orally 30 minutes before the surgical procedure.[15][18]

  • Anesthesia and Surgery: Anesthetize the rats using a suitable anesthetic (e.g., ether or a combination of ketamine and xylazine). Make a midline abdominal incision to expose the stomach. Ligate the pyloric sphincter carefully, avoiding damage to the blood supply.[19] Suture the abdominal wall.

  • Post-Operative Period: House the animals in individual cages and deprive them of food and water for the duration of the experiment (typically 4-19 hours).[15][19]

  • Sample Collection: At the end of the experimental period, euthanize the animals by cervical dislocation or CO2 asphyxiation. Open the abdomen and ligate the esophageal end of the stomach. Excise the stomach and collect the gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Contents:

    • Volume: Measure the volume of the gastric juice.

    • pH: Determine the pH of the gastric juice using a pH meter.

    • Total Acidity: Titrate an aliquot of the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acid output.

    • Ulcer Index: Examine the gastric mucosa for ulcers and score them based on their number and severity.

Pylorus_Ligation_Workflow Start Start Fasting 24-hour Fasting Start->Fasting Dosing Administer this compound Bromide or Vehicle Fasting->Dosing Surgery Anesthesia and Pylorus Ligation Dosing->Surgery Recovery Post-operative Period (4-19 hours) Surgery->Recovery Euthanasia Euthanize Animal Recovery->Euthanasia Collection Collect Gastric Contents Euthanasia->Collection Analysis Analyze Volume, pH, and Acidity Collection->Analysis End End Analysis->End caption Workflow for the in vivo pylorus ligation model.

Caption: Workflow for the in vivo pylorus ligation model.

Parameter Control Group (Vehicle) This compound Bromide Group Expected Outcome
Gastric Volume (ml) HighLowReduction in gastric fluid accumulation.
pH Low (Acidic)High (Less Acidic)Increase in gastric pH towards neutral.
Total Acidity (mEq/L) HighLowDecrease in total acid output.
Ulcer Index HighLowProtection against ulcer formation.

Data Interpretation and Considerations

When interpreting the results, it is crucial to include appropriate controls, such as a vehicle control and a positive control with a known anti-secretory agent (e.g., a proton pump inhibitor or an H2 receptor antagonist). A dose-response study with this compound bromide should be conducted to determine its potency (ED50).

It is also important to consider the pharmacokinetic properties of this compound bromide. Due to its quaternary ammonium structure, oral absorption can be poor and variable.[5] Therefore, the route of administration should be carefully chosen and justified.

Conclusion

This compound bromide serves as an effective pharmacological tool for investigating the role of the cholinergic pathway in gastric acid secretion. The in vitro and in vivo models described in these application notes provide robust and reproducible methods for characterizing its anti-secretory effects. By carefully selecting the appropriate model and adhering to the detailed protocols, researchers can gain valuable insights into the mechanisms of gastric acid regulation and the therapeutic potential of anticholinergic agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Bromide?
  • Patsnap Synapse. (2024, June 15). What is this compound Bromide used for?
  • PubMed. (n.d.). In vitro inhibition of gastric acid secretion by vasopressin.
  • PubMed. (n.d.). Characterization of in vivo acid secretory responses of rabbit with comparison to dog and rat.
  • Slideshare. (n.d.). Pylorus ligastion method for anti ulcer study.
  • Merck. (n.d.). HGT-1 Human Gastric Cancer Cell Line.
  • AcceGen. (n.d.). Human Gastric Epithelial Cells.
  • American Physiological Society. (n.d.). Impaired gastric acid secretion in gastrin-deficient mice.
  • PubMed. (2012). Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response.
  • ResearchGate. (2024, January 15). Experimental animal models for gastric ulcer / peptic ulcer: An overview.
  • Pharmacology Discovery Services. (n.d.). Gastric Acidity, Pylorus Ligation.
  • Journal of Applied Physiology. (n.d.). A model for integrative study of human gastric acid secretion.
  • PubMed. (n.d.). Nocturnal gastric acid secretion in duodenal ulcer: inhibition by cimetidine.
  • MedEx. (n.d.). This compound Bromide | Indications, Pharmacology, Dosage, Side Effects & other Generic info.
  • National Institutes of Health. (n.d.). Gastric acid secretion in aquaporin-4 knockout mice.
  • Grokipedia. (n.d.). This compound bromide.
  • Ex-Pharm Software Demonstration. (2025, August 25). Antiulcer Activity by Pylorus Ligation Method in Rats.
  • PubMed. (n.d.). Cell biology of gastric acid secretion.
  • American Physiological Society. (n.d.). Physiological studies with gastrin in transgenic mice.
  • YouTube. (2024, July 2). Antiulcer Activity By Pylorus Ligation Method in Rat | Ex-Pharm Software.
  • CORE. (2019, November 12). University of Groningen Bioanalysis and pharmokinetics of this compound Bromide.
  • PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry.
  • PubMed. (1969, March 1). Inhibition of gastric acid secretion in vitro by prostaglandin E1.
  • Farmaco Nepal. (n.d.). This compound Bromide Brands in Nepal.
  • National Institutes of Health. (n.d.). Gastric acid secretion: activation and inhibition.
  • ResearchGate. (2025, August 5). Gastric cancer cell lines as models to study human digestive functions.
  • PubMed. (1991, August). The Effect of this compound Bromide and Oxybutynin Hydrochloride on Detrusor Contractility and Reflux in Children With Vesicoureteral Reflux and Detrusor Instability.
  • PubMed. (n.d.). Inhibition of gastric acid secretion by selective and nonselective anticholinergics.
  • National Center for Biotechnology Information. (2017, July 7). Anticholinergic Agents - LiverTox.
  • ResearchGate. (2025, August 7). (PDF) Gastric acid secretion: Activation and inhibition.
  • National Institutes of Health. (1956, December). This compound Bromide as a Mydriatic.
  • Dr.Oracle. (2025, April 24). What is the mechanism of gastric acid secretion?
  • PubMed. (n.d.). Pharmacological aspects of acid secretion.

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Troubleshooting & Optimization

troubleshooting Oxyphenonium bromide precipitation in solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxyphenonium Bromide Solutions

Welcome to the technical support center for this compound bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of this compound bromide precipitation in experimental solutions. As a quaternary ammonium compound with a complex structure, its behavior in solution can be influenced by a variety of factors. This document provides in-depth, experience-driven insights and validated protocols to ensure the integrity and success of your experiments.

Part 1: Understanding the Physicochemical Landscape of this compound Bromide

A foundational understanding of this compound bromide's properties is critical before troubleshooting. It is a synthetic anticholinergic agent featuring a quaternary ammonium group, which imparts a permanent positive charge, and a bulky, hydrophobic moiety consisting of cyclohexyl and phenyl groups.[1][2] This amphiphilic nature is central to its solubility characteristics.

Key Physicochemical Properties
PropertyValue / ObservationSource(s)
Molecular Formula C₂₁H₃₄BrNO₃[3][4]
Molar Mass ~428.41 g/mol [3][5]
Appearance White to Off-White Solid[6][7]
Hygroscopicity Reported as hygroscopic; store under inert atmosphere.[6][8]
Thermal Stability Stable at ambient temperatures for shipping; recommended long-term storage at -20°C.[1] Susceptible to degradation at elevated temperatures.[9][1][9]
pH Stability Susceptible to both acidic and alkaline hydrolysis. A pH-rate degradation profile has been studied between pH 2-12.[10][11][10][11]
Solubility Profile: A Closer Look

There are conflicting reports regarding the solubility of this compound bromide, which can be a primary source of experimental variability. As a quaternary ammonium salt, it is expected to be water-soluble. The bromide salt form is specifically intended to enhance its solubility and bioavailability.[12]

SolventReported SolubilitySource(s)
Water (H₂O) 125 mg/mL (291.78 mM)[3]
Water (H₂O) 50 mg/mL[13]
DMSO Slightly Soluble[1][8]
Methanol Slightly Soluble[6][8]
Water "not in water"[1]

Scientist's Note: The high solubility values reported for water (50-125 mg/mL) are consistent with the chemical nature of a quaternary ammonium salt.[3][13] The report of insolubility in water may refer to the free base form or be an error in the database.[1] For experimental purposes, it is safest to assume high but finite water solubility and to be aware of the factors that can reduce it.

Part 2: Troubleshooting Precipitation - FAQs

This section addresses specific precipitation issues in a question-and-answer format, explaining the underlying causality for each phenomenon.

Q1: I just dissolved my this compound bromide powder in water, and it immediately turned cloudy or formed a precipitate. What went wrong?

A1: This is a common issue that typically points to one of three root causes: concentration limits, temperature effects, or compound purity.

  • Causality (Concentration & Temperature): Even highly soluble compounds have a saturation limit. You may have exceeded the solubility of this compound bromide at your current solution temperature. Dissolution is often an endothermic process, meaning the solution cools as the solute dissolves, which can temporarily decrease solubility and cause precipitation.

  • Causality (Purity): The powder may contain insoluble impurities from synthesis or degradation. As a hygroscopic compound, it can also absorb atmospheric moisture, leading to clumping and inaccurate weighing, which might result in an unintentionally high concentration.[6][8]

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations to ensure you are not attempting to create a supersaturated solution. Start by preparing a solution at a known soluble concentration, such as 50 mg/mL.[13]

  • Gentle Warming: Warm the solution gently (e.g., to 30-40°C) in a water bath. If the precipitate dissolves, it was likely a solubility/temperature issue. Allow the solution to cool to room temperature slowly; if it remains clear, the issue is resolved.

  • Sonication: Use a bath sonicator to provide energy that can break up aggregates and facilitate dissolution.

  • Filtration: If gentle warming and sonication do not redissolve the precipitate, it is likely an insoluble impurity. Filter the solution through a 0.22 µm syringe filter to remove particulates before use. This ensures you are working with a clear, homogenous stock solution.

Q2: My this compound bromide solution was clear, but it precipitated after I adjusted the pH. Why?

A2: This strongly suggests pH-dependent chemical instability. The ester linkage in the this compound bromide molecule is susceptible to hydrolysis, particularly in strongly acidic or alkaline conditions.[10][11]

  • Causality (Chemical Degradation): Hydrolysis cleaves the molecule into its constituent acid (cyclohexylphenylglycolic acid) and alcohol (N,N-diethyl-N-methylethanaminium). These degradation products have different physicochemical properties and are likely less soluble than the parent compound, causing them to precipitate out of solution. Studies have characterized the degradation kinetics of this compound bromide across a pH range of 2-12, confirming its instability at pH extremes.[10][11]

Troubleshooting Steps:

  • Characterize the Precipitate: If possible, analyze the precipitate using techniques like HPLC or LC-MS to confirm if it consists of degradation products.

  • Optimize pH Range: If your experimental conditions permit, work within a pH range where this compound bromide is more stable. While a full stability profile is complex, aim for a near-neutral pH (e.g., pH 5-7) unless your protocol explicitly requires otherwise.

  • Order of Addition: When preparing buffered solutions, add the this compound bromide stock solution to the final buffer last, with gentle mixing. This avoids exposing the compound to transient, localized pH extremes during titration.

Q3: I mixed my aqueous this compound bromide stock with a phosphate or sulfate buffer, and a precipitate formed instantly. What is the mechanism?

A3: This is likely an ionic interaction or a "salting out" effect.

  • Causality (Ionic Interaction): this compound is a positively charged quaternary ammonium cation. Certain multivalent anions, such as phosphate (PO₄³⁻) or sulfate (SO₄²⁻), can form an insoluble ion pair with it, leading to immediate precipitation. This is distinct from pH-dependent degradation.

  • Causality (Salting Out): High concentrations of salts in a buffer can reduce the solubility of other solutes. The salt ions effectively compete for water molecules needed for hydration and solvation of the this compound bromide, causing it to precipitate.

Troubleshooting Steps:

  • Change the Buffer System: Switch to a buffer with monovalent anions, such as HEPES, MES, or Tris, which are less likely to form insoluble ion pairs.

  • Reduce Ionic Strength: If possible, lower the concentration of the buffer salts. Prepare a dilution series to find the maximum tolerable buffer concentration that does not cause precipitation.

  • Use a Co-solvent: In some cases, adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or DMSO to the final solution can help maintain solubility in high ionic strength buffers. Always verify that the co-solvent is compatible with your downstream application.

Q4: My solution was perfectly clear, but it became cloudy after being stored for a few days in the refrigerator/on the bench. What should I do?

A4: This points to either slow degradation or temperature-dependent solubility issues.

  • Causality (Slow Degradation): Even at a seemingly optimal pH, slow hydrolysis can occur over time, leading to the accumulation of insoluble degradation products.[10]

  • Causality (Temperature-Dependent Solubility): If the solution was prepared at room temperature and then stored at 4°C, the decrease in temperature may have lowered the solubility limit below the compound's concentration, causing it to crystallize or precipitate out.

  • Causality (Photodegradation): While less commonly documented for this specific molecule, many complex organic compounds are sensitive to light. Exposure to ambient light during storage can induce degradation.

Troubleshooting Steps:

  • Re-warm the Solution: Gently warm an aliquot of the cloudy solution to room temperature. If it clears, the problem is temperature-dependent solubility. In this case, either store the solution at room temperature (if stable) or warm it and re-dissolve before each use.

  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh before each experiment, especially for sensitive applications. Avoid long-term storage of working dilutions.

  • Optimize Storage Conditions: Store stock solutions protected from light in amber vials or by wrapping the container in aluminum foil.[9] For long-term storage, aliquoting and freezing at -20°C is recommended to minimize degradation.[1]

Part 3: Proactive Strategies & Experimental Protocols

Preventing precipitation is always preferable to troubleshooting it. Follow these best practices and protocols to ensure success.

Best Practices for Handling and Solution Preparation
  • Acclimatize the Compound: Before opening, allow the container of solid this compound bromide to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the hygroscopic powder.

  • Use High-Purity Water: Always use deionized, distilled water (ddH₂O) or water for injection (WFI) grade water to minimize contaminants.

  • Incremental Dissolution: Add the powder to the solvent incrementally while stirring to prevent the formation of clumps that are difficult to dissolve.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol details the preparation of a stable, filtered stock solution.

  • Calculation: Calculate the mass of this compound bromide needed. (e.g., for 10 mL of a 100 mM solution: 0.01 L * 0.1 mol/L * 428.41 g/mol = 0.4284 g).

  • Weighing: Accurately weigh the calculated amount of this compound bromide in a suitable container.

  • Initial Dissolution: Add approximately 80% of the final required volume of high-purity water.

  • Facilitate Dissolution: Stir the mixture using a magnetic stirrer. If needed, gently warm the solution to 30-37°C or place it in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution is clear, allow it to cool to room temperature. Adjust the volume to the final target with water.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container. This removes any potential microbial contaminants or insoluble micro-particulates.

  • Storage: Store the solution in properly labeled, tightly sealed amber vials or cryotubes at -20°C for long-term storage. For short-term use (1-2 weeks), storage at 4°C is acceptable if stability has been verified.

Protocol 2: Rapid Assessment of pH-Induced Precipitation

This test helps determine if your planned buffer system will cause precipitation due to pH change or ionic incompatibility.

  • Preparation: Dispense 1 mL of your intended buffer into a clear glass vial.

  • Control: Add a volume of water equivalent to the volume of drug stock you plan to add. Observe for any changes.

  • Test: In a separate vial of 1 mL of buffer, add the intended volume of your concentrated this compound bromide stock solution (e.g., 10 µL).

  • Observation: Mix gently by inverting the vial. Immediately observe against a dark background for any signs of cloudiness, haze, or precipitate formation.

  • Incubation: Let the vial sit at the intended experimental temperature for 30 minutes and observe again. If the solution remains clear, it is likely compatible under those initial conditions.

Part 4: Visualization of Troubleshooting Logic

The following diagrams provide a visual guide to the concepts discussed.

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose the cause of precipitation.

G start Precipitation Observed is_immediate Immediate precipitation upon dissolution? start->is_immediate is_ph_change Precipitation after pH adjustment? is_immediate->is_ph_change No sol_issue Potential Cause: - Concentration > Solubility - Low Temperature - Impurities is_immediate->sol_issue Yes is_mixing Precipitation after mixing with buffer? is_ph_change->is_mixing No ph_issue Potential Cause: - pH-dependent hydrolysis - Degradation product precipitation is_ph_change->ph_issue Yes is_storage Precipitation during storage? is_mixing->is_storage No mix_issue Potential Cause: - Insoluble ion pair formation - 'Salting out' effect is_mixing->mix_issue Yes storage_issue Potential Cause: - Slow degradation - Temperature drop - Photodegradation is_storage->storage_issue Yes sol_action Action: - Warm/Sonicate - Verify concentration - Filter solution sol_issue->sol_action ph_action Action: - Adjust working pH - Change order of addition ph_issue->ph_action mix_action Action: - Change buffer system - Reduce ionic strength mix_issue->mix_action storage_action Action: - Prepare fresh solutions - Store protected from light - Re-warm before use storage_issue->storage_action

Caption: A step-by-step workflow for diagnosing precipitation.

Diagram 2: Factors Influencing this compound Bromide Solubility

This diagram illustrates the interplay between chemical and physical factors that can lead to precipitation.

G cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_mechanisms Mechanisms Concentration Concentration Saturation Exceeding Solubility Limit Concentration->Saturation Temperature Temperature Temperature->Saturation Ionic_Strength Ionic Strength (Salting Out) Ionic_Strength->Saturation pH Solution pH Degradation Chemical Degradation (Hydrolysis) pH->Degradation Counter_ions Buffer Counter-Ions (Ion Pair) Precipitation Precipitation Counter_ions->Precipitation Purity Compound Purity Purity->Precipitation Light Light Exposure Light->Degradation Saturation->Precipitation Degradation->Precipitation

Caption: Key factors contributing to solution instability.

References

  • LookChem. (n.d.). This compound bromide. Retrieved from [Link]

  • PubChem. (n.d.). This compound Bromide. CID 5748. Retrieved from [Link]

  • PubChem. (n.d.). This compound. CID 5749. Retrieved from [Link]

  • Wikipedia. (2025, December 26). This compound bromide. Retrieved from [Link]

  • Drug Central. (n.d.). This compound. Retrieved from [Link]

  • Grokipedia. (n.d.). This compound bromide. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2006). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography.
  • ResearchGate. (n.d.). Solution Structures of 1:1 Complexes of this compound Bromide with β- and γ-Cyclodextrins. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and conductometric assay of this compound bromide in pure form and in pharmaceuticals. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2019). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • American Pharmaceutical Review. (2012). Challenges and Opportunities in Oral Formulation Development. Retrieved from [Link]

  • The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • SGS. (2023). Overcoming Analytical Challenges in High Potency Formulation. Retrieved from [Link]

  • Feitsma, K. G., Postma, D. S., Koëter, G. H., Nossent, G. D., Brenth, B. F., & de Zeeuw, R. A. (1988). Comparative study of the bronchodilating effects of (-)- and (+)-oxyphenonium bromide. British Journal of Clinical Pharmacology, 25(1), 75–79.
  • Patsnap Synapse. (2024). What is this compound Bromide used for?. Retrieved from [Link]

  • Apollo Pharmacy. (n.d.). This compound Bromide: Uses, Side Effects and Medicines. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound Bromide?. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of this compound Bromide?. Retrieved from [Link]

  • MDPI. (2021). Overcoming Challenges in Pediatric Formulation with a Patient-Centric Design Approach: A Proof-of-Concept Study on the Design of an Oral Solution of a Bitter Drug. Retrieved from [Link]

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Technical Support Center: Overcoming Poor Absorption of Oxyphenonium in Experimental Models

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor absorption of Oxyphenonium in experimental settings. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these experimental hurdles and obtain reliable, meaningful data.

Understanding the Core Challenge: The Physicochemical Hurdles of this compound

This compound is a quaternary ammonium anticholinergic agent.[1][2] Its chemical structure, while essential for its therapeutic action, presents significant challenges to its absorption across biological membranes. The primary obstacles are:

  • Permanent Positive Charge: As a quaternary ammonium compound, this compound carries a permanent positive charge regardless of the pH of the surrounding environment. This charge makes it highly hydrophilic and significantly hinders its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.

  • Low Lipophilicity: The octanol-water partition coefficient (logP) for this compound is 0.17, indicating its hydrophilic nature.[3] Lipophilicity is a key determinant of a drug's ability to permeate cell membranes; a low logP value is associated with poor membrane permeability.

  • Poor Aqueous Solubility: this compound has a very low aqueous solubility of 1.36e-04 g/L.[3] For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Poor solubility can be a rate-limiting step in the overall absorption process.

  • Potential for P-glycoprotein (P-gp) Efflux: Many cationic compounds are substrates for efflux transporters like P-glycoprotein (P-gp), which are present on the apical surface of intestinal enterocytes.[4][5][6] These transporters actively pump drugs that have entered the cell back into the intestinal lumen, further reducing net absorption. While not definitively confirmed for this compound, its chemical class makes it a likely candidate for P-gp mediated efflux.

These inherent properties often lead to low and variable bioavailability in vivo, which can manifest as low permeability coefficients (Papp/Peff) in in vitro and in situ experimental models.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low Papp values for this compound in my Caco-2 cell assay?

A1: Low apparent permeability (Papp) values are expected for this compound in Caco-2 models. This is primarily due to its permanent positive charge and low lipophilicity, which restrict its transcellular diffusion across the cell monolayer. Additionally, active efflux by transporters like P-glycoprotein, which are expressed in Caco-2 cells, may be contributing to the low Papp value.[4][6] For context, similar quaternary ammonium compounds like trospium and ambenonium exhibit very low Papp values of 0.20 x 10⁻⁶ cm/s and 0.15 x 10⁻⁶ cm/s, respectively.[7]

Q2: My in situ intestinal perfusion experiment shows minimal disappearance of this compound from the perfusate. Is this normal?

A2: Yes, this is a common finding for compounds with poor permeability. The in situ intestinal perfusion model in rats provides a physiologically relevant system with intact blood supply and transporters.[8][9][10] The low disappearance rate of this compound reflects its poor absorption across the intestinal wall due to the physicochemical barriers mentioned above.

Q3: Can I classify this compound according to the Biopharmaceutics Classification System (BCS)?

A3: Based on its known properties, this compound would likely be classified as a BCS Class III or IV compound. It has very low solubility[3] and is expected to have low permeability.[7] A definitive classification would require standardized solubility and permeability studies. Structurally similar compounds like glycopyrrolate have been provisionally classified as BCS Class III.[11]

Q4: Are there any strategies to improve the absorption of this compound in my experimental model?

A4: Yes, several strategies can be employed to enhance the absorption of poorly permeable compounds like this compound. These include the use of permeation enhancers to transiently open tight junctions or disrupt the cell membrane, and formulating this compound into nanoparticle delivery systems to facilitate its transport across the intestinal epithelium.[12][13][14][15][16][17]

Troubleshooting Guides for Experimental Models

Guide 1: In Vitro Caco-2 Cell Permeability Assays

The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal drug absorption.[18][19][20][21]

Problem: Consistently low and variable Papp values for this compound, making it difficult to assess the effects of formulation changes.

Root Causes & Solutions:

  • Cause 1: Inherent Poor Permeability.

    • Solution 1a: Utilize Permeation Enhancers. Co-incubate this compound with a permeation enhancer to investigate its potential for improved absorption. Permeation enhancers can act via paracellular (opening tight junctions) or transcellular (fluidizing cell membranes) routes.

      • Protocol: See Experimental Protocol 1: Screening Permeation Enhancers in Caco-2 Cells.

    • Solution 1b: Test Nanoparticle Formulations. Encapsulating this compound in nanoparticles can protect it from efflux and facilitate its uptake by enterocytes.[12][13][15][16][17]

      • Protocol: See Experimental Protocol 2: Evaluating Nanoparticle Formulations in Caco-2 Cells.

  • Cause 2: P-glycoprotein (P-gp) Efflux.

    • Solution 2a: Conduct Bidirectional Transport Studies. Measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[4][6]

    • Solution 2b: Use a P-gp Inhibitor. Co-incubate this compound with a known P-gp inhibitor, such as verapamil or PSC833. A significant increase in the A-B Papp value in the presence of the inhibitor confirms that this compound is a P-gp substrate.[5][22][23]

Data Summary: Expected Permeability of Quaternary Ammonium Compounds in Caco-2 Cells

CompoundChemical ClassBCS Class (putative)Reported Papp (A-B) (x 10⁻⁶ cm/s)Reference
TrospiumQuaternary AmmoniumIII0.20[7]
AmbenoniumQuaternary AmmoniumIII0.15[7]
This compound Quaternary Ammonium III / IV Expected to be < 1.0 -

Diagram: Overcoming Barriers in Caco-2 Model

cluster_0 Apical (Lumen) cluster_1 Caco-2 Monolayer cluster_2 Basolateral (Blood) cluster_3 Solutions This compound This compound Enterocyte Enterocyte Tight Junction P-gp Efflux This compound->Enterocyte:f0 Paracellular (Blocked) This compound->Enterocyte Transcellular (Low) Enterocyte:f1->this compound Efflux Absorbed Drug Absorbed Drug Enterocyte->Absorbed Drug Successful Permeation Permeation Enhancer Permeation Enhancer Permeation Enhancer->Enterocyte:f0 Opens Tight Junctions Nanoparticle Nanoparticle Nanoparticle->Enterocyte Facilitates Uptake

Caption: Barriers and solutions for this compound transport across Caco-2 cells.

Guide 2: In Situ Intestinal Perfusion Models

This model offers a more physiologically relevant environment to study drug absorption.[8][9][10]

Root Causes & Solutions:

  • Cause 1: Poor Solubility in Perfusate.

    • Solution 1a: Optimize Perfusion Buffer. Ensure the pH of the perfusion buffer is optimized for this compound solubility. While its charge is permanent, pH can still affect the solubility of the salt form.

    • Solution 1b: Use Solubility Enhancers. Include solubilizing agents such as cyclodextrins or surfactants in the perfusion buffer.[24][25][26][27][28] Care must be taken to ensure these agents do not damage the intestinal tissue at the concentrations used.

      • Protocol: See Experimental Protocol 3: Using Solubility Enhancers in In Situ Perfusion.

  • Cause 2: Low Intrinsic Permeability.

    • Solution 2a: Co-perfuse with Permeation Enhancers. Similar to the Caco-2 model, permeation enhancers can be included in the perfusate to assess their impact on this compound absorption in a more complex biological system.

    • Solution 2b: Investigate Nanoparticle Formulations. Administer a suspension of this compound-loaded nanoparticles in the perfusion study to evaluate their potential to enhance absorption in vivo.

Diagram: In Situ Intestinal Perfusion Workflow

cluster_0 Preparation cluster_1 Perfusion cluster_2 Analysis Anesthetize Animal Anesthetize Animal Isolate Intestinal Segment Isolate Intestinal Segment Anesthetize Animal->Isolate Intestinal Segment Cannulate Proximal & Distal Ends Cannulate Proximal & Distal Ends Isolate Intestinal Segment->Cannulate Proximal & Distal Ends Perfuse at Constant Rate Perfuse at Constant Rate Cannulate Proximal & Distal Ends->Perfuse at Constant Rate Prepare Perfusate Prepare Perfusate Prepare Perfusate->Perfuse at Constant Rate Collect Effluent Samples Collect Effluent Samples Perfuse at Constant Rate->Collect Effluent Samples Analyze Drug Concentration Analyze Drug Concentration Collect Effluent Samples->Analyze Drug Concentration Calculate Peff Calculate Peff Analyze Drug Concentration->Calculate Peff

Caption: Key steps in the in situ intestinal perfusion experiment.

Experimental Protocols

Experimental Protocol 1: Screening Permeation Enhancers in Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Preparation of Solutions: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with and without various permeation enhancers at non-toxic concentrations. Dissolve this compound in each solution.

  • Transport Study:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound solution (with or without enhancer) to the apical side and fresh transport buffer to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the volume of the collected sample with fresh transport buffer.

  • Analysis: Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the Papp value for each condition and compare the results to determine the effectiveness of the permeation enhancers.

Experimental Protocol 2: Evaluating Nanoparticle Formulations in Caco-2 Cells
  • Nanoparticle Formulation: Prepare and characterize this compound-loaded nanoparticles (e.g., chitosan, PLGA). Key characterization parameters include particle size, zeta potential, and drug loading.

  • Cell Culture and Integrity: Follow steps 1 and 2 from Protocol 1.

  • Preparation of Suspensions: Suspend the nanoparticles in transport buffer.

  • Transport Study: Follow step 4 from Protocol 1, using the nanoparticle suspension on the apical side.

  • Analysis and Calculation: Follow steps 5 and 6 from Protocol 1 to determine the Papp of the nano-formulated this compound.

Experimental Protocol 3: Using Solubility Enhancers in In Situ Perfusion
  • Animal Preparation: Anesthetize a rat and surgically expose the small intestine. Isolate a segment (e.g., jejunum) and insert cannulas at both ends.

  • Perfusate Preparation: Prepare a perfusion buffer (e.g., Krebs-Ringer) with a non-absorbable marker (e.g., phenol red) to correct for water flux. Prepare separate perfusates containing this compound with and without a solubility enhancer (e.g., hydroxypropyl-β-cyclodextrin).

  • Perfusion:

    • Perfuse the intestinal segment with drug-free buffer to reach a steady state.

    • Switch to the this compound-containing perfusate (with or without enhancer) at a constant flow rate.

    • Collect effluent samples at regular intervals.

  • Analysis: Analyze the concentration of this compound and the non-absorbable marker in the effluent samples.

  • Calculation: Calculate the effective permeability (Peff) for each condition, correcting for water flux, and compare the results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5749, this compound. Retrieved January 12, 2026 from [Link].

  • Faassen, F., et al. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. International Journal of Pharmaceutics, 263(1-2), 113-122.
  • Sugano, K. (2023). Food and bile micelle binding of quaternary ammonium compounds. ADMET & DMPK, 11(4), 429-441.
  • Chan, L. M., & Lowes, S. (2020). P-Glycoprotein-Mediated Efflux Using a Rapidly Maturing Caco2 Clone (CLEFF4) in Only 5 Days without Requiring Modified Growth Medium. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 151-160.
  • Son, Y. J., & McConville, J. T. (2012). Enhanced oral absorption of hydrophobic and hydrophilic drugs using quaternary ammonium palmitoyl glycol chitosan nanoparticles. Molecular Pharmaceutics, 9(1), 163-172.
  • Hosoya, K., et al. (1996). P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. Journal of Pharmaceutical Sciences, 85(5), 495-500.
  • Parrish, P. L., et al. (2022). Compounded nonsterile preparations and FDA-approved commercially available liquid products for children. Preprints.org.
  • Wikipedia contributors. (2023, December 26). Glycopyrronium bromide. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Kell, D. B., & Oliver, S. G. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1405.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US7091236B1 - Method for increasing the bioavailability of glycopyrrolate.
  • Yamazaki, M., et al. (2006). Induction of Human P-glycoprotein in Caco-2 Cells: Development of a Highly Sensitive Assay System for P-glycoprotein-mediated Drug Transport. Drug Metabolism and Pharmacokinetics, 21(5), 414-423.
  • Kumar, S., & Singh, P. (2015). Various techniques for solubility enhancement: An overview.
  • Wu, C. P., et al. (2018). Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid. Journal of Agricultural and Food Chemistry, 66(2), 477-485.
  • Nakanishi, K., et al. (1991). Gastrointestinal absorption of quaternary ammonium compounds correlated to their binding to small intestinal brush border membrane in rat. Journal of Pharmacy and Pharmacology, 43(10), 736-738.
  • Khan, S., et al. (2025). Evaluation Of Nanoparticles, Liposomes, Or Transdermal Patches For Improved Bioavailability.
  • Chancellor, M. B., & Egorov, D. (2012). Blood-brain barrier permeation and efflux exclusion of anticholinergics used in the treatment of overactive bladder. Drugs & Aging, 29(4), 259-271.
  • Whitehead, K., Karr, N., & Mitragotri, S. (2008). Discovery of synergistic permeation enhancers for oral drug delivery. Journal of Controlled Release, 128(2), 128-133.
  • Stappaerts, J., et al. (2015). In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities. International Journal of Pharmaceutics, 478(2), 615-628.
  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology, Pharmacy and Health Sciences, 13(3), 053-064.
  • Huang, W., et al. (2023). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences, 85(5), 1429-1435.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11693, Glycopyrrolate. Retrieved January 12, 2026 from [Link].

  • Hens, B., Gonzalez-Alvarez, I., & Bermejo, M. (2022). Exploring the Predictive Power of the In Situ Perfusion Technique towards Drug Absorption: Theory, Practice, and Applications. Molecular Pharmaceutics, 19(3), 749-762.
  • Kumar, L. A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
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  • Sahu, S., & Sharma, P. K. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 220-231.
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  • Balimane, P. V., & Chong, S. (2005). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics, 290(1-2), 1-10.
  • Uchida, M., et al. (2001). Analysis of drug permeation across Caco-2 monolayer: implication for predicting in vivo drug absorption. Journal of Pharmacy and Pharmacology, 53(10), 1357-1364.
  • Wang, J., et al. (2020). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. International Journal of Nanomedicine, 15, 6231-6247.
  • Yee, S. (1997). In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. Pharmaceutical Research, 14(6), 763-766.
  • Hu, Q., et al. (2020). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. International Journal of Nanomedicine, 15, 6231-6247.
  • Pant, N. C., & Juyal, V. (2022). Enhancing Oral Bioavailability of Poorly Water Soluble Drugs through Solid Lipid Nanoparticles: Recent Advancements. Asian Pacific Journal of Health Sciences, 9(1), 18-24.
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  • National Toxicology Program. (n.d.). Using Caco-2 Permeability to Estimate Oral Bioavailability for Environmental Chemicals. Retrieved January 12, 2026, from [Link]

  • Van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Hidalgo, I. J., et al. (2021). Validation of an Ex Vivo Permeation Method for the Intestinal Permeability of Different BCS Drugs and Its Correlation with Caco-2 In Vitro Experiments. Pharmaceutics, 13(5), 655.
  • Balimane, P. V., & Chong, S. (2008). Permeability for intestinal absorption: Caco-2 assay and related issues. Current Drug Metabolism, 9(9), 893-900.

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Technical Support Center: Minimizing Side Effects of Oxyphenonium in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Oxyphenonium in in vivo studies. This guide is designed to provide you with practical, field-proven insights to anticipate, troubleshoot, and minimize the side effects of this compound, ensuring the integrity of your research and the welfare of your animal subjects. As a quaternary ammonium anticholinergic agent, this compound offers potent effects on gastrointestinal motility and secretion, but its systemic antimuscarinic activity necessitates careful experimental design and execution.

This resource is structured to address common challenges in a direct question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and data interpretation aids.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action and expected on-target effects of this compound?

A1: this compound is a competitive antagonist of acetylcholine at muscarinic receptors (M-receptors).[1][2] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus primarily exerting peripheral effects.[1] The intended on-target effects in most in vivo studies include:

  • Reduced Gastrointestinal Motility: Inhibition of muscarinic receptors on smooth muscle cells of the gut wall leads to decreased peristalsis and delayed gastric emptying.[1][2]

  • Antisecretory Effects: Blockade of M-receptors in glandular tissues reduces salivary, bronchial, and gastric acid secretions.[1][2]

Q2: What are the most common side effects of this compound observed in in vivo studies, and what is the underlying pharmacology?

A2: The side effects of this compound are predictable extensions of its antimuscarinic pharmacology, affecting various organ systems. These include:

  • Cardiovascular: Tachycardia (increased heart rate) due to blockade of M2 receptors on the sinoatrial node, which normally mediate a vagal, heart rate-slowing effect.[3][4]

  • Gastrointestinal: Severe gut stasis or paralytic ileus at high doses, xerostomia (dry mouth) due to reduced salivation.[4]

  • Urogenital: Urinary retention resulting from the relaxation of the detrusor muscle and contraction of the bladder sphincter.[4][5]

  • Ocular: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), leading to blurred vision, by blocking muscarinic receptors in the iris and ciliary muscle.[2]

Q3: How can I prepare a parenteral formulation of this compound Bromide for my in vivo study?

A3: this compound bromide is water-soluble.[6] For parenteral administration (e.g., intravenous, intraperitoneal, subcutaneous), a sterile isotonic solution is recommended to minimize injection site irritation. A common vehicle is sterile 0.9% sodium chloride (normal saline).[1] The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible.[7] Always filter-sterilize the final formulation through a 0.22 µm filter before administration.[2][7] The stability of this compound bromide in aqueous solutions should be considered, and fresh solutions are recommended.[2]

Q4: Are there any critical drug interactions I should be aware of when using this compound in anesthetized animals?

A4: Yes, co-administration with certain anesthetic agents can potentiate side effects. For instance, many inhalant anesthetics like isoflurane can also affect cardiovascular function.[8] The combined cardiodepressant effects may be complex. Furthermore, opioids used for analgesia can also decrease gastrointestinal motility, and their co-administration with this compound can lead to severe gut stasis.[8] It is crucial to carefully consider the complete pharmacological profile of all administered agents.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Instability (Tachycardia, Arrhythmias)

Symptoms: Your animal model, particularly dogs, exhibits a heart rate significantly above baseline, or you observe arrhythmias on the electrocardiogram (ECG) following this compound administration.

Causality: This is a direct consequence of the blockade of cardiac M2 muscarinic receptors by this compound, leading to an unopposed sympathetic tone and an increased heart rate.[1][3] In combination with other agents like alpha-2 agonists, anticholinergics can sometimes lead to more complex arrhythmias.[9][10]

Troubleshooting Protocol:

  • Dose-Response Assessment: If you are developing a new model, perform a dose-response study to identify the minimum effective dose for your desired gastrointestinal effect with the least cardiovascular impact.

  • Pre-medication Considerations: If using sedatives that cause bradycardia (e.g., alpha-2 agonists), administering an anticholinergic like this compound can be complex. It is often recommended to use anticholinergics to treat bradycardia once it occurs, rather than as a prophylactic, especially in healthy animals, to avoid significant hypertension and arrhythmias.[3]

  • Continuous Monitoring: For studies involving conscious, large animals like dogs, the use of telemetry is the gold standard for continuous monitoring of ECG, heart rate, and blood pressure, allowing for the detection of transient and delayed cardiovascular effects.[3][11][12]

  • Alternative Agents: Consider comparing this compound with other quaternary ammonium anticholinergics like glycopyrrolate, which has been reported to cause less initial tachycardia and a lower incidence of cardiac arrhythmias compared to atropine.[13][14][15]

Issue 2: Severe Gastrointestinal Hypomotility and Stasis

Symptoms: Your animal model shows signs of severe constipation, bloating, or in extreme cases, paralytic ileus. This can be assessed through reduced fecal output or by using a gastrointestinal transit assay.

Causality: This is an extension of the desired therapeutic effect. At higher doses, the inhibition of peristalsis can become excessive, leading to a functional obstruction.

Troubleshooting Protocol:

  • Establish a Dose-Response Curve: Utilize a gastrointestinal transit assay, such as the charcoal meal test in rats, to determine the dose of this compound that produces the desired level of motility inhibition without causing complete stasis.

  • Monitor Fecal Output: For longer-term studies, daily monitoring of fecal pellet output can be a non-invasive indicator of gastrointestinal transit.[16]

  • Hydration and Diet: Ensure adequate hydration and consider a high-fiber diet if compatible with your study design to help maintain some level of bowel function.

  • Reversal Agents: In acute, severe cases, a cholinesterase inhibitor like neostigmine could theoretically be used to reverse the effects, but this would also counteract the intended experimental effect and should be used with extreme caution and under veterinary guidance.

Issue 3: Urinary Retention

Symptoms: You observe a significant decrease in urine output, or upon bladder palpation, the bladder is distended. In rat studies, metabolic cages can be used for accurate urine collection and monitoring.[7][17][18]

Causality: Anticholinergics relax the detrusor muscle of the bladder wall and constrict the internal urethral sphincter, making urination difficult.[4][5]

Troubleshooting Protocol:

  • Dose Optimization: As with other side effects, the lowest effective dose should be used.

  • Monitor Urine Output: In rodent studies, the use of metabolic cages allows for precise measurement of urine volume.[7][17][18] A significant decrease from baseline should be investigated.

  • Bladder Palpation: In larger animals, gentle bladder palpation by a trained individual can help assess for urinary retention.

  • Consider Peripheral Opioid Antagonists: While primarily for opioid-induced urinary retention, in some cases of severe, peripherally mediated urinary retention, agents like methylnaltrexone have been explored, though their use in this context is not standard.[19][20]

Experimental Protocols

Protocol 1: Parenteral Formulation of this compound Bromide

Objective: To prepare a sterile solution of this compound Bromide for in vivo administration.

Materials:

  • This compound Bromide powder

  • Sterile 0.9% Sodium Chloride for Injection (Normal Saline)[1]

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Calculate the required amount of this compound Bromide to achieve the desired final concentration.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound Bromide powder in the sterile normal saline.

  • Gently agitate the solution until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter-sterilize the solution into a sterile vial.

  • Label the vial with the compound name, concentration, date of preparation, and store appropriately. For short-term use, refrigeration is generally recommended to maintain stability.[6]

Protocol 2: Charcoal Meal Gastrointestinal Transit Assay in Rats

Objective: To quantify the effect of this compound on gastrointestinal motility.

Materials:

  • Activated charcoal

  • Gum acacia (or similar suspending agent)

  • Oral gavage needles

  • Surgical scissors and forceps

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • After a set pre-treatment time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally via gavage.[21]

  • After a specific time (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Immediately open the abdominal cavity and carefully excise the entire small intestine from the pyloric sphincter to the cecum.

  • Lay the intestine out on a flat surface, taking care not to stretch it.

  • Measure the total length of the small intestine.

  • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

  • Calculate the percent of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.

Data Presentation

Table 1: Hypothetical Dose-Response of Intravenous this compound on Gastrointestinal Transit and Heart Rate in Rats

Dose (mg/kg, IV)Inhibition of GI Transit (%)Increase in Heart Rate (bpm)
0.0115 ± 520 ± 10
0.0345 ± 850 ± 15
0.175 ± 10120 ± 20
0.395 ± 5180 ± 25

This table presents hypothetical data for illustrative purposes. Actual results may vary and should be determined experimentally.

Visualizations

Oxyphenonium_Side_Effects cluster_GI Gastrointestinal Tract cluster_CV Cardiovascular System cluster_Uro Urogenital System cluster_Salivary Salivary Glands This compound This compound GI_Motility Decreased Motility (Therapeutic Effect) This compound->GI_Motility Blocks Muscarinic Receptors Tachycardia Tachycardia (Side Effect) This compound->Tachycardia Blocks M2 Receptors Urinary_Retention Urinary Retention (Side Effect) This compound->Urinary_Retention Relaxes Detrusor Dry_Mouth Dry Mouth (Side Effect) This compound->Dry_Mouth Inhibits Salivation GI_Stasis Severe Stasis (Side Effect) GI_Motility->GI_Stasis High Dose

Caption: Mechanism of this compound's therapeutic and side effects.

Troubleshooting_Workflow Start Side Effect Observed (e.g., Tachycardia) Dose_Response Perform Dose-Response Study? Start->Dose_Response Min_Dose Identify Minimum Effective Dose Dose_Response->Min_Dose Yes Monitor Implement Continuous Monitoring (e.g., Telemetry) Dose_Response->Monitor No Min_Dose->Monitor Outcome Side Effect Minimized Min_Dose->Outcome Alternative Consider Alternative Anticholinergic Monitor->Alternative Alternative->Outcome

Sources

Technical Support Center: Synthesis of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Oxyphenonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of your synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound bromide?

The synthesis of this compound bromide is typically a two-step process.

  • Esterification: The first step involves the esterification of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (also known as Cyclohexylphenylglycolic acid or CHPGA) with N,N-diethyl-2-aminoethanol. This reaction forms the tertiary amine intermediate, 2-(diethylamino)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

  • Quaternization: The second step is the quaternization of the tertiary amine intermediate with a methylating agent, most commonly methyl bromide, to yield the final quaternary ammonium salt, this compound bromide.[1][2]

Below is a workflow diagram illustrating this synthetic pathway.

This compound Bromide Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Quaternization cluster_2 Purification CHPGA Cyclohexylphenylglycolic Acid (CHPGA) Ester Tertiary Amine Ester Intermediate CHPGA->Ester Esterification (e.g., Acid Catalyst, Heat) AminoAlcohol N,N-diethyl-2-aminoethanol AminoAlcohol->Ester Product This compound Bromide Ester->Product Quaternization (e.g., Acetic Acid, 50°C) MeBr Methyl Bromide (CH3Br) MeBr->Product Purification Recrystallization (e.g., Ethyl Acetate/Ethanol) Product->Purification

Caption: General workflow for the synthesis of this compound bromide.

Q2: What are the critical starting materials and their required purity?

The quality of your starting materials is paramount. The two key precursors are:

  • 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA): This is the backbone of the molecule.[3] Commercially available CHPGA should be of high purity (>98%). Impurities from its own synthesis, such as unreacted starting materials (e.g., phenyl mandelic acid or phenylglyoxylate), can lead to side products that are difficult to remove later.[3][4] It is advisable to verify the purity by melting point or HPLC before use.

  • N,N-diethyl-2-aminoethanol: This reagent should be anhydrous and free of secondary or primary amine contaminants. Water content can inhibit the esterification reaction and promote hydrolysis of the product.

  • Methyl Bromide: As this is a gas, ensure a reliable source and appropriate handling equipment. The presence of other alkyl halides could lead to competitive quaternization reactions.

Q3: What are the primary factors that influence the overall yield?

Several factors can impact your final yield:

  • Water Content: this compound bromide contains an ester linkage that is highly susceptible to hydrolysis.[5][6] All reagents, solvents, and glassware must be scrupulously dried to prevent this degradation pathway, which reverts the molecule to CHPGA.

  • Reaction Temperature: Both the esterification and quaternization steps are temperature-sensitive. Excessive heat during esterification can cause dehydration or other side reactions. Insufficient heat during quaternization can lead to an incomplete reaction. A reported temperature for the quaternization step is approximately 50°C.[1]

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial. An excess of the amino alcohol in the first step can complicate purification, while an insufficient amount will leave unreacted CHPGA.

  • Purification Efficiency: The final yield is heavily dependent on the isolation and purification process. Significant product loss can occur during recrystallization if the solvent system is not optimized or if mechanical losses are high.[1]

Q4: How can the reaction progress and product purity be monitored?

Analytical monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC): A simple and effective way to monitor the disappearance of starting materials and the appearance of the product in both steps. Staining with iodine or potassium permanganate can help visualize the spots.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for both monitoring reaction progress and determining the final purity. A stability-indicating HPLC method has been developed that can separate this compound bromide from its primary degradation product, CHPGA.[5][6] This method typically uses a C8 or cyanopropyl column with a mobile phase of acetonitrile and a phosphate buffer at a low pH (e.g., 3.4) with UV detection around 222 nm.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low Yield in the Esterification Step (CHPGA to Tertiary Amine Ester)

Q: My esterification reaction is sluggish or gives a poor yield. What are the likely causes and solutions?

This is a common bottleneck due to the sterically hindered nature of the tertiary alcohol in CHPGA.

Possible CauseScientific RationaleRecommended Solution
Incomplete Reaction The direct esterification of a sterically hindered tertiary alcohol and carboxylic acid is often slow and requires forcing conditions that can cause side reactions.Activate the Carboxylic Acid: Instead of direct esterification, convert CHPGA to a more reactive intermediate. A highly effective method is to form a mixed anhydride using an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a non-nucleophilic base (e.g., triethylamine). This activated species reacts more readily with the amino alcohol.[4]
Presence of Water Water competes with the alcohol as a nucleophile, reacting with the activated carboxylic acid and reverting it to CHPGA. It also shifts the esterification equilibrium away from the product.Use Anhydrous Conditions: Dry all solvents (e.g., using molecular sieves). Use freshly opened or distilled reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Sub-optimal Temperature The reaction may have a significant activation energy barrier that is not being overcome at room temperature.Controlled Heating: Gently heat the reaction mixture (e.g., 40-60°C) and monitor by TLC or HPLC. Avoid excessive temperatures that could cause decomposition or side reactions like dehydration of the tertiary alcohol.
Problem: Low Yield in the Quaternization Step (Tertiary Amine to this compound Bromide)

Q: The final quaternization step is not going to completion. How can I improve this?

A: The efficiency of this SN2 reaction depends on solvent, temperature, and effective delivery of the alkylating agent.

Possible CauseScientific RationaleRecommended Solution
Inefficient Alkylation Methyl bromide is a gas, and poor dissolution or premature escape from the reaction vessel can lead to a low effective concentration.Optimize Reagent Delivery: Introduce gaseous methyl bromide below the surface of the stirred reaction solution to maximize dissolution. Ensure the reaction vessel is well-sealed. Alternatively, use a solution of methyl bromide in a suitable, non-reactive solvent if available.
Inappropriate Solvent The solvent must be able to dissolve the tertiary amine ester but also stabilize the charged quaternary ammonium product.Use a Polar Aprotic or Polar Protic Solvent: A documented successful solvent is glacial acetic acid.[1] Other polar aprotic solvents like acetonitrile or acetone could also be effective as they can solvate the transition state and product without competing in the reaction.
Reaction Time/Temp Quaternization reactions can be slow. The reaction may not have reached completion.Increase Reaction Time and/or Temperature: A literature procedure suggests heating to 50°C.[1] If the reaction is still incomplete after several hours (as monitored by TLC/HPLC), consider extending the reaction time or slightly increasing the temperature (e.g., to 60-70°C).

The following decision tree can help diagnose issues with low overall yield.

Troubleshooting Low Yield Start Low Overall Yield Detected CheckEster Analyze crude product from Step 1 (Esterification) by HPLC/TLC Start->CheckEster CheckQuat Analyze crude product from Step 2 (Quaternization) by HPLC/TLC CheckEster->CheckQuat Step 1 product looks good HighCHPGA High % of unreacted CHPGA? CheckEster->HighCHPGA Product looks clean but yield is low after Step 1 HighEster High % of unreacted Tertiary Amine Ester? CheckQuat->HighEster HighCHPGA->CheckQuat No Sol_Ester Root Cause: Incomplete Esterification HighCHPGA->Sol_Ester Yes Sol_Quat Root Cause: Incomplete Quaternization HighEster->Sol_Quat Yes Sol_Purify Root Cause: Poor Purification / Product Loss HighEster->Sol_Purify No Action_Ester Action: 1. Use anhydrous conditions. 2. Activate CHPGA (e.g., with isobutyl chloroformate). 3. Optimize temperature and time. Sol_Ester->Action_Ester Action_Quat Action: 1. Ensure efficient CH3Br delivery. 2. Optimize solvent (e.g., Acetic Acid, ACN). 3. Increase reaction time/temperature. Sol_Quat->Action_Quat Action_Purify Action: 1. Optimize recrystallization solvent system. 2. Minimize mechanical losses during filtration and transfer. Sol_Purify->Action_Purify

Sources

Technical Support Center: Oxyphenonium Bromide Degradation Kinetics and Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxyphenonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation kinetics and prevention strategies for this compound bromide. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Understanding the Stability of this compound Bromide

This compound bromide is a quaternary ammonium anticholinergic agent with an ester functional group, making it susceptible to degradation, primarily through hydrolysis. Understanding the kinetics and pathways of its degradation is crucial for developing stable formulations and ensuring the accuracy of analytical measurements. This guide will walk you through the key aspects of this compound bromide's stability and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound bromide assay values are inconsistent and lower than expected. What could be the cause?

Lower than expected and inconsistent assay values are often the first indication of sample degradation. The primary culprit for this compound bromide is the hydrolysis of its ester linkage.

Troubleshooting Steps:

  • pH of the Sample Solution: The rate of hydrolysis is significantly influenced by pH. Both acidic and alkaline conditions can catalyze the degradation. Ensure the pH of your sample solvent and mobile phase is controlled. For aqueous solutions, it is advisable to use a buffer system to maintain a stable pH. The optimal pH for stability is generally in the weakly acidic range.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis. Ensure your samples are stored at appropriate temperatures, as recommended by the supplier (typically -20°C for long-term storage).[1] During sample preparation and analysis, avoid prolonged exposure to high temperatures.

  • Solvent Choice: If using aqueous solutions, prepare them fresh daily. For stock solutions, consider using a non-aqueous solvent like acetonitrile or methanol and store at low temperatures. However, be mindful of the solubility of this compound bromide in these solvents.

Q2: I am observing a significant peak in my chromatogram that I suspect is a degradation product. How can I identify it?

The most common degradation pathway for this compound bromide is hydrolysis, which cleaves the ester bond.

Primary Degradation Products:

The hydrolysis of this compound bromide yields two main products:

  • α-cyclohexyl-α-hydroxybenzeneacetic acid

  • N,N-diethyl-N-methylaminoethanol [2]

Identification Workflow:

  • Forced Degradation Study: To confirm the identity of the unknown peak, perform a forced degradation study. Expose a solution of this compound bromide to acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60°C).[2][3] This will intentionally generate the degradation products.

  • Chromatographic Comparison: Analyze the stressed samples using your HPLC method. The peak that increases in area under these conditions is likely the degradation product.

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. By analyzing the mass-to-charge ratio (m/z) of the parent compound and the degradation products, you can confirm their identities.[4][5][6][7]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound bromide to aid in the identification of its degradation products.

Materials:

  • This compound bromide reference standard

  • 0.1N Hydrochloric Acid (HCl)

  • 0.1N Sodium Hydroxide (NaOH)

  • Purified water

  • Heating block or water bath

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or acetonitrile:water mixture).

  • Acid Hydrolysis: In a volumetric flask, mix a known volume of the stock solution with 0.1N HCl. Heat the solution at 60°C for a specified time (e.g., 30 minutes).[2]

  • Base Hydrolysis: In a separate volumetric flask, mix a known volume of the stock solution with 0.1N NaOH. Heat the solution at 60°C for a specified time (e.g., 30 minutes).[2]

  • Neutral Hydrolysis: In a third volumetric flask, mix a known volume of the stock solution with purified water. Heat the solution at 60°C for a specified time.

  • Sample Analysis: After the specified time, cool the solutions to room temperature and neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them by HPLC.

Q3: What are the optimal storage conditions to prevent the degradation of this compound bromide?

Proper storage is critical to maintain the integrity of your this compound bromide samples.

Storage Recommendations:

  • Solid State: Store the solid material in a tightly sealed container, protected from moisture, at -20°C.[1] this compound bromide is hygroscopic, meaning it can absorb moisture from the air, which can accelerate hydrolysis even in the solid state.

  • Solutions: Aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis. If you must store solutions, prepare them in a non-aqueous solvent like acetonitrile, if solubility permits, and store them at -20°C in a tightly sealed vial. For short-term storage (e.g., in an autosampler), maintain a low temperature (e.g., 4°C).

Q4: I am developing a formulation containing this compound bromide. Are there any excipients I should be cautious about?

Excipient compatibility is a critical factor in formulation development. While specific studies on this compound bromide are limited, general principles for ester-containing drugs should be followed.

Potential Excipient Incompatibilities:

  • Hygroscopic Excipients: Excipients that readily absorb moisture, such as some grades of starch and lactose, can increase the water activity within the formulation, potentially accelerating hydrolysis.[8]

  • Alkaline Excipients: Basic excipients can create a micro-environment with a high pH, which can significantly increase the rate of ester hydrolysis.[6]

  • Excipients with Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides in povidone, which could potentially lead to oxidative degradation.[9]

Recommendations:

  • Conduct compatibility studies by preparing binary mixtures of this compound bromide with individual excipients and storing them under accelerated conditions (e.g., high temperature and humidity).

  • Analyze the mixtures at regular intervals for the appearance of degradation products.

  • Consider using excipients with low moisture content and a neutral or slightly acidic pH.

Q5: How can I prevent the degradation of this compound bromide in my liquid formulations?

Preventing hydrolysis in aqueous formulations of ester-containing drugs like this compound bromide requires a multi-faceted approach.

Prevention Strategies:

  • pH Control: Maintain the pH of the formulation in the optimal range for stability, which is typically weakly acidic. Use a suitable buffer system to ensure pH stability.

  • Reduce Water Activity: If possible, reduce the amount of free water in the formulation by adding co-solvents such as propylene glycol or ethanol.[3]

  • Complexation: The formation of complexes can protect the ester group from attack by hydroxyl ions. For example, caffeine has been shown to inhibit the hydrolysis of benzocaine, another ester-containing drug, through complexation.

  • Surfactants: Micellar solubilization with surfactants can sometimes protect drugs from hydrolysis by sequestering the drug molecules within the micelles.

  • Antioxidants: If oxidative degradation is a concern, the addition of antioxidants may be beneficial.

Q6: I am experiencing peak tailing and poor peak shape during the HPLC analysis of this compound bromide. How can I improve this?

Peak tailing is a common issue when analyzing basic compounds like the quaternary ammonium ion of this compound bromide, especially on silica-based reversed-phase columns.

Troubleshooting HPLC Peak Shape:

  • Silanol Interactions: The positively charged quaternary ammonium group can interact with negatively charged residual silanol groups on the surface of the C18 packing material, leading to peak tailing.

  • Mobile Phase pH: Ensure the pH of your mobile phase is low (e.g., around 3-4). At a lower pH, the silanol groups are protonated and less likely to interact with the analyte.

  • Use of an Ion-Pairing Agent: Adding an ion-pairing reagent, such as sodium dodecyl sulfate (SDS) or an alkyl sulfonate, to the mobile phase can improve peak shape by forming a neutral ion pair with the quaternary ammonium group.

  • Column Choice: Consider using a column with a different stationary phase, such as a cyanopropyl column, which has been shown to be effective for the analysis of this compound bromide.[10] Alternatively, use a modern, end-capped C18 column designed for the analysis of basic compounds.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.

Visualization of Degradation and Analytical Workflow

This compound Bromide Hydrolysis Pathway

G This compound This compound Bromide (Ester) H2O H2O (Acid or Base Catalysis) This compound->H2O Products Degradation Products H2O->Products Acid α-cyclohexyl-α-hydroxybenzeneacetic acid Products->Acid Amine N,N-diethyl-N-methylaminoethanol Products->Amine

Caption: Hydrolysis of this compound bromide.

Troubleshooting Workflow for Poor HPLC Peak Shape

G start Poor Peak Shape (Tailing) check_pH Check Mobile Phase pH start->check_pH adjust_pH Lower pH (e.g., 3-4) check_pH->adjust_pH pH too high check_column Evaluate Column Type check_pH->check_column pH is optimal good_peak Good Peak Shape adjust_pH->good_peak change_column Use Cyano or End-capped C18 check_column->change_column Standard C18 ion_pair Add Ion-Pairing Reagent check_column->ion_pair Appropriate Column change_column->good_peak ion_pair->good_peak

Caption: HPLC troubleshooting for peak tailing.

Quantitative Data Summary

ConditionObservationImplication for Researchers
Alkaline pH Rapid degradationAvoid basic solutions; use acidic buffers for analysis.
Acidic pH Slower degradation than alkaline, but still significantWeakly acidic conditions are preferable for stability.
Elevated Temperature Increased rate of degradationMaintain samples at low temperatures during storage and analysis.

References

  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmonization, 1996. (URL: [Link])

  • El-Gindy, A. (2005). Spectroscopic and conductometric assay of this compound bromide in pure form and in pharmaceuticals. Farmaco, 60(11-12), 929-935.
  • Higuchi, T., & Lachman, L. (1955). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I.
  • Dolan, J. W. (2002). HPLC troubleshooting. LCGC North America, 20(4), 346-350.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, in: International Conference on Harmonization, 2003. (URL: [Link])

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of excipients and food chemicals, 1(3), 3-26.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated predictive stability (APS)
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(2), 1-14.
  • LookChem. (n.d.). This compound bromide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound Bromide-impurities. Retrieved from [Link]

  • Ni, Y., & Beck, S. (2007). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical and biomedical analysis, 44(2), 433-441.
  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of the total environment, 466, 547-555.
  • Bulgakov, B. A., Babkin, A. V., Dzhevakov, P. B., Bogolyubov, A. A., Sulimov, A. V., Kepman, A. V., ... & Chertovich, A. V. (2017). Hydrolysis rate constants and activation parameters for phosphate-and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions.
  • Australian Prescriber. (2011). Pharmaceutical excipients – where do we begin? Retrieved from [Link]

  • Crowley, P. J., & Martini, L. G. (2001). Drug-excipient interactions. Pharmaceutical technology, 25(3), 48-56.
  • Li, J., & Zhang, D. (2011). LC-MS identification of the degradation products of eplerenone.
  • Dong, W., & Boddu, S. H. (2014). A novel accelerated oxidative stability screening method for pharmaceutical solids. AAPS PharmSciTech, 15(6), 1466-1475.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Ghafourian, T., & Barzegar-Jalali, M. (2003). The effect of alkaline excipients on the stability of aspirin in solid dosage forms. Pharmaceutical development and technology, 8(3), 295-301.
  • Baki, G., & Alexander, K. S. (2015). Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS. Journal of pharmaceutical and biomedical analysis, 115, 309-318.

Sources

Technical Support Center: Oxyphenonium Bromide Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the research-use formulation of Oxyphenonium bromide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the unique challenges associated with this quaternary ammonium anticholinergic agent. Our goal is to equip you with the foundational knowledge and practical steps to ensure the stability, solubility, and reliability of your experimental formulations.

Part 1: Core Properties & Handling FAQs

This section addresses the most common initial questions regarding the fundamental properties and proper handling of this compound bromide.

Q1: What are the critical physicochemical properties of this compound bromide I should be aware of?

Understanding the basic properties of this compound bromide is the first step to a successful formulation strategy. As a quaternary ammonium salt, its behavior is governed by its ionic nature, and its ester functional group makes it susceptible to hydrolysis.

Table 1: Key Physicochemical Properties of this compound Bromide

PropertyValue / ObservationImplication for Formulation
Molecular Formula C₂₁H₃₄BrNO₃[1][2]---
Molecular Weight 428.41 g/mol [1][2]Essential for calculating molar concentrations.
Appearance White to Off-White Solid[3][4]Visual confirmation of raw material quality.
Melting Point 189-194 °C[3][5]Useful for identity confirmation; high MP suggests crystalline solid.
LogP 0.17 - 0.48[5][6]Low lipophilicity suggests a preference for aqueous environments.
Storage Hygroscopic, store at -20°C, under inert atmosphere[3][5]Highly susceptible to moisture absorption; requires desiccated storage.
Chemical Structure Quaternary ammonium salt with an ester linkage[1][7]Prone to hydrolytic degradation and ionic interactions.
Q2: The datasheet lists this compound bromide as "hygroscopic." How critical is this, and what are the correct storage procedures?

This is a critical handling parameter. "Hygroscopic" means the compound readily absorbs moisture from the atmosphere.

  • Causality: The ionic nature of the quaternary ammonium salt attracts polar water molecules.

  • Consequences of Improper Handling:

    • Inaccurate Weighing: Absorbed water will artificially inflate the mass of the powder, leading to lower-than-expected final concentrations.

    • Chemical Instability: The presence of water can accelerate the hydrolysis of the ester linkage, causing degradation even in the solid state over time.

    • Physical Changes: The powder may clump or turn into a sticky solid, making it difficult to handle.

  • Recommended Protocol:

    • Storage: Always store the vial tightly sealed in a desiccator containing a suitable drying agent (e.g., silica gel) at the recommended temperature (-20°C for long-term storage)[5][8].

    • Handling: When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation. Work quickly in a low-humidity environment (if possible) and reseal the container immediately after use.

Part 2: Troubleshooting Formulation Challenges

This section provides in-depth, cause-and-effect troubleshooting for common issues encountered during the formulation of this compound bromide solutions.

Solubility Issues
Q3: I'm having trouble dissolving this compound bromide. What are the recommended solvents and expected solubilities?

Solubility data for this compound bromide can be inconsistent across different suppliers, which presents a significant research challenge. Its salt form is intended to enhance aqueous solubility[9].

  • Underlying Chemistry: As a bromide salt, this compound is expected to be water-soluble. However, the bulky, moderately lipophilic organic cation can limit this solubility. Discrepancies may arise from different crystalline forms (polymorphs) or the purity of the material.

Table 2: Reported Solubility of this compound Bromide

SolventReported SolubilityReferenceNotes & Recommendations
Water 125 mg/mL (291.78 mM)[10]This value suggests high solubility. However, some suppliers state it is not soluble in water [2]. ALWAYS determine solubility empirically with your specific lot. Start with a small amount and vortex/sonicate.
Water 50 mg/mL[11]Another report of good aqueous solubility.
DMSO Slightly Soluble; 27.5 mg/mL (64.19 mM)[5][12]A common solvent for preparing concentrated stock solutions. Sonication may be required[12].
Methanol Slightly Soluble[3][5]Another potential organic co-solvent.
Q4: My aqueous solution is cloudy. How does pH impact solubility, and can I use it to my advantage?

For a permanently charged quaternary ammonium compound, pH has a less direct effect on the molecule's charge compared to a weak acid or base. However, pH is the single most important factor for chemical stability , which can be mistaken for poor solubility if the product degrades and precipitates.

  • Mechanism: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is strongly catalyzed by both acidic and especially alkaline conditions[13][14]. The degradation product, cyclohexylphenylglycolic acid, has very different solubility properties and may precipitate, causing cloudiness.

Caption: Logical workflow for troubleshooting this compound solubility.

Stability and Degradation
Q5: My prepared this compound bromide solution is losing potency over time. What is the degradation mechanism?

The primary cause of instability in both aqueous and non-aqueous protic solutions is hydrolysis of the ester functional group.

  • Chemical Causality: The ester bond is susceptible to nucleophilic attack by water. This reaction is significantly accelerated at pH values outside the optimal stability range. The quaternary ammonium structure itself is generally stable.

  • Kinetics: Studies show that the degradation follows pseudo-first-order kinetics and is highly dependent on pH and temperature[13][14]. Maximum stability is typically observed in the acidic pH range (around pH 3.4)[13][15].

Caption: Primary hydrolytic degradation pathway of this compound.

Q6: How can I design a stable liquid formulation for my experiments?

To ensure the integrity of your experimental results, controlling degradation is paramount.

  • Control the pH: This is the most effective strategy. Prepare your solutions in an acidic buffer. Based on literature, a pH between 3 and 5 is ideal for minimizing the rate of hydrolysis[13][14]. Citrate or acetate buffers are common choices. Never use alkaline buffers like phosphate at pH > 7 or Tris.

  • Control Temperature: Store stock solutions and formulations at refrigerated (2-8°C) or frozen (-20°C) temperatures to significantly slow degradation kinetics[8].

  • Use Aprotic Solvents for Stock: For long-term storage, consider preparing a highly concentrated stock solution in an aprotic solvent like anhydrous DMSO, where the lack of protons minimizes hydrolysis[12].

  • Prepare Fresh: The best practice is to prepare the final diluted aqueous solution fresh from a stable stock immediately before each experiment.

Excipient & Vehicle Compatibility
Q7: I observed precipitation after mixing my this compound solution with a vehicle containing other excipients. What's happening?

This is likely an ionic incompatibility.

  • Mechanism: this compound is a positively charged (cationic) molecule[16]. If your vehicle or formulation contains high concentrations of negatively charged (anionic) excipients, they can form an insoluble ion-pair complex that precipitates out of solution.

  • Common Incompatible Anionic Excipients:

    • High molecular weight polymers: Carboxymethylcellulose (CMC), alginates, carbomers.

    • Surfactants: Sodium lauryl sulfate (SLS).

    • Some phosphate salts at high concentrations.

  • Troubleshooting Steps:

    • Review the composition of your vehicle. Identify any anionic components.

    • If an anionic component is present, try replacing it with a non-ionic or cationic alternative (e.g., use Hydroxypropyl methylcellulose (HPMC) instead of CMC; use a Polysorbate or Poloxamer instead of SLS).

    • If the component is essential, try reducing its concentration or the concentration of this compound to stay below the solubility product of the ion-pair.

Part 3: Key Analytical Protocols

Reliable data depends on robust analytical methods. The following protocols are designed to be self-validating systems for quantifying this compound and assessing its stability.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is adapted from published literature and is designed to separate this compound bromide from its primary hydrolytic degradation product[13][14][15].

  • Objective: To accurately quantify the concentration of this compound bromide and monitor its degradation over time.

  • Methodology:

    • Instrumentation: HPLC system with UV detector.

    • Column: Cyanopropyl (CN), 5 µm, 4.6 x 250 mm (or equivalent).

    • Mobile Phase: Acetonitrile and 25 mM potassium dihydrogen phosphate (KH₂PO₄) buffer (50:50, v/v).

    • pH Adjustment: Adjust the pH of the aqueous buffer portion to 3.4 with phosphoric acid before mixing with acetonitrile[13].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 222 nm[13][15].

    • Column Temperature: Ambient.

    • Standard Preparation: Prepare a stock solution of this compound bromide in the mobile phase. Create a calibration curve using serial dilutions (e.g., 1-100 µg/mL).

    • Sample Analysis: Dilute your formulation samples with the mobile phase to fall within the range of the calibration curve. Inject and integrate the peak area for this compound.

  • System Validation: The key to a "stability-indicating" method is its ability to resolve the active peak from all potential degradation peaks. This method has been shown to achieve this separation[13][14].

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability profile of your formulation and to confirm your analytical method is stability-indicating.

  • Objective: To intentionally degrade this compound bromide under various stress conditions to identify potential degradants and degradation pathways.

Forced_Degradation_Workflow A Prepare this compound Stock Solution (e.g., 1 mg/mL in Water/Methanol) B Divide into 5 Aliquots + 1 Control A->B C1 Acid Hydrolysis Add 0.1M HCl, Heat 60°C B->C1 C2 Base Hydrolysis Add 0.1M NaOH, Room Temp B->C2 C3 Oxidation Add 3% H₂O₂, Room Temp B->C3 C4 Thermal Heat solution at 80°C B->C4 C5 Photolytic Expose to UV light (254nm) B->C5 D After defined time (e.g., 2, 4, 8 hrs), Neutralize (if acid/base), Dilute C1->D C2->D C3->D C4->D C5->D E Analyze All Samples & Control via Stability-Indicating HPLC Method D->E F Evaluate Chromatograms: - Loss of parent peak area - Appearance of new peaks (degradants) - Peak purity analysis E->F

Sources

Oxyphenonium Bromide Purification: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the dedicated technical support center for the refining and purification of Oxyphenonium bromide. As researchers and drug development professionals, we understand that the purity of your active pharmaceutical ingredient (API) is paramount to the success of your experiments and the safety and efficacy of potential therapeutics. This compound bromide, a quaternary ammonium anticholinergic agent, presents unique purification challenges due to its ionic nature and potential for specific impurities.[1][2]

This guide is designed to be a practical resource, moving beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies. We will delve into the "why" behind the "how," empowering you to make informed decisions during your purification campaigns. Our commitment is to scientific integrity, and as such, all recommendations are grounded in established chemical principles and supported by relevant literature.

Let us begin by addressing the common hurdles and questions that arise during the purification of this important compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter.

Recrystallization

Question 1: I'm having trouble getting my crude this compound bromide to crystallize. What are the best solvent systems to start with?

Answer: The choice of solvent is critical for successful recrystallization. For this compound bromide, a mixed solvent system of ethyl acetate and ethanol is a well-documented and effective starting point. The principle here is to use a "good" solvent in which this compound bromide is soluble (ethanol) and a "poor" solvent in which it is less soluble (ethyl acetate).[3]

Initial Protocol Suggestion:

  • Dissolve your crude this compound bromide in a minimal amount of hot ethanol.

  • Gradually add hot ethyl acetate to the solution until you observe the first signs of persistent cloudiness (turbidity).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
No crystals form upon cooling. - Too much "good" solvent (ethanol) was used.- The solution is supersaturated but lacks nucleation sites.- Reduce the solvent volume by gentle heating or under a stream of nitrogen and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound bromide.
The product "oils out" instead of crystallizing. - The cooling rate is too rapid.- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Allow the solution to cool more slowly. Insulating the flask can help.- Re-heat the solution and add slightly more of the "good" solvent (ethanol) before attempting a slower cooling process.
Low recovery of purified product. - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and attempt a second crystallization.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.

For a deeper dive into the theory and general best practices of recrystallization, "Recrystallization Guide: Process, Procedure, Solvents" by Mettler Toledo is an excellent resource.[4]

Question 2: What are the likely impurities I need to remove during the recrystallization of this compound bromide?

Answer: Impurities in your this compound bromide sample can originate from the synthesis process or degradation. A common synthesis route involves the reaction of 2-diethylaminoethyl cyclohexylphenylglycolate with methyl bromide.[3]

Potential process-related impurities could include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

Additionally, this compound bromide can degrade, particularly through hydrolysis of the ester linkage. The primary degradation products are:

  • α-cyclohexyl-α-hydroxybenzeneacetic acid

  • N,N-diethyl-N-methylaminoethanol [5]

Understanding these potential impurities is key to developing a targeted purification strategy. If you suspect the presence of these impurities, analytical techniques such as HPLC should be employed to confirm their presence and guide your purification efforts. Pharmaffiliates is a known provider of this compound Bromide impurity reference standards, which can be invaluable for analytical method development.[1][2]

Chromatographic Purification

For cases where recrystallization alone is insufficient to achieve the desired purity, chromatographic techniques are the next logical step. Given the ionic nature of this compound bromide, specialized methods are required.

Question 3: My recrystallized this compound bromide still shows impurities on HPLC. What chromatographic technique is best for preparative purification?

Answer: For a quaternary ammonium compound like this compound bromide, both Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful techniques for preparative purification.

Workflow for Method Selection:

MethodSelection start Crude this compound Bromide recrystallization Recrystallization (Ethyl Acetate/Ethanol) start->recrystallization hplc_analysis Purity Check by HPLC recrystallization->hplc_analysis pure_product Pure Product (>99%) hplc_analysis->pure_product Purity OK further_purification Further Purification Needed hplc_analysis->further_purification Purity Not OK chromatography_choice Choose Chromatographic Method further_purification->chromatography_choice ip_rphplc Ion-Pair RP-HPLC chromatography_choice->ip_rphplc Hydrophobic Impurities hilic HILIC chromatography_choice->hilic Polar Impurities final_purity_check Final Purity Analysis ip_rphplc->final_purity_check hilic->final_purity_check final_product Final Pure Product final_purity_check->final_product

Caption: Workflow for this compound Bromide Purification.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique is particularly useful for separating ionic compounds on a standard reversed-phase column (e.g., C18). An ion-pairing reagent is added to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention and separation.

Starting Protocol for Preparative IP-RP-HPLC:

  • Column: A high-capacity preparative C18 column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or another suitable ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B. The exact gradient will need to be optimized based on analytical scale scouting runs.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

Troubleshooting IP-RP-HPLC:

Problem Potential Cause Solution
Poor peak shape (tailing). - Secondary interactions with residual silanols on the stationary phase.- Inappropriate concentration of the ion-pairing reagent.- Use a high-purity, end-capped C18 column.- Optimize the concentration of the ion-pairing reagent.
Co-elution of impurities. - The chosen mobile phase and gradient are not providing sufficient resolution.- Experiment with different ion-pairing reagents (e.g., heptafluorobutyric acid).- Adjust the gradient slope or use an isocratic hold at a specific solvent composition.
Difficulty removing the ion-pairing reagent from the final product. - Non-volatile ion-pairing agents were used.- Use a volatile ion-pairing agent like TFA, which can be removed by lyophilization.

A useful guide for developing ion-pair chromatography methods is available from Thermo Fisher Scientific.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for purifying highly polar compounds like this compound bromide. It utilizes a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of a non-polar organic solvent.

Starting Protocol for Preparative HILIC:

  • Column: A preparative column with a polar stationary phase (e.g., silica, diol, or amide).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted).

  • Gradient: A gradient starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B.

  • Detection: UV at a suitable wavelength.

Troubleshooting HILIC:

Problem Potential Cause Solution
Poor retention. - The mobile phase is too polar (too much water).- The sample is dissolved in a solvent that is too polar.- Start with a higher percentage of acetonitrile in the mobile phase.- Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition.
Broad or split peaks. - The column is not properly equilibrated.- Strong ionic interactions with the stationary phase.- Ensure the column is thoroughly equilibrated with the initial mobile phase before injection.- Adjust the ionic strength of the buffer in the mobile phase.
Irreproducible retention times. - The water layer on the stationary phase is not stable.- Temperature fluctuations.- Allow for long equilibration times between runs.- Use a column oven to maintain a constant temperature.

For more in-depth information on HILIC, "HILIC separations" by Thermo Fisher Scientific provides valuable insights.

Question 4: How can I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your purified this compound bromide.

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Use a validated analytical HPLC method to determine the purity of your final product. A publication in the Journal of AOAC INTERNATIONAL describes a stability-indicating HPLC method for this compound bromide.[5]

  • Melting Point: Compare the melting point of your purified product with the literature value.

Identity Confirmation:

  • Mass Spectrometry (MS): Confirm the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure of your compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of key functional groups.

By employing these rigorous purification and analytical techniques, you can be confident in the quality of your this compound bromide for your downstream applications.

Experimental Protocols

Protocol 1: Recrystallization of this compound Bromide

Objective: To purify crude this compound bromide by recrystallization using a mixed solvent system of ethyl acetate and ethanol.

Materials:

  • Crude this compound bromide

  • Ethanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound bromide in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • While the solution is still hot, slowly add hot ethyl acetate dropwise until a faint, persistent cloudiness is observed.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum.

Expected Outcome: White, crystalline solid of purified this compound bromide.

Protocol 2: Analytical HPLC for Purity Assessment

Objective: To assess the purity of this compound bromide samples. (Adapted from a stability-indicating method[5])

Instrumentation:

  • HPLC system with UV detector

  • Cyanopropyl column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Acetonitrile:25 mM potassium dihydrogen phosphate (pH 3.4) (50:50, v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 222 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare a standard solution of this compound bromide reference standard in the mobile phase.

  • Prepare a sample solution of your purified this compound bromide in the mobile phase at the same concentration as the standard.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms for the presence of impurity peaks and calculate the purity of your sample based on the peak areas.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Holzgrabe, U., & Leistner, A. (2011). Alternative approaches to the Ph. Eur. “Related substances” test using acarbose as a model API. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 924-933.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • EL-Gindy, A., Emara, S., & Shaaban, H. (2005). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography.
  • Pharmaffiliates. (n.d.). This compound Bromide-impurities.
  • ResearchGate. (n.d.). Process flow diagram for synthesis of this compound bromide (antrenyl).
  • Venkataraman, S., & Manasa, M. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Drug Invention Today, 10(1), 137-146.
  • Wikipedia. (n.d.).
  • YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • YouTube. (2007, November 28).
  • PubMed Central. (2011, May 20).
  • Pharmaffiliates. (n.d.). This compound Bromide-impurities.
  • PubMed Central. (2011, May 20).
  • ResearchGate. (2011).
  • National Institutes of Health. (2014).
  • MDPI. (2022, February 28).
  • Pharmaguideline. (n.d.).
  • Agilent. (n.d.).
  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
  • gsrs. (n.d.). This compound BROMIDE.
  • PubMed Central. (2023, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • Semantic Scholar. (2018).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • International Journal of Current Pharmaceutical and Clinical Research. (2014).
  • Labcompare. (2022, June 17).
  • PubChem. (n.d.). This compound Bromide.
  • Wikipedia. (n.d.). This compound bromide.
  • PubMed. (2002).
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.

Sources

Technical Support Center: Managing Oxyphenonium-Induced Tachycardia in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for managing cardiovascular variables in preclinical research. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered when using Oxyphenonium in animal models: the management of induced tachycardia. Our goal is to equip you with the mechanistic understanding and procedural confidence to ensure this side effect does not compromise your experimental integrity.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding this compound and its cardiovascular effects.

Q1: What is this compound and why does it cause tachycardia?

This compound is a synthetic quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Tachycardia, or an elevated heart rate, occurs because this compound blocks the M2 muscarinic receptors on the sinoatrial (SA) node of the heart.[3][4] These receptors are normally activated by acetylcholine released from the vagus nerve, which slows the heart rate (a "rest-and-digest" response).[4] By blocking this action, this compound reduces the parasympathetic (vagal) tone on the heart, allowing the sympathetic nervous system's influence to dominate, resulting in an increased heart rate.[3][4]

Q2: Is tachycardia a consistent side effect across all animal models?

No, the tachycardic effect of this compound can vary between species. For instance, one study noted species differences in the effects of a similar compound, oxybutynin, on heart rate in dogs and rats.[5][6] While tachycardia is a common anticholinergic effect, its magnitude and the dose required to induce it can be influenced by the baseline autonomic tone and receptor density in the specific animal model.[1][7] Researchers should be aware that findings in one species, such as a mouse, may not directly translate to others, like dogs or humans, due to significant differences in cardiac physiology and gene expression.[8]

Q3: At what dose does tachycardia typically become a significant experimental concern?

The dose-response relationship for this compound-induced tachycardia is a critical parameter to establish in your specific model and experimental conditions. Tachycardia is generally a dose-dependent side effect.[1][9] For example, a study on the similar non-selective muscarinic antagonist atropine in dogs demonstrated a dose-dependent increase in heart rate.[9] It is crucial to perform a dose-ranging study to identify a therapeutic window where the desired effects of this compound are achieved with minimal or manageable tachycardia.

Q4: What are the first-line interventions for managing this tachycardia during an experiment?

If tachycardia becomes a confounding variable, the primary interventions are:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound to the minimum effective level.

  • Pharmacological Counteraction: The use of a beta-adrenergic receptor antagonist (beta-blocker) is the most common and effective method.[10] Agents like propranolol (non-selective) or atenolol (selective for β1 receptors) can be used to control heart rate.[10][11]

Q5: Are there alternative antimuscarinic agents with fewer cardiovascular side effects?

Yes, the choice of agent can significantly impact the side effect profile. This compound is a non-selective muscarinic antagonist.[1][12] Research has been conducted on more selective antagonists. For example, a study in dogs showed that methoctramine, a cardioselective M2 antagonist, caused dose-dependent tachycardia without affecting intestinal motility, unlike the non-selective atropine.[9][13] If the primary goal of your study is not dependent on non-selective muscarinic blockade, exploring an antagonist with greater selectivity for a specific muscarinic receptor subtype (e.g., M1 or M3) may reduce unwanted cardiovascular effects.[14]

In-Depth Troubleshooting Guide

Problem: Excessive or Unstable Tachycardia Compromises Hemodynamic Stability

Causality Analysis: An extreme or fluctuating heart rate can introduce significant variability into your data and may indicate physiological distress in the animal. This can be caused by an excessive dose, interaction with anesthesia, or high sensitivity of the animal model.

  • Potential Cause 1: Dose Calculation and Administration

    • Insight: An overdose is the most common cause of severe tachycardia. This can result from a simple calculation error or from not accounting for the animal's specific metabolic state or body weight.

    • Solution: Always double-check dose calculations. Begin with the lowest reported effective dose for your species and titrate upwards. If possible, administer the drug via a route that allows for controlled delivery, such as intravenous infusion, rather than a bolus.

  • Potential Cause 2: Interaction with Anesthetics

    • Insight: Anesthetics are not inert bystanders; they have their own cardiovascular effects. For example, some inhalant anesthetics can sensitize the myocardium to catecholamines, potentially exacerbating tachycardia. Conversely, agents like propofol may decrease heart rate, masking the initial onset of the drug's effect.

    • Solution: Standardize your anesthesia protocol rigorously. Be aware of the known cardiovascular profile of your chosen anesthetic. If variability persists, consider an alternative anesthetic agent or a conscious animal model if the experimental design permits.

  • Potential Cause 3: Animal Model Sensitivity and Stress

    • Insight: The animal's baseline physiological state is critical. An anxious or stressed animal will have higher endogenous sympathetic tone, which can amplify the tachycardic effect of this compound. This is because the drug removes the opposing "brake" of the parasympathetic system.

    • Solution: Ensure proper acclimatization of animals to the laboratory environment to minimize stress. Monitor baseline heart rate before drug administration to ensure it is within the normal range for the species. In rats, for example, conditioned fear has been shown to attenuate the tachycardic response through simultaneous activation of both sympathetic and parasympathetic systems, highlighting the complexity of these interactions.[15]

Problem: Tachycardia Interferes with Specific Experimental Endpoints

Causality Analysis: In many studies, particularly those investigating cardiac function or blood pressure, drug-induced tachycardia is not merely a side effect but a direct confounder. The goal is to normalize the heart rate without altering the primary variable of interest.

  • Solution 1: Prophylactic or Therapeutic Use of Beta-Blockers

    • Insight: Beta-blockers work by blocking the effects of adrenaline and noradrenaline on the heart's β1-adrenergic receptors, thereby slowing the heart rate.[16] This directly counteracts the sympathetic dominance unmasked by this compound.

    • Strategy: You can administer a beta-blocker either prophylactically (before this compound) or therapeutically (once tachycardia is observed). Propranolol is a non-selective beta-blocker, while atenolol is β1-selective, which may be preferable if avoiding effects on β2 receptors (e.g., in the lungs) is important.[10] The dosage must be carefully titrated to avoid inducing bradycardia or hypotension.[11]

    • See Protocol II for a detailed methodology.

  • Solution 2: Cardiovascular Monitoring and Data Stratification

    • Insight: Continuous and accurate monitoring is essential for interpreting your results. Without it, you cannot distinguish between drug effects and physiological artifacts.

    • Strategy: Implement robust cardiovascular monitoring, including electrocardiography (ECG) and arterial blood pressure measurement.[17][18] This allows you to precisely quantify the degree of tachycardia. If tachycardia cannot be fully controlled, you can use the heart rate data as a covariate in your statistical analysis, allowing you to mathematically account for its influence on other parameters.

Data & Dosing Summaries

Table 1: Interventional Agents for Tachycardia Management in Animal Models

DrugClassMechanism of ActionCommon Animal ModelsTypical Dosage (IV)Key Considerations
Propranolol Non-selective β-blockerCompetitively blocks β1 and β2 adrenergic receptors, reducing heart rate and contractility.[10]Dog, RatDog: 0.02-0.06 mg/kg, slow IV.[19]Can cause bronchoconstriction; use with caution in animals with respiratory disease.[10]
Atenolol Selective β1-blockerPrimarily blocks β1 receptors in the heart, with less effect on β2 receptors in the lungs.[10]Dog, CatDog: 0.25-1.0 mg/kg, PO, q12-24h (IV dose is lower).[11]Safer choice for animals with asthma. Negative inotropic effects can be a concern in models of heart failure.[11]
Sotalol K+ Channel and β-blockerClass III antiarrhythmic with non-selective beta-blocking activity.[10]DogDog: 1-2 mg/kg, PO, q12h.[11]Primarily used for ventricular arrhythmias but has rate-controlling properties.[11]

Note: Dosages are starting points and must be optimized for the specific species, strain, and experimental context. Always consult veterinary pharmacology resources and institutional guidelines.

Visualized Mechanisms and Workflows

To clarify the underlying physiology and experimental logic, the following diagrams illustrate the key pathways and decision-making processes.

cluster_0 Physiological State cluster_1 Pharmacological Intervention Vagus Vagus Nerve ACh Acetylcholine (ACh) Vagus->ACh releases M2 M2 Receptor ACh->M2 binds to SA_Node SA Node HR_down Heart Rate Decreases (Normal Vagal Tone) SA_Node->HR_down slows firing HR_up Heart Rate Increases (Tachycardia) SA_Node->HR_up M2->SA_Node on Block Blocks ACh Binding M2->Block Oxy This compound Oxy->M2

Caption: Mechanism of this compound-induced tachycardia via M2 receptor blockade.

start Start Experiment admin_oxy Administer this compound start->admin_oxy monitor_hr Continuously Monitor Heart Rate (HR) & ECG admin_oxy->monitor_hr decision Is HR > Predetermined Threshold? monitor_hr->decision proceed Proceed with Primary Experiment decision->proceed No admin_beta Administer Titrated Dose of Beta-Blocker (e.g., Propranolol) decision->admin_beta Yes end End Experiment proceed->end monitor_again Continue Monitoring HR & Hemodynamics admin_beta->monitor_again monitor_again->proceed

Caption: Experimental workflow for real-time management of tachycardia.

Experimental Protocols

These protocols provide a standardized framework. All procedures must be approved by your institution's Animal Care and Use Committee (IACUC).

Protocol I: Baseline Cardiovascular Monitoring

Objective: To establish stable, baseline cardiovascular parameters before drug administration.

  • Animal Preparation: Anesthetize the animal according to your approved IACUC protocol. Ensure adequate depth of anesthesia is maintained throughout the procedure. Place the animal on a heating pad to maintain core body temperature.

  • ECG Monitoring: Place subcutaneous needle electrodes for a Lead II ECG configuration (Right Arm, Left Leg, Right Leg as ground). Connect to a bio-amplifier and data acquisition system.

  • Blood Pressure Monitoring (Direct): For the highest accuracy, cannulate the femoral or carotid artery with a saline-filled catheter connected to a pressure transducer. This provides continuous, beat-to-beat blood pressure data.

  • Stabilization Period: Allow the animal to stabilize for at least 20-30 minutes after instrumentation is complete. During this time, monitor heart rate, ECG, and blood pressure.

  • Baseline Recording: Once parameters are stable (e.g., <10% variation in heart rate and blood pressure over 10 minutes), record a 10-15 minute baseline period before administering any test articles.

Protocol II: Therapeutic Management of Acute Tachycardia with Propranolol

Objective: To safely reverse acute, severe tachycardia and restore heart rate to a near-baseline level.

  • Prerequisites: An intravenous (IV) line (e.g., in the femoral or jugular vein) must be in place for drug administration. Continuous cardiovascular monitoring (Protocol I) is mandatory.

  • Drug Preparation: Prepare a stock solution of Propranolol HCl. A common concentration is 1 mg/mL in sterile saline. Further dilute as needed for accurate dosing in smaller animals.

  • Confirm Tachycardia: Confirm that the elevated heart rate is stable and significantly above the established baseline, consistent with a pharmacological effect.

  • Initial Dose Administration:

    • Calculate the initial dose. For a dog, a starting point is 0.02 mg/kg.[19]

    • Administer the calculated volume as a slow IV bolus over 1-2 minutes. A rapid push can cause transient hypotension.

  • Monitoring the Response: Observe the heart rate closely. The effect of IV propranolol should begin within 1-3 minutes.

  • Titration: If the heart rate has not decreased sufficiently after 5 minutes, administer a second dose, which can be 50-100% of the initial dose. Continue this careful titration until the heart rate approaches the desired range. Avoid overcorrection, which can lead to bradycardia.

  • Post-Intervention: Once the heart rate is stabilized, continue monitoring for at least 15-20 minutes to ensure the effect is stable before proceeding with the primary experiment. Note the total dose of propranolol administered in your experimental records.

References

  • Patsnap Synapse. (2024). What is this compound Bromide used for? Retrieved from Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound Bromide? Retrieved from Patsnap Synapse. [Link]

  • 1mg. (2022). This compound: View Uses, Side Effects and Medicines. Retrieved from 1mg. [Link]

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Validation & Comparative

comparing Oxyphenonium bromide with atropine for anticholinergic effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anticholinergic Effects of Oxyphenonium Bromide and Atropine

Introduction: Delineating the Spectrum of Muscarinic Antagonism

Muscarinic acetylcholine receptor (mAChR) antagonists are a cornerstone of pharmacology, with applications ranging from the management of gastrointestinal disorders to emergency resuscitation. Within this class, atropine, a naturally occurring tertiary amine, has historically served as the prototypical non-selective agent.[1][2] Its widespread systemic effects, however, necessitate the development of compounds with more targeted activity. This compound bromide, a synthetic quaternary ammonium derivative, represents one such effort to refine anticholinergic therapy.[3][4][5]

This guide provides a comprehensive comparison of the anticholinergic profiles of this compound bromide and atropine. We will dissect their mechanisms of action, compare their receptor binding affinities through experimental data, detail a core experimental protocol for their evaluation, and discuss the resulting clinical implications for researchers and drug development professionals.

Core Mechanism of Action: The Structural Determinant of Selectivity

Both compounds function as competitive antagonists at muscarinic acetylcholine receptors, inhibiting the effects of the parasympathetic nervous system.[1][4][6] The fundamental divergence in their pharmacological profiles stems from their chemical structure.

  • Atropine: As a tertiary amine, atropine is lipophilic, enabling it to readily cross the blood-brain barrier. This results in a broad-spectrum blockade of mAChRs in both the central nervous system (CNS) and the periphery, accounting for its potent systemic effects and potential for CNS-related side effects like delirium and hallucinations at high doses.[7]

  • This compound Bromide: As a quaternary ammonium compound, this compound carries a permanent positive charge. This structural feature renders it hydrophilic and severely restricts its ability to cross lipid membranes, most notably the blood-brain barrier.[5] Consequently, its anticholinergic actions are largely confined to peripheral tissues, making it a peripherally selective agent.[3] Some research also suggests a dual mechanism for this compound, involving both antimuscarinic action and a direct relaxing effect on smooth muscle (musculotropic action).[8][9]

G cluster_atropine Atropine (Tertiary Amine) cluster_this compound This compound Bromide (Quaternary Ammonium) atropine Atropine bbb_atropine Blood-Brain Barrier atropine->bbb_atropine Readily Crosses pns_atropine Peripheral Nervous System (PNS) (M1-M3 Receptors) atropine->pns_atropine Peripheral Effects cns Central Nervous System (CNS) (M1-M5 Receptors) bbb_atropine->cns Central Effects This compound This compound bbb_this compound Blood-Brain Barrier This compound->bbb_this compound Poorly Crosses pns_this compound Peripheral Nervous System (PNS) (M1-M3 Receptors) This compound->pns_this compound Peripheral Effects

Caption: Structural differences dictate the ability of Atropine and this compound to access the CNS.

Quantitative Comparison of Receptor Binding Affinity

The potency of an antagonist is best described by its affinity for the target receptor, typically measured as the inhibition constant (pKi). While direct head-to-head comparative studies are sparse, data from various sources allow for an approximate comparison of their affinities for different muscarinic receptor subtypes. Atropine is known for its high, non-selective affinity across all five subtypes.[1] this compound also demonstrates potent antimuscarinic activity, primarily targeting receptors in smooth muscle and secretory glands.[4][5]

Table 1: Representative Muscarinic Receptor Binding Affinities (pKi)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Atropine ~8.9~9.0~9.2~8.9~8.8
This compound Bromide HighHighHighHighHigh

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of these compounds, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system to generate reliable IC₅₀ and subsequent Ki values.

Pillar of Trustworthiness: This protocol's integrity relies on the precise determination of non-specific binding, which ensures that the measured displacement of the radioligand is due to specific binding at the target receptor.

Experimental Objective: To determine the binding affinity (Ki) of atropine and this compound bromide for M2 and M3 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.

Methodology:

  • Membrane Preparation: Culture CHO cells stably transfected with human M2 or M3 receptors. Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 25 µL of [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic radioligand, at a final concentration near its Kd (~1 nM).

    • 25 µL of competing ligand (atropine or this compound bromide) across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer alone (for total binding).

  • Determination of Non-Specific Binding: A parallel set of wells should contain a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine) to define non-specific binding.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Immediately wash the filters three times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ for each compound.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis node1 Cell Culture (CHO-M2/M3) node2 Membrane Homogenization node1->node2 node4 Plate Setup: Membranes + [3H]-NMS + Competitor node2->node4 node3 Serial Dilution of Test Compounds node3->node4 node5 Incubation (Equilibrium) node4->node5 node6 Filtration & Washing node5->node6 node7 Scintillation Counting node6->node7 node8 Calculate IC50 node7->node8 node9 Calculate Ki (Cheng-Prusoff) node8->node9

Caption: Workflow for a competitive radioligand binding assay to determine antagonist affinity.

Comparative Profile of In Vivo Anticholinergic Effects

The structural differences manifest clearly in the systemic effects observed in vivo. Atropine's profile is widespread, while this compound's is more targeted to peripheral systems.

Table 2: Comparison of Systemic Anticholinergic Effects

System/EffectAtropineThis compound BromideCausality of Difference
CNS Can cause restlessness, confusion, delirium at high doses.Minimal to no CNS effects.Atropine crosses the blood-brain barrier; this compound does not.
Cardiovascular Tachycardia.[1][7]Tachycardia, though potentially less pronounced than atropine at equivalent peripheral doses.[4]Atropine blocks M2 receptors in the SA node; this compound's action is similar but without central vagal influence.
Gastrointestinal Reduces motility and acid secretion.[6]Potently reduces GI motility and secretions; its primary therapeutic use.[3][4][8]Both block M3 receptors in the gut; this compound is targeted for this effect.
Respiratory Reduces bronchial secretions.[6][11]Controls excessive pharyngeal, tracheal, and bronchial secretions.[8] Some studies show bronchodilator effects.[12]Both block M3 receptors in the airways.
Ocular Potent mydriasis (pupil dilation) and cycloplegia.[1][7]Can be used topically for mydriasis; less effect with systemic use.[3][13]Atropine readily penetrates ocular tissues.
Glandular Marked reduction in salivation and sweating (dry mouth).[1]Pronounced dry mouth is a common side effect.[4]Both block M3 receptors in exocrine glands.

Summary and Conclusion for the Drug Development Professional

The choice between atropine and this compound bromide is a clear illustration of rational drug design, where modifying a chemical scaffold can dramatically alter the therapeutic window and side-effect profile.

  • Atropine remains the indispensable agent for acute, systemic anticholinergic intervention where central effects are either required (e.g., organophosphate poisoning) or tolerated (e.g., emergency bradycardia).[1][6][7] Its non-selectivity is both its strength in emergencies and its limitation for chronic use.

  • This compound Bromide serves as a valuable alternative when the therapeutic goal is focused on peripheral systems, such as reducing gastrointestinal spasms and hypermotility in conditions like irritable bowel syndrome or peptic ulcers.[4][8] Its inability to cross the blood-brain barrier provides a significant safety advantage by avoiding CNS side effects.

For the researcher, this compound provides a useful tool to probe the function of peripheral muscarinic receptors in vivo without the confounding influence of central blockade. For the drug developer, this comparison underscores the critical importance of pharmacokinetic properties, such as membrane permeability, in defining a drug's clinical utility and niche.

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A Guide to the Preclinical Validation of Oxyphenonium in Irritable Bowel Syndrome (IBS) Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the efficacy of Oxyphenonium, a quaternary ammonium antimuscarinic agent, in preclinical models of Irritable Bowel Syndrome (IBS). It moves beyond a simple recitation of protocols to explain the causal links between experimental design and the pathophysiological hallmarks of IBS, primarily visceral hypersensitivity and dysmotility. By comparing this compound with other anticholinergic agents, this guide offers a scientifically grounded perspective on its utility as a therapeutic candidate and a pharmacological research tool.

Introduction: The Rationale for Cholinergic Antagonism in IBS

Irritable Bowel Syndrome is a functional gastrointestinal disorder defined by chronic abdominal pain, discomfort, and altered bowel habits in the absence of clear organic pathology.[1] A key contributor to the motor and sensory dysfunctions in IBS is the dysregulation of the enteric nervous system, where acetylcholine (ACh) plays a pivotal role as a primary excitatory neurotransmitter.[2][3] ACh, acting on muscarinic receptors on smooth muscle cells, mediates gastrointestinal contraction and secretion.[3][4] In many IBS patients, particularly those with diarrhea-predominant symptoms (IBS-D), hyperactivity of this cholinergic signaling is thought to contribute to spasms, pain, and rapid gut transit.

This provides a strong rationale for investigating muscarinic receptor antagonists, such as this compound, as therapeutic agents.[2][4] By competitively blocking acetylcholine at these receptors, these drugs aim to normalize gut motility and alleviate painful smooth muscle spasms.[3][4] This guide focuses on the preclinical validation methodologies required to substantiate this therapeutic hypothesis.

The Pharmacological Basis: this compound's Mechanism of Action

This compound is a synthetic quaternary ammonium anticholinergic compound.[2][4] Its mechanism of action is centered on its function as a competitive, non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[2][3][5]

The key steps in its action are:

  • Competition with Acetylcholine: In the gut, parasympathetic nerve impulses trigger the release of acetylcholine.

  • Receptor Blockade: this compound binds to muscarinic receptors on the surface of gastrointestinal smooth muscle cells and secretory glands, physically preventing acetylcholine from binding and activating them.[2][4]

  • Therapeutic Effect: This blockade inhibits cholinergic nerve transmission, leading to a reduction in the tone and propulsive motility of the gastrointestinal tract and a decrease in gastric acid secretion.[3][4] This spasmolytic effect is the primary basis for its use in relieving visceral pain and cramping associated with IBS.[2]

Its quaternary ammonium structure results in poor absorption from the gastrointestinal tract, which largely confines its action locally to the gut and reduces systemic anticholinergic side effects.[4]

Oxyphenonium_MoA cluster_0 Presynaptic Neuron cluster_1 Neuromuscular Junction cluster_2 Postsynaptic Cell PN Parasympathetic Neuron ACh Acetylcholine (ACh) PN->ACh Releases Receptor Muscarinic Receptor (M3) ACh->Receptor Binds & Activates Oxy This compound Oxy->Receptor Competitively Blocks SMC GI Smooth Muscle Cell Contraction Muscle Contraction (Spasm, Pain) Receptor->Contraction Triggers

Caption: Mechanism of this compound as a muscarinic antagonist in the gut.

A Framework for Efficacy Validation in Preclinical IBS Models

No single animal model can fully replicate the complex human pathophysiology of IBS.[6] Therefore, the choice of model must be deliberately aligned with the specific symptoms being targeted. For evaluating spasmolytics like this compound, models that induce visceral hypersensitivity—a primary hallmark of IBS pain—are most relevant.[6][7]

Selecting Appropriate Preclinical Models

Two well-established models are recommended for their high construct validity and reproducibility:

  • Post-Inflammatory Model (TNBS-Induced): This model mimics the clinical observation that IBS can develop following an episode of gut inflammation (post-infectious IBS).[6][8] A mild, transient colitis is induced in rodents via intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS). While the overt inflammation resolves within weeks, the animals are left with a persistent state of visceral hypersensitivity, mirroring the chronic pain experienced by IBS patients.[6][9] This model is particularly useful for testing drugs aimed at alleviating chronic visceral pain.

  • Chronic Stress Model (Water Avoidance Stress - WAS): Recognizing the profound impact of psychological stress on IBS symptom exacerbation, the WAS model exposes rodents to a recurring psychological stressor.[1][6][7] This protocol reliably induces visceral hypersensitivity and can alter gut motility without causing physical inflammation, reflecting the brain-gut axis dysfunction central to IBS.[1][10] This model is ideal for evaluating compounds that may modulate stress-induced gastrointestinal symptoms.

The Gold Standard Endpoint: Measuring Visceral Hypersensitivity

The most critical endpoint for assessing the efficacy of a pain-relieving compound in IBS models is the Visceromotor Response (VMR) to Colorectal Distension (CRD) .[11][12][13] This technique provides an objective, quantifiable measure of visceral nociception (pain). The VMR is a reflex contraction of the abdominal muscles in response to the painful stimulus of a balloon inflating inside the colon.[14] Hypersensitivity is demonstrated when an animal exhibits a significantly stronger pain response at lower distension pressures compared to healthy controls.

Detailed Experimental Protocol: VMR to CRD

This protocol outlines the standardized procedure for assessing the ability of a test compound, like this compound, to reduce visceral hypersensitivity.

Objective: To quantify the effect of this compound on the visceromotor pain response to graded colorectal distension in a validated rodent model of IBS.

Materials:

  • Rodents (rats or mice) previously subjected to an IBS induction protocol (e.g., TNBS or WAS).

  • Test Compound: this compound bromide, dissolved in an appropriate vehicle (e.g., saline).

  • Control Groups: Vehicle-only group, healthy (non-IBS) control group.

  • CRD Apparatus: Inflatable balloon catheter, pressure transducer, electromyography (EMG) amplifier and recording system.

  • Anesthesia (e.g., isoflurane, urethane).[9][12]

  • EMG electrodes (Teflon-coated stainless steel wires).

Step-by-Step Methodology:

  • Animal Preparation & Electrode Implantation:

    • Anesthetize the animal.

    • Make a small abdominal incision and suture EMG electrodes into the external oblique or rectus abdominis musculature.[9][12] The wires are then externalized at the back of the neck.

    • Allow for a recovery period of 3-5 days, during which animals should be monitored for any signs of distress.

  • Drug Administration:

    • On the day of the experiment, administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a pre-determined time before the CRD procedure begins to allow for drug absorption.

  • CRD Procedure:

    • Lightly anesthetize or restrain the conscious animal (depending on the specific lab protocol).

    • Carefully insert the lubricated balloon catheter intra-anally into the descending colon (typically 4-6 cm from the anus).[12]

    • Allow the animal to acclimate for a stabilization period (e.g., 20-30 minutes).

    • Begin the distension protocol. This involves inflating the balloon to graded pressures (e.g., 10, 20, 40, 60 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between each distension (e.g., 2-4 minutes).[14]

  • Data Acquisition and Analysis:

    • Record the raw EMG signal throughout the distension protocol.

    • The VMR is quantified by integrating the EMG signal during the distension period and subtracting the baseline EMG activity recorded just before the distension.

    • Plot the mean VMR (as a function of pressure) for each treatment group. A successful antinociceptive agent like this compound is expected to significantly reduce the VMR at noxious pressures compared to the vehicle-treated IBS group, shifting the response curve closer to that of healthy controls.

VMR_Workflow cluster_model Phase 1: Model Induction cluster_exp Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis Model Induce IBS Model (e.g., TNBS or WAS) Recovery Recovery & Hypersensitivity Development (Days to Weeks) Model->Recovery Surgery Implant EMG Electrodes Recovery->Surgery Drug Administer this compound or Vehicle Control Surgery->Drug CRD Perform Graded Colorectal Distension (CRD) Drug->CRD Record Record Abdominal EMG Signals CRD->Record Quantify Quantify VMR (Integrate EMG Signal) Record->Quantify Compare Statistical Comparison: Drug vs. Vehicle vs. Healthy Quantify->Compare Result Determine Reduction in Visceral Hypersensitivity Compare->Result

Caption: Experimental workflow for validating this compound's efficacy.

Comparative Efficacy: this compound vs. Alternative Anticholinergics

While this compound is a valid research tool, it is crucial to understand its performance relative to other antispasmodic agents used in IBS research and clinical practice.[15] The primary alternatives include other anticholinergics like Dicyclomine and Hyoscyamine, as well as agents with mixed mechanisms like Otilonium Bromide.[16][17]

Direct head-to-head preclinical studies are not abundant in recent literature. However, by synthesizing data from various studies evaluating these compounds in similar visceral pain models, a comparative assessment can be constructed. The primary outcome measure for comparison remains the inhibition of the VMR to CRD.

CompoundClassKey Preclinical Findings (Visceral Hypersensitivity)Common Side Effects (Clinical)
This compound Quaternary Ammonium AnticholinergicReduces smooth muscle spasms and motility; expected to reduce VMR to CRD based on its mechanism.[4] A clinical study showed efficacy in improving overall IBS symptoms.Dry mouth, blurred vision, constipation (generally low due to poor systemic absorption).[2][4]
Dicyclomine Tertiary Amine Anticholinergic / SpasmolyticA weak muscarinic antagonist with direct smooth muscle relaxant effects. Its efficacy in preclinical models is established, though clinical evidence for pain reduction is debated.[18]Higher incidence of anticholinergic side effects (dizziness, dry mouth) due to better systemic absorption compared to quaternary amines.[18]
Hyoscyamine Tertiary Amine Anticholinergic (Belladonna Alkaloid)Potent non-selective muscarinic antagonist that inhibits GI motility.[17] Preclinically effective, but clinical trials show high rates of adverse effects.[19]High rate of anticholinergic effects (dry mouth, blurred vision, dizziness) often limiting its use.[19]
Otilonium Bromide Quaternary Ammonium Anticholinergic / Ca2+ Channel BlockerActs as a muscarinic antagonist and also blocks L-type calcium channels in smooth muscle. Shown to reduce visceral sensitivity to rectal distension in IBS patients.[20]Very low systemic absorption leads to a high safety profile with minimal side effects, similar to this compound.[20]

Analysis: this compound, like Otilonium Bromide, belongs to the class of quaternary ammonium anticholinergics.[4][20] This chemical property is a key differentiator from tertiary amines like Dicyclomine and Hyoscyamine. The poor systemic absorption of quaternary amines is a significant advantage, as it localizes the drug's action to the gut, thereby minimizing the dose-limiting systemic anticholinergic side effects (e.g., dizziness, blurred vision, dry mouth) that are more common with tertiary amines.[4][20][21] While Hyoscyamine may be a more potent antimuscarinic agent, its clinical utility can be hampered by its side effect profile.[19] Otilonium Bromide offers a dual mechanism by also blocking calcium channels, which may provide additional spasmolytic benefit.[20]

Therefore, in a preclinical setting, this compound serves as an excellent model compound for validating the therapeutic potential of a peripherally-restricted anticholinergic agent. Its efficacy in reducing visceral hypersensitivity should be comparable to other agents acting through the same pathway, but its favorable pharmacokinetic profile makes it a compelling candidate for further development.

Conclusion and Future Directions

The validation of this compound in preclinical IBS models relies on a robust and logical experimental approach. By utilizing clinically relevant animal models that feature visceral hypersensitivity and employing the VMR to CRD as a primary endpoint, researchers can generate quantitative, objective data on its efficacy.

The evidence positions this compound as a valid antispasmodic agent. Its strength lies in its quaternary ammonium structure, which promises targeted gut activity with a reduced burden of systemic side effects compared to older tertiary amine anticholinergics like dicyclomine and hyoscyamine. While newer, more selective agents or those with dual mechanisms are under investigation, this compound remains a valuable tool for exploring the role of cholinergic pathways in IBS pathophysiology.

Future research should aim for direct, head-to-head preclinical trials comparing this compound with other agents like Otilonium Bromide to delineate subtle differences in efficacy or duration of action. Furthermore, exploring its effects in models that differentiate between IBS subtypes (e.g., IBS-D vs. IBS-C) would provide a more nuanced understanding of its therapeutic potential.

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A Comparative Analysis for the Modern Laboratory: Oxyphenonium vs. Glycopyrrolate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two synthetic quaternary ammonium anticholinergic agents, Oxyphenonium and Glycopyrrolate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of features to explore the nuanced differences in their mechanism, pharmacokinetics, and clinical profiles, supported by relevant data and experimental workflows. Our objective is to furnish the scientific community with a robust resource for informed decision-making in research and development contexts.

Foundational Chemistry and Molecular Identity

Both this compound and Glycopyrrolate are quaternary ammonium compounds. This structural feature is paramount to their pharmacological profile, as the permanent positive charge on the nitrogen atom restricts their ability to cross lipid membranes, most notably the blood-brain barrier. This characteristic fundamentally differentiates them from tertiary amine anticholinergics (like atropine), leading to a profile dominated by peripheral rather than central nervous system effects.

PropertyThis compound BromideGlycopyrrolate (Glycopyrronium Bromide)
Molecular Formula C₂₁H₃₄BrNO₃[1][2][3][4]C₁₉H₂₈BrNO₃[5][6]
Molecular Weight 428.4 g/mol [1][3][4]398.3 g/mol [5]
CAS Number 50-10-2[1][2][4]596-51-0[6]
IUPAC Name 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide[1][7](1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate bromide[6]

Mechanism of Action: A Tale of Two Pathways

While both compounds function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), this compound possesses a secondary mode of action that distinguishes it from Glycopyrrolate.

Glycopyrrolate acts as a specific antimuscarinic agent, competitively blocking the binding of acetylcholine to postganglionic cholinergic receptors on smooth muscle, cardiac muscle, and secretory glands.[8][9][10] This inhibition prevents the downstream signaling cascade responsible for parasympathetic responses. Its activity is particularly noted at M1 and M3 receptors, which are prevalent in salivary glands, bronchial smooth muscle, and the gastrointestinal tract.[11]

This compound exhibits a dual mechanism.[7][12][13]

  • Antimuscarinic Effect: Like Glycopyrrolate, it competes with acetylcholine at muscarinic receptor sites.[7][14]

  • Musculotropic Effect: It exerts a direct relaxant effect on smooth muscle, independent of its anticholinergic action.[7][13][15] This direct spasmolytic property may offer a different therapeutic profile in conditions characterized by severe smooth muscle spasm.

The shared primary pathway of muscarinic antagonism can be visualized as follows:

Muscarinic_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic Receptor (mAChR) Response Cellular Response (e.g., Contraction, Secretion) mAChR->Response Initiates ACh->mAChR Binds & Activates Antagonist This compound or Glycopyrrolate Antagonist->mAChR Competitively Blocks

Caption: General mechanism of competitive muscarinic antagonism by this compound and Glycopyrrolate.

Comparative Pharmacokinetics (ADME)

The pharmacokinetic profiles of these drugs are heavily influenced by their quaternary ammonium structure, leading to poor systemic absorption after oral administration and limited central nervous system penetration.

ParameterThis compoundGlycopyrrolate
Absorption (Oral) Poorly absorbed from the GI tract. Data is limited.[12]Poor and variable absorption. Oral bioavailability is low (~3%).[16][17] High-fat meals can further reduce absorption.[16][17]
Distribution Distributed throughout the body but, as a quaternary amine, is not expected to cross the blood-brain barrier significantly.[14]Volume of distribution is approximately 0.42 L/kg in adults.[17] Its quaternary structure limits its ability to cross the blood-brain barrier, resulting in minimal CNS effects.[16][18]
Metabolism Data on metabolism is not extensively documented in available literature.Metabolism is minimal. The majority of the drug is excreted unchanged.[16]
Excretion Primarily excreted via the kidneys.Primarily excreted unchanged in the urine.[16][19] Caution is advised in patients with renal impairment.[19][20]
Onset of Action Not well-documented.IV: Within 1 minute.[17] IM: 15-30 minutes.[17]
Duration of Action Not well-documented.Inhibition of salivation can last up to 7 hours. Vagal blocking effects last 2-3 hours.[17]

Key Insight: The most significant pharmacokinetic similarity is the poor oral bioavailability and limited CNS penetration, which is a class effect of quaternary ammonium anticholinergics. Glycopyrrolate's pharmacokinetics are more extensively studied and characterized, particularly for parenteral routes of administration, reflecting its widespread use in perioperative settings.[19][21]

Pharmacodynamics and Differentiated Clinical Utility

While both drugs reduce parasympathetic tone, their efficacy and approved indications highlight their subtle yet important differences.

  • Antisialagogue Effect: Both agents are effective in reducing salivary secretions. Glycopyrrolate is particularly potent, estimated to be five to six times more potent than atropine as an antisialagogue, and is widely used preoperatively to inhibit salivary and respiratory tract secretions.[19][21][22] this compound also effectively controls excessive pharyngeal, tracheal, and bronchial secretions.[7][15]

  • Gastrointestinal Applications: Both are used as adjuncts in the treatment of peptic ulcers and to relieve gastrointestinal spasms.[7][9][15][20] this compound is indicated for a range of visceral spasms, including those of the biliary and urinary tracts.[7][15] Glycopyrrolate is also approved to reduce chronic severe drooling in pediatric patients with neurologic conditions.[8][19]

  • Cardiovascular Profile: A key advantage of Glycopyrrolate is its superior cardiovascular stability compared to atropine. It causes less initial bradycardia and subsequent tachycardia, making it a preferred agent when hemodynamic stability is critical.[23][24] While direct comparative data with this compound is scarce, the latter is described as having peripheral side effects similar to atropine, suggesting a potentially greater cardiovascular impact than Glycopyrrolate.[7]

  • Central Nervous System (CNS) Effects: Due to their inability to readily cross the blood-brain barrier, both drugs have a low incidence of CNS side effects like confusion or delirium, which is a significant advantage over tertiary amines.[16][18] A systematic review and meta-analysis confirmed that Glycopyrrolate use was not associated with a significant decline in cognitive function.[25]

Adverse Effect Profiles: A Comparative Summary

The side effects of both drugs are predictable extensions of their anticholinergic mechanism.

Adverse EffectThis compoundGlycopyrrolate
Dry Mouth (Xerostomia) Common[14]Very Common[8]
Blurred Vision/Mydriasis Possible[14]Common[8]
Urinary Hesitancy/Retention PossibleCommon[8]
Constipation Possible[14]Common[8][20]
Tachycardia/Palpitations Possible[15]Common[8]
Drowsiness/Dizziness Possible[13]Possible[8]

Trustworthiness Insight: While both drugs share a similar class-related side effect profile, the clinical data for Glycopyrrolate is more extensive. Studies comparing it with other anticholinergics often highlight its tolerability, though side effects like dry mouth are frequently reported.[23][24][26]

Experimental Protocol: Comparative Evaluation of Antisialagogue Activity

To provide a practical framework, we outline a standardized protocol for comparing the antisialagogue efficacy of this compound and Glycopyrrolate in a preclinical rodent model. This protocol is designed to be a self-validating system by including both positive and negative controls.

Objective: To quantify and compare the inhibitory effect of this compound and Glycopyrrolate on pilocarpine-induced salivation in rats.

Methodology:

  • Animal Acclimatization: Male Wistar rats (250-300g) are housed for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (Saline, i.p.)

    • Group 2: this compound (Dose 1, i.p.)

    • Group 3: this compound (Dose 2, i.p.)

    • Group 4: Glycopyrrolate (Dose 1, i.p.)

    • Group 5: Glycopyrrolate (Dose 2, i.p.)

  • Drug Administration: Animals are administered the assigned compound or vehicle via intraperitoneal (i.p.) injection.

  • Pre-weighing: Thirty minutes post-injection, pre-weighed cotton balls (approx. 50 mg) are placed in the oral cavity of each rat for a 1-minute baseline collection period. The wet weight is recorded.

  • Sialagogue Induction: Pilocarpine (4 mg/kg, s.c.), a muscarinic agonist, is administered to stimulate salivation.

  • Saliva Collection: Immediately after pilocarpine administration, new pre-weighed cotton balls are placed in the oral cavity and replaced every 15 minutes for a total of 60 minutes.

  • Quantification: The weight of each cotton ball is measured immediately after removal. The amount of saliva is calculated by subtracting the initial dry weight from the final wet weight.

  • Data Analysis: Total saliva secretion over the 60-minute period is calculated for each animal. Data are expressed as mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

Caption: Workflow for comparing the antisialagogue effects of this compound and Glycopyrrolate.

Conclusion and Future Directions

Both this compound and Glycopyrrolate are effective peripheral anticholinergic agents, a property conferred by their shared quaternary ammonium structure. This chemical feature provides a distinct clinical advantage by minimizing central nervous system side effects.

The primary differentiator for This compound is its dual antimuscarinic and direct musculotropic mechanism, which may be beneficial in specific hyper-spasmodic conditions. However, the body of publicly available clinical and pharmacokinetic data for this compound is less extensive than for Glycopyrrolate.

Glycopyrrolate stands out due to its well-documented pharmacokinetic profile, potent antisialagogue effects, and superior cardiovascular stability compared to older anticholinergics like atropine.[22][23][24] Its efficacy is supported by a larger volume of clinical trials across a broader range of indications, from perioperative care to the management of chronic drooling.[21][26][27]

For the research and drug development community, Glycopyrrolate offers a well-characterized benchmark with predictable pharmacokinetics. This compound, with its unique dual mechanism, represents an area where further investigation could be warranted to fully elucidate its therapeutic potential and comparative efficacy in specific disease models. Future head-to-head preclinical and clinical studies are necessary to definitively map the therapeutic landscapes where one agent may hold a distinct advantage over the other.

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A Researcher's Guide to In Vitro and In Vivo Correlation of Oxyphenonium's Anticholinergic Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Oxyphenonium and the Imperative of IVIVC

This compound is a synthetic antimuscarinic agent primarily utilized for its spasmolytic properties in the gastrointestinal (GI) tract.[1][2] Its therapeutic action is derived from its ability to competitively antagonize acetylcholine at muscarinic receptors on smooth muscle, leading to muscle relaxation and a reduction in GI motility and secretions.[1][2][3] Structurally, as a quaternary ammonium compound, this compound exhibits poor absorption from the gastrointestinal tract, which influences its pharmacokinetic profile and systemic side effects.[2]

In drug development, establishing a predictive mathematical model, or an in vitro-in vivo correlation (IVIVC), is a critical step.[4][5][6] An IVIVC links an in vitro property of a drug, such as its receptor binding affinity, with an in vivo response, like the reduction in GI motility. A robust IVIVC can streamline the development process, reduce the need for extensive clinical trials, and aid in the establishment of meaningful quality control standards.[6][7][8]

This guide will delineate the essential in vitro and in vivo experimental frameworks to characterize the effects of this compound and subsequently explore the principles of correlating these datasets.

In Vitro Characterization of this compound's Muscarinic Antagonism

The cornerstone of this compound's in vitro characterization lies in its interaction with muscarinic acetylcholine receptors (mAChRs). The primary methodologies to quantify this interaction are radioligand binding assays and functional cellular assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[9] These assays measure the displacement of a radiolabeled ligand by the unlabeled drug of interest (this compound).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source:

    • Utilize cell membranes from cell lines recombinantly expressing specific human muscarinic receptor subtypes (e.g., M1-M5) or tissue homogenates rich in these receptors (e.g., rat brain cortex or guinea pig ileum).[9][10]

  • Radioligand Selection:

    • Employ a high-affinity, subtype-non-selective muscarinic antagonist radioligand such as [³H]N-methylscopolamine ([³H]NMS) or a subtype-selective radioligand if investigating receptor specificity.[11]

  • Assay Conditions:

    • Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound bromide in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[10]

  • Determination of Non-Specific Binding:

    • Include a set of tubes containing a high concentration of a potent, unlabeled muscarinic antagonist (e.g., atropine) to determine the level of non-specific binding.[10]

  • Separation of Bound and Free Ligand:

    • After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand via rapid filtration through glass fiber filters.

  • Quantification:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical In Vitro Binding Affinity of this compound Bromide for Muscarinic Receptors

Receptor SubtypeRadioligandIC₅₀ (nM)Kᵢ (nM)
M1[³H]Pirenzepine158
M2[³H]AF-DX 3842515
M3[³H]4-DAMP52
M4[³H]NMS3018
M5[³H]NMS2817

Note: The data in this table is illustrative and based on the known pharmacology of similar antimuscarinic agents. Actual experimental values would need to be determined.

cluster_0 Radioligand Binding Assay Workflow prep Receptor Preparation (Cell Membranes/Tissue Homogenates) incubation Incubation prep->incubation radioligand Radioligand ([³H]NMS) radioligand->incubation This compound Unlabeled this compound (Varying Concentrations) This compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ & Kᵢ Determination) counting->analysis

Figure 1: Workflow for a competitive radioligand binding assay.

Functional Cellular Assays: Assessing Potency

Functional assays measure the ability of an antagonist to inhibit a cellular response induced by an agonist. For this compound, this typically involves measuring the inhibition of acetylcholine-induced smooth muscle contraction or second messenger signaling.

Experimental Protocol: Isolated Tissue Bath Assay

  • Tissue Preparation:

    • Isolate a segment of guinea pig ileum or rat bladder and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Contraction Measurement:

    • Connect the tissue to an isometric force transducer to record contractile responses.

  • Agonist Stimulation:

    • Generate a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.

  • Antagonist Incubation:

    • Introduce a fixed concentration of this compound bromide into the organ bath and allow it to equilibrate with the tissue.

  • Challenge with Agonist:

    • Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.

  • Data Analysis:

    • Compare the acetylcholine concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be determined from a Schild plot.

Table 2: Hypothetical Functional Potency of this compound Bromide in Guinea Pig Ileum

AgonistParameterValue
AcetylcholineEC₅₀ (nM)50
Acetylcholine + this compound (10 nM)EC₅₀ (nM)500
This compoundpA₂8.5

Note: This data is illustrative. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

cluster_1 Functional Tissue Bath Assay tissue Isolated Tissue (e.g., Guinea Pig Ileum) organ_bath Organ Bath with Physiological Solution tissue->organ_bath transducer Isometric Force Transducer organ_bath->transducer ach_crc Acetylcholine Concentration-Response Curve transducer->ach_crc oxy_incubation Incubate with this compound ach_crc->oxy_incubation ach_crc_oxy Repeat Acetylcholine CRC oxy_incubation->ach_crc_oxy analysis Schild Plot Analysis (pA₂ Determination) ach_crc_oxy->analysis

Figure 2: Experimental workflow for a functional tissue bath assay.

In Vivo Evaluation of this compound's Effects on Gastrointestinal Motility

To assess the in vivo efficacy of this compound, animal models that mimic aspects of human gastrointestinal disorders, such as irritable bowel syndrome (IBS), are employed.[12][13][14] The primary endpoint is typically the measurement of gastrointestinal transit.

Animal Models of Irritable Bowel Syndrome

Stress-induced models are commonly used to replicate the visceral hypersensitivity and altered motility characteristic of IBS.[12][15] The water avoidance stress model is a well-established method.[12]

Measurement of Gastrointestinal Transit

The charcoal meal transit test is a straightforward and widely used method to quantify the effect of a drug on intestinal motility.[16]

Experimental Protocol: Charcoal Meal Transit Test in a Rat Model of IBS

  • Induction of IBS-like Symptoms:

    • Subject rats to a stress protocol, such as water avoidance stress, for a defined period to induce visceral hypersensitivity and altered gut motility.[12]

  • Drug Administration:

    • Administer this compound bromide or a vehicle control orally to the stressed rats. The typical oral dose in humans is 10 mg four times daily, which can be allometrically scaled for rats.[1]

  • Administration of Charcoal Meal:

    • After a predetermined time following drug administration, administer a non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum acacia), via oral gavage.

  • Euthanasia and Measurement:

    • After a set period (e.g., 20-30 minutes), humanely euthanize the animals.

    • Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.

    • Measure the total length of the small intestine and the distance traveled by the leading edge of the charcoal meal.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

    • Compare the transit percentage between the vehicle-treated and this compound-treated groups. A significant decrease in transit in the this compound group indicates an inhibitory effect on GI motility.

Table 3: Hypothetical In Vivo Effect of this compound Bromide on Gastrointestinal Transit in a Rat IBS Model

Treatment GroupDose (mg/kg, p.o.)Gastrointestinal Transit (%)% Inhibition of Transit
Vehicle Control-75 ± 5-
This compound160 ± 620
This compound345 ± 440
This compound1030 ± 560

Note: Data are presented as mean ± SEM and are illustrative. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA).

cluster_2 In Vivo Gastrointestinal Transit Assay ibs_model Induce IBS-like state (e.g., Water Avoidance Stress) drug_admin Oral Administration of This compound or Vehicle ibs_model->drug_admin charcoal_admin Oral Gavage of Charcoal Meal drug_admin->charcoal_admin euthanasia Euthanasia after Defined Time charcoal_admin->euthanasia dissection Dissection of Small Intestine euthanasia->dissection measurement Measure Total Length and Distance Traveled by Charcoal dissection->measurement analysis Calculate and Compare % GI Transit measurement->analysis

Figure 3: Workflow for the in vivo charcoal meal transit test.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

A Level A IVIVC, which represents a point-to-point relationship between in vitro and in vivo data, is the most desirable.[8] For a drug like this compound, this would involve correlating an in vitro potency measure (e.g., Kᵢ or pA₂) with an in vivo pharmacological effect (e.g., % inhibition of GI transit).

While a direct IVIVC for this compound is not available, a study on other anticholinergic drugs demonstrated a good correlation between their in vitro anticholinergic effects in isolated guinea-pig atria and their in vivo tachycardia-inducing potencies in conscious dogs.[17] This provides a strong rationale for the feasibility of establishing a similar correlation for this compound's effects on the GI tract.

The Correlation Framework

To establish an IVIVC for this compound, one would need to:

  • Generate Multiple Formulations: Develop formulations of this compound with varying in vitro release profiles (if applicable for the dosage form) or simply test a range of doses of the active pharmaceutical ingredient.

  • In Vitro Characterization: Determine the in vitro potency (e.g., pA₂) for each formulation or dose.

  • In Vivo Studies: Conduct in vivo studies (as described in Section 3.2) for each formulation or dose to determine the corresponding pharmacological effect (e.g., % inhibition of GI transit).

  • Pharmacokinetic Analysis: Concurrently with the pharmacodynamic studies, collect plasma samples to determine the pharmacokinetic parameters of this compound, such as Cmax and AUC. A thesis by Greving (1981) provides valuable pharmacokinetic data for this compound in humans, which can inform the design of such studies.[18]

  • Correlation Modeling: Plot the in vivo pharmacological effect against the in vitro potency. A linear or non-linear mathematical model can then be fitted to the data to establish the IVIVC.

Table 4: Hypothetical Data for IVIVC of this compound Bromide

Dose (mg/kg)In Vitro Potency (pA₂)In Vivo Effect (% Inhibition of GI Transit)Plasma Cmax (ng/mL)
18.5205
38.54015
108.56050

Note: In this simplified example, the in vitro potency is constant as the active molecule is the same. The correlation would be between the dose administered and the in vivo effect, which is influenced by the resulting plasma concentration.

cluster_3 IVIVC Development Logic in_vitro In Vitro Potency (e.g., pA₂ from tissue bath) correlation Correlation Modeling in_vitro->correlation in_vivo_pd In Vivo Pharmacodynamics (% Inhibition of GI Transit) in_vivo_pd->correlation pk In Vivo Pharmacokinetics (Plasma Concentration) pk->correlation ivivc_model Predictive IVIVC Model correlation->ivivc_model

Figure 4: Logical framework for developing an IVIVC for this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to correlating the in vitro and in vivo effects of this compound. By employing established methodologies such as radioligand binding assays, isolated tissue bath experiments, and in vivo models of gastrointestinal motility, researchers can generate the necessary data to construct a meaningful IVIVC. While a dedicated IVIVC study for this compound is yet to be published, the principles and experimental designs detailed herein provide a clear roadmap for such an investigation. A successful IVIVC for this compound would not only enhance our understanding of its pharmacological profile but also serve as a valuable tool in the development of new and improved treatments for gastrointestinal disorders.

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  • Broad, J., et al. (2002). The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts. British Journal of Pharmacology, 137(1), 117-125.
  • Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability, S3.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is the bedrock of quality control and pharmacokinetic assessment. Oxyphenonium bromide, a quaternary antimuscarinic agent used to relieve visceral spasms, presents unique analytical challenges due to its structure and properties.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound bromide, moving beyond a simple listing of protocols to explain the scientific rationale behind method selection and the critical process of cross-validation.

The principle of cross-validation ensures that an analytical method produces consistent and reliable results across different laboratories, instruments, or even different validated methods.[2] This is paramount for data integrity, regulatory compliance, and successful method transfer throughout the drug development lifecycle. This guide will explore four distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Conductometric Titration, providing the theoretical grounding and practical protocols for their application and comparison.

The Analytical Imperative: Why Method Choice Matters

The selection of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the intended application of the method. This compound bromide is a quaternary ammonium compound, which means it is permanently positively charged. This characteristic significantly influences chromatographic retention and the choice of detection methods. The goal of any analytical procedure is to be specific, accurate, precise, linear, and robust. Cross-validation serves as the ultimate test of these parameters by comparing the performance of two or more orthogonal methods.

Below is a visual representation of a typical cross-validation workflow, outlining the logical steps from sample preparation to the final comparative analysis.

CrossValidationWorkflow Cross-Validation Experimental Workflow for this compound Bromide cluster_prep Sample Preparation cluster_methods Parallel Analysis by Orthogonal Methods cluster_analysis Data Analysis & Comparison Sample Single Batch of This compound Bromide Tablets Crush Crush Tablets to Homogenous Powder Sample->Crush Stock Prepare Master Stock Solution (e.g., in Methanol) Crush->Stock HPLC Method A: Stability-Indicating HPLC Stock->HPLC Aliquots from same stock LCMS Method B: LC-MS/MS Stock->LCMS Aliquots from same stock UVVis Method C: UV-Vis Spectrophotometry Stock->UVVis Aliquots from same stock Titration Method D: Conductometric Titration Stock->Titration Aliquots from same stock AssayA Assay Results & Validation Parameters (Method A) HPLC->AssayA AssayB Assay Results & Validation Parameters (Method B) LCMS->AssayB AssayC Assay Results & Validation Parameters (Method C) UVVis->AssayC AssayD Assay Results & Validation Parameters (Method D) Titration->AssayD Stats Statistical Comparison (e.g., t-test, F-test) AssayA->Stats AssayB->Stats AssayC->Stats AssayD->Stats Conclusion Conclusion on Method Comparability & Bias Stats->Conclusion

Caption: A flowchart illustrating the parallel workflow for the cross-validation of four distinct analytical methods for this compound bromide.

Comparative Overview of Analytical Methods

The choice of an analytical technique for this compound bromide depends on the specific requirements of the analysis, such as the need for stability indication, sensitivity, or high throughput. The table below summarizes the key performance characteristics of the four methods discussed in this guide.

ParameterStability-Indicating HPLCLC-MS/MSIon-Pair UV-Vis SpectrophotometryConductometric Titration
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass-based detection.Formation of a colored ion-pair complex measured by absorbance.Measures change in electrical conductivity during titration.
Specificity High (can separate from degradation products).[3]Very High (based on mass-to-charge ratio).Moderate (prone to interference from similar compounds).Low (titrates total bromide content).
Sensitivity Good (typically µg/mL range).[3]Excellent (can reach pg/mL to ng/mL levels).Moderate (typically µg/mL range).Poor (typically mg/mL range).[4]
Linearity Range Wide (e.g., 5-35 µg/mL).[3]Very Wide (several orders of magnitude).Narrower (dependent on complex formation).Limited by concentration and solubility.
Precision (%RSD) Excellent (<2%).[5]Excellent (<15% for bioanalysis, better for pharma).[6]Good (<2%).Good (<2%).[4]
Accuracy (% Recovery) Excellent (98-102%).[5]Excellent (typically 85-115% for bioanalysis).[6]Good (98-102%).Good (98-102%).
Throughput Moderate.High (with modern UHPLC systems).High.Low.
Cost & Complexity Moderate.High.Low.Low.
Best Suited For Routine QC, stability studies, content uniformity.Low-level impurity analysis, bioanalysis, confirmation.Simple, rapid QC assays where high specificity is not required.Assay of bulk drug substance (API).

Experimental Protocols

This section provides detailed, step-by-step methodologies for each of the four analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the methods.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound bromide in the presence of its degradation products, making it ideal for stability testing and quality control of finished products.[3]

Rationale: A cyanopropyl column is chosen for its unique selectivity for polar compounds like the quaternary amine of this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer at a controlled pH, ensures good peak shape and retention. UV detection at 222 nm is selected as it corresponds to a region of significant absorbance for the analyte.[3]

Experimental Protocol:

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Cyanopropyl (CN) column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 25 mM potassium dihydrogen phosphate (pH adjusted to 3.4 with phosphoric acid) in a 50:50 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 222 nm.[3]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound bromide reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL.

    • Prepare working standards in the range of 5-35 µg/mL by serial dilution of the stock solution with the mobile phase.[3]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an amount of powder equivalent to 10 mg of this compound bromide to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

    • Dilute the filtrate with the mobile phase to a final theoretical concentration of 20 µg/mL.

  • Analysis and Calculation:

    • Inject the standard and sample solutions into the chromatograph.

    • Calculate the content of this compound bromide in the sample by comparing the peak area of the sample to the peak area of a standard of known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale for Method Development:

  • Chromatography: Quaternary amines like this compound are highly polar and often exhibit poor retention on traditional C18 reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column (combining reversed-phase and ion-exchange characteristics) would be the preferred choice to achieve adequate retention and separation from excipients.

  • Ionization: As a pre-charged cationic molecule, this compound is perfectly suited for positive ion electrospray ionization (ESI+).

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exquisite specificity. A precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition is unique to the analyte, eliminating potential interferences.

Proposed Developmental Protocol:

  • LC-MS/MS System:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing over time to elute the polar analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection (ESI+):

    • Tune the mass spectrometer by infusing a standard solution of this compound bromide to determine the optimal precursor ion and product ions.

      • Expected Precursor Ion [M]+: m/z 348.3 (based on the cationic form C21H34NO3+)

      • Expected Product Ions: Fragmentation would likely occur at the ester linkage. These transitions must be empirically determined.

    • Optimize collision energy for the selected MRM transition.

  • Sample and Standard Preparation:

    • Prepare stock and working standards in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).

    • Prepare tablet samples as described for the HPLC method, but use the LC-MS/MS mobile phase as the diluent. Further dilution will be necessary to bring the concentration into the ng/mL range suitable for LC-MS/MS.

Ion-Pair UV-Vis Spectrophotometry

This technique provides a simple and cost-effective method for the quantification of this compound bromide. It is based on the formation of a colored complex between the cationic drug and an anionic dye.[8][9]

Rationale: The positively charged quaternary amine of this compound forms an ion-pair complex with an anionic dye like bromothymol blue (BTB) in an acidic buffer. This complex is extractable into an organic solvent like chloroform, while the uncomplexed dye is not. The absorbance of the extracted complex in the organic layer is measured, which is directly proportional to the concentration of the drug.

Experimental Protocol:

  • Instrumentation:

    • UV-Vis Spectrophotometer.

    • 1 cm matched quartz cuvettes.

  • Reagents:

    • Bromothymol Blue (BTB) solution: 0.1% (w/v) in ethanol.

    • Phosphate Buffer: pH 3.0.

    • Chloroform (analytical grade).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound bromide (100 µg/mL) in deionized water.

    • Prepare working standards in the range of 2-20 µg/mL by serial dilution.

  • Procedure:

    • In a series of separating funnels, add 1 mL of each working standard solution.

    • To each funnel, add 5 mL of pH 3.0 phosphate buffer and 2 mL of the BTB solution.

    • Shake the mixture for 2 minutes.

    • Add 10 mL of chloroform to each funnel and shake vigorously for another 2 minutes.

    • Allow the layers to separate completely.

    • Collect the chloroform (lower) layer, ensuring no aqueous phase is transferred.

    • Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (λmax, approximately 410-415 nm, to be determined experimentally) against a reagent blank prepared in the same manner without the drug.

  • Sample Preparation:

    • Prepare a sample solution from tablets as described in the HPLC method, but use deionized water as the solvent to a final theoretical concentration of 100 µg/mL.

    • Use 1 mL of the filtered sample solution and proceed as described in step 4.

  • Calculation:

    • Construct a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of this compound bromide in the sample solution from the calibration curve.

Conductometric Titration

This is an absolute method based on the precipitation of the bromide ion. It is most suitable for the assay of the bulk drug substance where excipient interference is minimal.

Rationale: The method is based on the reaction between the bromide ion of this compound bromide and silver nitrate (AgNO3) to form a silver bromide (AgBr) precipitate.[4] The titration is monitored by measuring the electrical conductivity of the solution. Initially, the conductivity changes slowly as bromide ions are replaced by nitrate ions. After the equivalence point, the conductivity increases sharply due to the addition of excess, highly mobile silver and nitrate ions. The endpoint is determined from the intersection of the two lines on the conductivity vs. titrant volume graph.[10]

Experimental Protocol:

  • Instrumentation and Reagents:

    • Conductivity meter with a dipping conductivity cell.

    • Burette.

    • Standardized 0.1 M Silver Nitrate (AgNO3) solution.

  • Standard/Sample Preparation:

    • Accurately weigh about 200 mg of this compound bromide into a 150 mL beaker.

    • Dissolve in approximately 100 mL of deionized water.

  • Titration Procedure:

    • Immerse the conductivity cell into the sample solution.

    • Allow the initial conductivity reading to stabilize.

    • Add the 0.1 M AgNO3 solution from the burette in small increments (e.g., 0.5 mL).

    • Record the conductivity reading after each addition, allowing the reading to stabilize.

    • Continue adding titrant well past the expected endpoint, observing the sharp increase in conductivity.

  • Endpoint Determination and Calculation:

    • Plot the conductivity readings (on the y-axis) against the volume of AgNO3 added (on the x-axis).

    • The plot will consist of two straight lines with different slopes. Extrapolate these lines until they intersect. The volume at the intersection point is the equivalence volume.

    • Calculate the percentage purity of this compound bromide using the equivalence volume, the molarity of the AgNO3 solution, and the initial weight of the sample.

Conclusion and Recommendations

This guide has detailed four distinct, validated, or validatable analytical methods for the quantification of this compound bromide. Each method possesses a unique set of advantages and limitations, making them suitable for different applications within the pharmaceutical development and quality control landscape.

  • The Stability-Indicating HPLC method stands out as the most versatile and robust technique for routine quality control of finished products, offering an excellent balance of specificity, precision, and accuracy.

  • LC-MS/MS , while requiring significant capital investment and expertise, offers unparalleled sensitivity and specificity, making it the gold standard for trace-level analysis, impurity identification, and bioequivalence studies.

  • UV-Vis Spectrophotometry provides a rapid, simple, and low-cost alternative for routine assays where the separation of degradation products is not a primary concern.

  • Conductometric Titration remains a valuable, albeit less common, absolute method for the high-precision assay of the bulk drug substance.

The ultimate goal of cross-validation is to build a comprehensive understanding of a method's performance and to ensure the interchangeability of data. By analyzing the same batch of this compound bromide tablets with two or more of these orthogonal methods and statistically comparing the results, a high degree of confidence in the analytical data can be established, ensuring product quality and regulatory compliance.

References

  • El-Gindy, A., Emara, S., & Shaaban, H. (n.d.). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography. ResearchGate. Retrieved January 9, 2024, from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (n.d.). Stability-Indicating Method for Determination of this compound Bromide and Its Degradation Product by High-Performance Liquid Chromatography | Request PDF. ResearchGate. Retrieved January 9, 2024, from [Link]

  • Kim, H., et al. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central. Retrieved January 9, 2024, from [Link]

  • Gette, M. T., & Young, T. M. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory. Bohrium. Retrieved January 9, 2024, from [Link]

  • Phenomenex. (n.d.). Food - Quantitative Analysis of Quaternary Ammonium Compounds (QAC) by LC/MS/MS. Retrieved January 9, 2024, from [Link]

  • PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved January 9, 2024, from [Link]

  • ResearchGate. (2016, January 27). TLC-UV and VIS Densitometric Detection Method for Determination of this compound Bromide and its Degradation Products in Tablets. Retrieved January 9, 2024, from [Link]

  • Nair, A. S., et al. (2015). Extractive spectrophotometric determination of five selected drugs by ion-pair complex formation with bromothymol blue in pure form and pharmaceutical preparations. ResearchGate. Retrieved January 9, 2024, from [Link]

  • Hassan, W. S., Elazazy, M. S., & Elmasry, M. (n.d.). Spectroscopic and conductometric assay of this compound bromide in pure form and in pharmaceuticals | Request PDF. ResearchGate. Retrieved January 9, 2024, from [Link]

  • Veeraiah, T., et al. (2016). A simple and validated extractive spectrophotometric methods for the determination of Ethambutol in pure and pharmaceutical dosage forms using triphenyl methane dyes. International Journal of Pharmaceutical Sciences and Research, 7(10), 4191-4199. Retrieved January 9, 2024, from [Link]

  • Sreenivasan, A., et al. (2023). Review on Qualitative and Quantitative Analysis of Drugs by UV-Visible Spectrophotometer. Indo American Journal of Pharmaceutical Sciences. Retrieved January 9, 2024, from [Link]

  • Amanote Research. (n.d.). (PDF) Development of an LC-MS/MS Analytical Method for the. Retrieved January 9, 2024, from [Link]

  • Jugade, R., & Keskar, M. (n.d.). Spectrophotometric Determination of Some Antibiotics Using Bromophenol Blue as Ion Pair Reagent. ResearchGate. Retrieved January 9, 2024, from [Link]

  • Al-Sabkha, H. A. (2024). (PDF) Using of ion-pair reaction for the spectrophotometric determination of desloratadine with bromothymol blue dye. ResearchGate. Retrieved January 9, 2024, from [Link]

  • ResearchGate. (n.d.). (PDF) Application of Bromocresol Green and Bromothymol Blue for the Extractive Spectrophotometric Determination of Anti-hypertensive Drugs. Retrieved January 9, 2024, from [Link]

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A Researcher's Guide to Evaluating the Preclinical Therapeutic Index of Oxyphenonium

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the therapeutic index (TI) is a critical determinant of a drug's potential clinical success. It provides a quantitative measure of the safety margin of a drug, weighing its therapeutic efficacy against its toxicity.[1][2][3][4] This guide offers an in-depth, objective comparison of methodologies for evaluating the preclinical therapeutic index of Oxyphenonium, a quaternary ammonium anticholinergic agent.[5][6] We will delve into the experimental protocols, supporting data, and comparative analysis with other anticholinergic agents to provide a comprehensive resource for your research.

Understanding this compound and the Therapeutic Index

This compound exerts its effects through a dual mechanism: it acts as a competitive antagonist at muscarinic acetylcholine receptors and has a direct relaxing effect on smooth muscle.[5][7][8][9] This makes it effective in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and peptic ulcers.[5][6]

The therapeutic index is calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1][10] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[2][3]

Therapeutic Index (TI) = LD50 / ED50

A higher TI indicates a wider margin of safety, signifying that a much larger dose is needed to induce toxicity compared to the dose required for a therapeutic effect.[1][3] Conversely, a low TI suggests a narrow safety margin, necessitating careful dose monitoring to avoid adverse effects.[10]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound's primary mechanism involves blocking the action of acetylcholine at muscarinic receptors, which are integral to the parasympathetic nervous system.[6][7] This blockade leads to reduced gastrointestinal motility and secretion, as well as relaxation of smooth muscle in various organs.[6][7]

cluster_0 Parasympathetic Nerve Terminal cluster_1 Smooth Muscle Cell ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds to Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound This compound->M3_Receptor Blocks A 1. Animal Model Selection (e.g., Rodents: Rats or Mice) B 2. Efficacy Study (ED50 Determination) - Dose-response assessment - Measurement of desired pharmacological effect A->B C 3. Acute Toxicity Study (LD50 Determination) - Dose escalation - Observation for signs of toxicity and mortality A->C D 4. Data Analysis - Probit or Logit analysis for ED50 and LD50 calculation B->D C->D E 5. Therapeutic Index Calculation TI = LD50 / ED50 D->E F 6. Comparative Analysis - Benchmarking against other anticholinergic drugs E->F

Caption: Workflow for preclinical therapeutic index determination.

Experimental Protocols

1. Determination of Efficacy (ED50)

The goal of this study is to determine the dose of this compound that produces the desired therapeutic effect in 50% of the test animals. For an anticholinergic agent targeting gastrointestinal spasms, a common model is the castor oil-induced diarrhea model in rodents.

  • Animals: Healthy adult rats or mice of a single sex (to reduce variability) are used. [11]Animals are fasted overnight with free access to water before the experiment. [12]* Procedure:

    • Animals are randomly assigned to several groups (e.g., vehicle control, and multiple this compound dose groups).

    • This compound or the vehicle is administered orally (gavage) or intraperitoneally.

    • After a set period (e.g., 60 minutes) to allow for drug absorption, castor oil is administered orally to induce diarrhea.

    • Animals are then observed for a defined period (e.g., 4 hours), and the presence or absence of diarrhea is recorded.

  • Data Analysis: The percentage of animals in each group protected from diarrhea is calculated. The ED50 is then determined using statistical methods like probit analysis.

2. Determination of Acute Toxicity (LD50)

This study aims to find the dose of this compound that is lethal to 50% of the animals. The OECD (Organisation for Economic Co-operation and Development) provides guidelines for acute oral toxicity testing, such as TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure). [12][13][14][15]

  • Animals: Similar to the efficacy study, healthy, young adult rodents of a single sex are used. [11][15]* Procedure (based on OECD TG 425):

    • A starting dose is selected based on available data.

    • A single animal is dosed.

    • If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

    • This sequential dosing continues until specific stopping criteria are met.

    • Animals are observed for at least 14 days for signs of toxicity and mortality. [15]* Data Analysis: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.

Comparative Data Analysis

To provide context to the therapeutic index of this compound, it is essential to compare it with other anticholinergic drugs. The table below presents hypothetical, yet plausible, preclinical data for such a comparison.

DrugED50 (mg/kg, oral, rat)LD50 (mg/kg, oral, rat)Therapeutic Index (LD50/ED50)
This compound 1575050
Atropine 540080
Glycopyrrolate 1090090

Interpretation: In this hypothetical comparison, Glycopyrrolate exhibits the widest therapeutic window, followed by Atropine and then this compound. It is crucial to note that these values can vary significantly based on the animal model, route of administration, and specific experimental conditions.

Trustworthiness and Self-Validating Systems

The reliability of these preclinical studies hinges on robust experimental design and adherence to established guidelines. Key aspects that ensure the trustworthiness of the data include:

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups. Where possible, observers should be blinded to the treatment to prevent bias.

  • Vehicle Control: A vehicle control group is essential to ensure that the observed effects are due to the drug and not the solvent or carrier.

  • Positive Control: Including a well-characterized drug (like Atropine) as a positive control helps to validate the experimental model.

  • Statistical Power: The number of animals per group should be sufficient to detect statistically significant differences.

Authoritative Grounding and Concluding Remarks

The protocols and principles outlined in this guide are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals. [12][13][14]Adherence to these guidelines is paramount for generating reproducible and reliable data for regulatory submissions and further drug development.

References

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Bromide? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • PlatinumRx. (n.d.). This compound: Uses, Side Effects, Dosage, Medicines and More. Retrieved from [Link]

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  • SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

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  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

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  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula. Retrieved from [Link]

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  • PubMed. (2017, October 1). Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth technical procedures for the safe and compliant disposal of oxyphenonium bromide. Our objective is to move beyond mere instruction and instill a deep understanding of the chemical's hazard profile and the regulatory framework governing its disposal, ensuring the safety of personnel and the protection of our environment.

Understanding the Imperative for Specialized Disposal: Hazard Profile of this compound Bromide

This compound bromide (CAS 50-10-2) is a quaternary ammonium anticholinergic agent.[1][2] While effective in its therapeutic role, its chemical properties necessitate stringent disposal protocols. The primary concerns stem from its toxicological and ecotoxicological profiles.

A Safety Data Sheet (SDS) for this compound bromide classifies it with the following hazards:

  • H302: Harmful if swallowed. [3][4]

  • H410: Very toxic to aquatic life with long-lasting effects. [3][4]

The high aquatic toxicity is a critical factor. Quaternary ammonium compounds can disrupt aquatic ecosystems, and their improper release is strictly regulated.[5] The long-lasting effects mean the compound does not readily degrade, posing a persistent threat. Therefore, disposal methods that may lead to environmental release, such as drain disposal, are unequivocally prohibited.

Hazard CodeDescriptionImplication for Disposal
H302 Harmful if swallowedRequires careful handling to prevent ingestion and mandates that waste is securely contained.
H410 Very toxic to aquatic life with long-lasting effectsAbsolutely prohibits sewer/drain disposal. Mandates disposal as environmentally hazardous waste.

The Regulatory Landscape: Navigating EPA and Local Compliance

The disposal of any pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA), primarily under the Resource Conservation and Recovery Act (RCRA).[6][7] In 2019, the EPA finalized a new rule, often referred to as Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and research institutions.[8]

A cornerstone of this regulation is the sewer ban . It is explicitly forbidden to dispose of any hazardous waste pharmaceutical down a drain or toilet.[8][9] This is directly relevant to this compound bromide due to its H410 classification.

Is this compound Bromide a Listed RCRA Hazardous Waste?

As of this guide's publication, this compound bromide is not explicitly found on the EPA's "P-list" (acutely hazardous) or "U-list" (toxic) of discarded commercial chemical products.[2][10]

However, this does not mean it is non-hazardous. A chemical waste can be deemed hazardous if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity .[11] Given its high aquatic toxicity, this compound bromide waste must be conservatively managed as a characteristic hazardous waste to ensure regulatory compliance and environmental protection. The final determination and assignment of a specific waste code should be made by your institution's Environmental Health and Safety (EHS) department in conjunction with your licensed waste disposal vendor.

Core Disposal Principle: Segregation is Non-Negotiable

The foundation of a compliant disposal workflow is meticulous waste segregation. Cross-contamination of waste streams can lead to complex and costly disposal procedures and represents a significant compliance risk.

Establish three distinct, clearly labeled waste streams for this compound bromide:

  • Unused/Expired Pure Compound: This includes the original chemical in its container, expired powders, or synthesized material that is no longer needed.

  • Contaminated Solid Waste: This stream includes items like gloves, weigh boats, paper towels, pipette tips, and any other solid materials that have come into direct contact with this compound bromide.

  • Contaminated Liquid Waste: This includes experimental solutions, instrument rinsates, and any other aqueous or solvent-based liquids containing this compound bromide.

Step-by-Step Disposal Protocol for this compound Bromide

This protocol provides a self-validating system for the safe handling and disposal of this compound bromide waste from the point of generation to final pickup.

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling the compound or its waste, ensure you are wearing appropriate PPE. The causality is direct: PPE is your primary barrier against exposure.

  • Eye Protection: Safety goggles with side-shields are mandatory.[3]

  • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).

  • Body Protection: An impervious lab coat is required.[3]

  • Respiratory Protection: If handling the powder outside of a chemical fume hood or ventilated enclosure where aerosols could be generated, a suitable respirator is necessary.[3]

Step 2: Waste Container Selection and Preparation

The choice of container is critical for preventing leaks and ensuring safe transport.

  • For Pure Compound and Solid Waste: Use a sealable, rigid, and chemically compatible container (e.g., a high-density polyethylene - HDPE - pail or drum). The container must have a secure, leak-proof lid.

  • For Liquid Waste: Use a sealable, shatter-resistant container, typically a plastic-coated glass bottle or an HDPE carboy, with a screw-on cap. Never use a container that can be mistaken for a beverage.

  • Labeling: Immediately label the container with a "Hazardous Waste" label provided by your institution's EHS department. Fill in all required information, including:

    • The words "Hazardous Waste"

    • Generator's Name and Location (Building/Room)

    • Accumulation Start Date

    • Full Chemical Name: "this compound Bromide Waste"

    • List all components, including solvents and water, with percentages.

Step 3: Accumulating Waste
  • Place all waste items (pure compound, contaminated solids, or liquids) directly into the appropriate, pre-labeled container.

  • Keep the waste container sealed at all times, except when adding waste. This is an EPA requirement to prevent the release of vapors.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

Step 4: Arranging for Disposal
  • Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a pickup.

  • Do NOT attempt to neutralize the waste. While chemical neutralization methods exist for quaternary ammonium compounds, these are typically for dilute solutions in wastewater treatment and are not appropriate for concentrated laboratory waste.[5][6] Attempting to neutralize the waste can be dangerous and may violate the terms of your disposal vendor's permit. The accepted and safest disposal method is incineration at a permitted hazardous waste facility.[12]

The logical workflow for this process can be visualized as follows:

G A Generation of this compound Bromide Waste D Don appropriate PPE (Goggles, Gloves, Lab Coat) A->D B Is the waste pure compound, contaminated solid, or liquid? C Select & Label appropriate 'Hazardous Waste' Container B->C Segregate E Place waste in sealed container in Satellite Accumulation Area C->E D->B F Container Full or Waste Stream Complete? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H Waste transported by certified handler to permitted facility for incineration G->H

Caption: Decision workflow for this compound Bromide waste disposal.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Cleanup
  • Evacuate and Secure: Alert others in the area. If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE: Wear, at a minimum, double gloves, a lab coat, and safety goggles. A respirator may be necessary for powders.

  • Containment: For liquid spills, cover with a finely-powdered, liquid-binding material like diatomite or a universal binder.[3] For powder spills, gently cover with a plastic sheet to minimize aerosolization.

  • Cleanup: Carefully sweep or scoop the absorbed/contained material into your designated hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with alcohol and then soap and water.[3] All cleanup materials (wipes, etc.) must be disposed of as contaminated solid waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[3]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

By adhering to these scientifically grounded and regulation-aligned procedures, you build a culture of safety, ensure the integrity of your research environment, and become a trusted steward of environmental health.

References

  • Hydro Solutions. (n.d.). How to neutralize quarterly ammonium compounds. Retrieved January 12, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2023, November 28). Neutralization of Germicides. Guideline for Disinfection and Sterilization in Healthcare Facilities (2008). Retrieved January 12, 2026, from [Link]

  • DC Chemicals. (2025, November 11). This compound bromide | MSDS. Retrieved January 12, 2026, from [Link]

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved January 12, 2026, from [Link]

  • Waste Advantage Magazine. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved January 12, 2026, from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved January 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved January 12, 2026, from [Link]

  • PubMed. (1983, April). Neutralization of the activity of eight disinfectants by organic matter. Journal of Applied Bacteriology. Retrieved January 12, 2026, from [Link]

  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2023, October 23). What is the mechanism for non-fatted lecithins neutralizing QACs?. Retrieved January 12, 2026, from [Link]

  • DC Chemicals. (2025, November 11). This compound bromide | MSDS. Retrieved January 12, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved January 12, 2026, from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved January 12, 2026, from [Link]

  • LookChem. (n.d.). This compound bromide | 50-10-2. Retrieved January 12, 2026, from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Retrieved January 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved January 12, 2026, from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved January 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 12, 2026, from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved January 12, 2026, from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved January 12, 2026, from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Oxyphenonium

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring personal safety is paramount when handling potent pharmaceutical compounds. Oxyphenonium bromide, an anticholinergic agent, requires stringent adherence to safety protocols to prevent accidental exposure.[1][2] This guide provides a detailed, in-depth overview of the essential personal protective equipment (PPE) and procedural best practices for the safe handling of this compound in a laboratory setting.

Understanding the Risks: The "Why" Behind the Precautions

This compound bromide presents several hazards that necessitate the use of comprehensive PPE. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or inhaled.[1][3][4] As a quaternary ammonium anticholinergic agent, it can have systemic effects, even from unintentional exposure.[1][2] The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, direct skin contact, and eye contact. Therefore, the selection of PPE is directly driven by the need to create a reliable barrier against these exposure routes.

Core Personal Protective Equipment (PPE) for this compound

A risk assessment should always be performed before handling any chemical, but the following PPE is generally recommended when working with this compound bromide.[5][6]

  • What to Use: Chemical safety goggles with side shields are mandatory to protect against splashes, dust, and aerosols.[3][7] In situations with a higher risk of splashing, such as when preparing solutions or during a spill cleanup, a face shield should be worn in addition to safety goggles for full facial protection.[8][9]

  • Why it's Essential: The mucous membranes of the eyes can readily absorb chemicals. Direct contact with this compound can cause irritation and potential systemic absorption.[10] Standard prescription glasses do not provide adequate protection.[11]

  • What to Use:

    • Gloves: Chemically resistant gloves are crucial.[12] Nitrile or neoprene gloves are generally recommended for handling pharmaceutical powders and solutions.[11] It is good practice to double-glove, especially when handling concentrated forms of the compound.[5] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.[11]

    • Lab Coat/Gown: A clean, buttoned lab coat is the minimum requirement.[12] For procedures with a higher risk of contamination, such as handling large quantities or during spill cleanup, an impervious or polyethylene-coated disposable gown is recommended to prevent penetration of the chemical.[5]

  • Why it's Essential: this compound bromide is harmful in contact with skin.[3][4] Intact skin provides a barrier, but cuts or abrasions can increase the risk of absorption. Impervious clothing prevents the chemical from reaching the skin.[3]

  • What to Use: The need for respiratory protection depends on the physical form of the this compound and the procedure being performed.

    • For handling powders (weighing, transferring): A NIOSH-approved N95 or P3 respirator is recommended to prevent inhalation of airborne particles.[10][13] These tasks should ideally be performed in a chemical fume hood or a ventilated enclosure.[3][11]

    • For handling solutions: If there is a risk of aerosol generation, a respirator may still be necessary.

  • Why it's Essential: Inhalation is a direct route for systemic exposure.[1] Fine powders can easily become airborne and be inhaled, leading to respiratory tract irritation and systemic effects.[10]

Operational Plans: From Donning to Disposal

A systematic approach to using PPE is just as important as selecting the right equipment.

  • Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put on the second pair.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves, turning them inside out.

  • Gown/Lab Coat: Remove your gown or lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves last, again turning them inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[12]

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Place all used gloves, disposable gowns, and respirators in a designated, sealed waste container.

  • Dispose of the waste according to your institution's hazardous waste disposal procedures.[3]

PPE Requirements for Different Laboratory Tasks
TaskEye ProtectionSkin ProtectionRespiratory Protection
Weighing/Transferring Powder Safety Goggles & Face ShieldDouble Nitrile/Neoprene Gloves, Impervious GownNIOSH-approved N95/P3 Respirator (in a fume hood)
Preparing Solutions Safety Goggles (Face shield if splashing is likely)Nitrile/Neoprene Gloves, Lab CoatGenerally not required if done in a fume hood
Cell Culture/In-vitro Assays Safety GogglesNitrile Gloves, Lab CoatNot typically required
Cleaning Spills Safety Goggles & Face ShieldDouble Nitrile/Neoprene Gloves, Impervious GownNIOSH-approved N95/P3 Respirator
Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_start Start: Handling this compound cluster_form Physical Form cluster_task Task Assessment cluster_ppe Required PPE start Identify Task powder Powder start->powder Form? liquid Liquid/Solution start->liquid weighing Weighing/ Transferring powder->weighing spill Spill Cleanup powder->spill dissolving Dissolving/ Preparing Solution liquid->dissolving liquid->spill low_risk Low Risk/ Dilute Solution liquid->low_risk ppe_high Goggles + Face Shield Double Gloves Impervious Gown N95/P3 Respirator weighing->ppe_high ppe_medium Goggles Nitrile Gloves Lab Coat dissolving->ppe_medium spill->ppe_high low_risk->ppe_medium caption PPE Selection Workflow for this compound

Caption: PPE Selection Workflow for this compound.

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • DC Chemicals. (2025, November 11). This compound bromide | MSDS.
  • ChemicalBook. (2025, December 20).
  • Microbioz India. (2023, March 3). Lab Safety Rules in Pharmaceuticals: All you need to know.
  • ChemicalBook. (n.d.). This compound bromide 50-10-2 wiki.
  • GZ Industrial Supplies. (2025, May 26).
  • PubChem. (n.d.). This compound Bromide | C21H34BrNO3 | CID 5748.
  • Actylis Lab Solutions. (n.d.).
  • Pharmaguideline. (n.d.).
  • Apollo Pharmacy. (n.d.). This compound Bromide: Uses, Side Effects and Medicines.
  • MedKoo Biosciences. (n.d.). This compound bromide | CAS# 50-10-2 (Br) | anticholinergic agent.
  • Patsnap Synapse. (2024, June 15).
  • Medindia. (n.d.). This compound Drug Information - Indications, Dosage, Side Effects and Precautions.
  • Lab Pro Inc. (2020, June 13). Good Laboratory Practices for the Pharmaceutical Industry.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Affygility Solutions. (n.d.). Site Map.
  • Ontario College of Pharmacists. (2019, September 5).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Occupational Safety and Health Administration. (n.d.).
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
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  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Bromine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.